Boc-(phe-phe)4-och3
Description
Properties
CAS No. |
123218-80-4 |
|---|---|
Molecular Formula |
C78H84N8O11 |
Molecular Weight |
1309.5 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C78H84N8O11/c1-78(2,3)97-77(95)86-67(51-59-41-25-11-26-42-59)75(93)84-65(49-57-37-21-9-22-38-57)73(91)82-63(47-55-33-17-7-18-34-55)71(89)80-61(45-53-29-13-5-14-30-53)69(87)79-62(46-54-31-15-6-16-32-54)70(88)81-64(48-56-35-19-8-20-36-56)72(90)83-66(50-58-39-23-10-24-40-58)74(92)85-68(76(94)96-4)52-60-43-27-12-28-44-60/h5-44,61-68H,45-52H2,1-4H3,(H,79,87)(H,80,89)(H,81,88)(H,82,91)(H,83,90)(H,84,93)(H,85,92)(H,86,95)/t61-,62+,63+,64-,65-,66+,67+,68-/m1/s1 |
InChI Key |
YFCOYYDBFABBNN-JZROATSGSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@H](CC8=CC=CC=C8)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
sequence |
FFFFFFFF |
Synonyms |
Boc-(Phe-Phe)4-OCH3 tert-butyloxycarbonylphenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanine methyl este |
Origin of Product |
United States |
Foundational & Exploratory
Self-assembly mechanism of Boc-diphenylalanine peptides
An In-Depth Technical Guide to the Self-Assembly Mechanism of Boc-Diphenylalanine Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
The N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) dipeptide, a derivative of the core recognition motif found in amyloid-β peptides, has emerged as a cornerstone in the bottom-up fabrication of functional biomaterials.[1] Its capacity for spontaneous self-assembly into a diverse array of well-defined supramolecular structures makes it a subject of intense research. This guide provides a comprehensive exploration of the fundamental principles governing the self-assembly of Boc-diphenylalanine, detailing the intricate interplay of non-covalent forces, the kinetics of aggregation, and the influence of environmental conditions on the resulting nanomorphologies. We further present field-proven experimental protocols for the synthesis, induction of self-assembly, and detailed characterization of these nanostructures, offering a robust framework for researchers in materials science, nanotechnology, and drug development.
PART 1: The Core Self-Assembly Mechanism
The Molecular Architect: Boc-Diphenylalanine
Boc-Phe-Phe-OH is an amphiphilic molecule derived from the simple, yet powerful, diphenylalanine (Phe-Phe) dipeptide.[2] The core structure consists of two covalently linked phenylalanine residues, providing aromatic and hydrophobic character. The critical modification is the N-terminal protection with a tert-butyloxycarbonyl (Boc) group. This bulky, hydrophobic group plays a pivotal role in modulating the self-assembly process, sterically influencing the packing of the peptide monomers and altering the resulting nanostructures compared to its unprotected counterpart.[1]
The Driving Forces: A Symphony of Non-Covalent Interactions
The spontaneous organization of Boc-diphenylalanine is not driven by a single force but by a delicate balance of several non-covalent interactions.[1][3] Understanding these forces is critical to controlling the final architecture of the assembled material.
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues are the primary drivers of assembly. They stack upon each other through π-π interactions, creating a "zipper-like" interlock that forms the backbone of the growing nanostructure.[1][4] This interaction is a major contributor to the remarkable rigidity of the resulting materials.[2]
-
Hydrogen Bonding: Classical hydrogen bonds form between the peptide backbones (N-H and C=O groups) of adjacent molecules, providing directional stability and reinforcing the ordered, repeating structure of the assembly.[1]
-
Hydrophobic Interactions: The hydrophobic nature of the phenyl side chains and the bulky Boc protecting group drives the molecules to sequester themselves from aqueous environments, promoting aggregation.[1][3] The Boc group, in particular, enhances the overall hydrophobicity and influences the specific morphology of the final structure.[5]
The interplay of these forces is complex; for instance, the solvent environment can modulate the relative strength of hydrophobic versus hydrogen bonding interactions, leading to different assembly pathways.[3][6]
Kinetics and Thermodynamics: From Monomers to Superstructures
The formation of Boc-Phe-Phe nanostructures is a multi-step process that can be understood through the lens of classical nucleation theory.[7][8] The process generally follows a pathway from soluble monomers to thermodynamically stable macroscopic structures, often involving intermediate phases.
Initially, monomers in solution associate to form small, soluble oligomers. Once a critical concentration is reached, these oligomers form unstable nuclei. This nucleation step is often the rate-limiting part of the process. Following nucleation, the structures grow rapidly via the addition of monomers to the ends of the nuclei, a process known as elongation. This growth continues until a thermodynamic equilibrium is reached, resulting in stable, mature nanostructures.[8] Some studies suggest the process can follow Ostwald's rule of stages, where metastable structures form initially and then transform over time into the most stable final form.[6][8]
Controlling the Architecture: The Influence of Environment
The final morphology of the self-assembled structure is not predetermined but is highly tunable by altering the experimental conditions. This control is what makes Boc-Phe-Phe a versatile building block for materials science.[1][6]
| Parameter | Effect on Self-Assembly | Resulting Morphologies | References |
| Solvent | Modulates hydrophobicity and hydrogen bonding. Organic solvents can disrupt H-bonds while promoting aromatic stacking. | Nanotubes, Nanofibers, Vesicles, Nanospheres, Planar Microstructures, Hydrogels | [1][3][6][9] |
| pH | Alters the protonation state of the C-terminal carboxylic acid group, affecting electrostatic interactions and solubility. | Hydrogels, Fibrillar Networks | [1][10] |
| Concentration | Affects the kinetics of nucleation and growth. Higher concentrations can lead to faster assembly and different structures. | Nanotubes, Vesicles, Reversible Transformations | [5] |
| Temperature | Influences both the kinetics of assembly and the thermodynamic stability of the final structures. | Distinct Morphologies, Can Induce Phase Transitions | [3][6] |
For example, using different ratios of acetonitrile and water can drive the formation of aggregates spanning from spheres to plates.[6] Similarly, while aqueous solutions can yield tubular structures, the presence of ethanol can promote the formation of spherical assemblies.[5]
PART 2: Experimental Framework for Analysis
A multi-technique approach is essential for the comprehensive characterization of the Boc-diphenylalanine self-assembly process, from monitoring kinetics to visualizing the final structures.
Protocol: Induction of Self-Assembly (pH-Switch for Hydrogels)
This protocol describes a common method to induce self-assembly by altering the pH to change the peptide's solubility, resulting in hydrogel formation.[1]
Causality: The Boc-Phe-Phe peptide is poorly soluble in water at neutral pH. By adding a base (e.g., NaOH), the C-terminal carboxylic acid is deprotonated (-COOH to -COO⁻), making the peptide soluble. Subsequent neutralization or slight acidification by adding an acid (e.g., HCl or through slow vapor diffusion of GdL) re-protonates the carboxyl group, drastically reducing solubility and triggering rapid self-assembly into a space-filling network of fibers that entrap water, forming a hydrogel.
Methodology:
-
Preparation: Weigh the required amount of Boc-Phe-Phe-OH powder and suspend it in deionized water (e.g., to a final concentration of 5-10 mg/mL).
-
Solubilization: Add a stoichiometric amount of 1 M NaOH dropwise while vortexing until the peptide completely dissolves and the solution becomes clear. This ensures full deprotonation.
-
Induction: Place the peptide solution in a small beaker. Place this beaker inside a larger, sealed container that also contains an open vial of the acidulant (e.g., GdL solution or simply HCl for faster, less controlled gelation).
-
Incubation: Allow the system to incubate at room temperature. The acid vapor will slowly diffuse and lower the pH of the peptide solution, initiating gelation. The gel typically forms within a few hours to a day.
-
Validation: Confirm gel formation by inverting the vial. A stable hydrogel will not flow.
Protocol: Thioflavin T (ThT) Fluorescence Assay
This assay is a gold standard for monitoring the kinetics of amyloid-like fibril formation in real-time.[11]
Causality: Thioflavin T is a fluorescent dye that exhibits low fluorescence in its free state in solution. Upon binding to the cross-β-sheet structures characteristic of amyloid fibrils, its molecular rotation is restricted.[11] This rigidification leads to a significant enhancement in its fluorescence quantum yield, which is directly proportional to the amount of fibrillar aggregates formed.[12]
Methodology:
-
Reagent Preparation:
-
Peptide Stock: Prepare a concentrated stock of Boc-Phe-Phe in a suitable solvent (e.g., DMSO or as described in Protocol 2.1, before the induction step). To ensure a monomeric starting state, pre-treatment by dissolving in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and evaporating it can be performed to remove pre-formed aggregates.[11]
-
ThT Stock: Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.22 µm syringe filter and store in the dark at 4°C.[11]
-
Assay Buffer: Prepare the desired buffer for the aggregation reaction (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).[11]
-
-
Reaction Setup:
-
In a black, clear-bottom 96-well plate, combine the assay buffer, ThT stock (to a final concentration of ~20 µM), and the peptide stock (to the desired final concentration, e.g., 50 µM).[12][13]
-
Include control wells: (a) Buffer + ThT only (for background), (b) Buffer + Peptide only (to check for intrinsic fluorescence).
-
-
Data Acquisition:
-
Analysis: Plot the background-subtracted fluorescence intensity against time to obtain a sigmoidal aggregation curve, from which the lag time, elongation rate, and plateau can be determined.
Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides during the self-assembly process.[14][15]
Causality: Chiral molecules, like peptides, differentially absorb left- and right-circularly polarized light. In the far-UV region (190-260 nm), the peptide backbone's amide bonds produce characteristic CD spectra depending on their conformation.[15][16] An α-helix, β-sheet, or random coil will each have a distinct spectral signature, allowing for the qualitative and quantitative assessment of the secondary structure composition.[15]
Methodology:
-
Sample Preparation:
-
Prepare the Boc-Phe-Phe solution at the desired concentration (typically 0.1-0.5 mg/mL) in a suitable, non-absorbing buffer (e.g., low concentration phosphate buffer).[14][15] Buffers containing components with high UV absorbance (like Tris) should be avoided.[15]
-
Samples can be analyzed at different time points during the assembly process to monitor structural evolution.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorption.
-
Purge the instrument with nitrogen gas for at least 30 minutes before use.
-
-
Data Acquisition:
-
Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
The resulting spectrum can be qualitatively analyzed for characteristic features: β-sheet structures, common in these assemblies, typically show a single negative peak near 217 nm.[15]
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structures.[16]
-
Protocol: Atomic Force Microscopy (AFM)
AFM provides high-resolution, three-dimensional topographical images of the self-assembled nanostructures, revealing their morphology, size, and surface features.[18][19]
Causality: AFM uses a sharp tip mounted on a cantilever to scan the surface of a sample. As the tip interacts with the surface, a laser beam deflected off the back of the cantilever measures its vertical movement. This allows for the construction of a detailed topographical map of the sample surface with nanoscale resolution, without the need for staining or vacuum as required for electron microscopy.
Methodology:
-
Sample Preparation:
-
Induce self-assembly in solution as described previously.
-
Deposit a small drop (5-10 µL) of the peptide solution onto a freshly cleaved, atomically flat substrate, such as mica or highly ordered pyrolytic graphite (HOPG).[1][20]
-
Allow the peptide to adsorb to the surface for a few minutes.
-
Gently rinse the surface with deionized water to remove unadsorbed material and salts, then allow it to air-dry completely.
-
-
Imaging:
-
Mount the sample in the AFM.
-
Engage the tip with the surface. Tapping mode (or AC mode) is generally preferred for soft biological samples as it minimizes lateral shear forces that could damage the structures.[7]
-
Optimize imaging parameters (scan size, scan rate, setpoint, gains) to obtain a clear, high-resolution image.
-
-
Analysis:
-
Use the AFM software to analyze the images.
-
Measure the height, width, and length of the nanostructures. Height measurements are often more accurate than width measurements due to tip-convolution effects.
-
Characterize the overall morphology (e.g., fibrillar, tubular, spherical) and surface roughness.[20]
-
PART 3: Future Outlook
The study of Boc-diphenylalanine self-assembly continues to be a vibrant field. Its inherent biocompatibility and tunable properties make it an attractive candidate for advanced applications in drug delivery, where nanostructures can serve as carriers for therapeutic agents, and in tissue engineering, where hydrogels can act as biocompatible scaffolds to support cell growth.[1][10][21] Future research will likely focus on creating more complex, multi-functional materials by co-assembling Boc-Phe-Phe with other molecules and on gaining even finer control over the assembly process to fabricate bespoke architectures for specific technological and biomedical needs.
References
- A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide. Benchchem.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances (RSC Publishing).
- CD-Based Peptide Secondary Structure Analysis.
- Boc-L-3,3-Diphenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry and Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD..
- Circular Dichroism Spectroscopy Based Protein Secondary Structure Identification: Methods, Tools, and Pitfalls. MtoZ Biolabs.
- Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS.
- A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP.
- Circular dichroism of peptides. PubMed.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Unknown Source.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. PMC.
- Atomic force microscope (AFM) images of self-assembled peptides.
- Probing nucleation dynamics of self-assembled peptides. Asylum Research.
- ATOMIC FORCE MICROSCOPY INVESTIGATIONS OF PEPTIDE SELF- ASSEMBLY. Nottingham ePrints.
- Thioflavin T Binding Assay. Bio-protocol.
- Revisiting the Self-Assembly of Highly Arom
- Self-assembly and application of diphenylalanine-based nanostructures. RSC Publishing.
- Self-assembly of boc-protected diphenylalanine functionalized with boron-dipyrromethane. Unknown Source.
- AFM images of the architectures derived from the self-assembly of...
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. CNR-IRIS.
- (PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition.
- Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. PMC.
- Kinetic model for Ostwald's rule of stages with applications to Boc‐diphenylalanine self‐assembly.
- Application Notes and Protocols for Thioflavin T Assay with Acetyl-Tau Peptide (273-284) Amide. Benchchem.
- Atomic force microscopy investigations of peptide self-assembly. Nottingham ePrints.
- Self-Assembly Peptides-a Review.
- Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. PMC.
- Boc-3,3-diphenyl-D-alanine. Chem-Impex.
- New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. Nanoscale (RSC Publishing).
- Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjug
- Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Semantic Scholar.
- Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjug
- Molecular structures of the Boc-diphenylalanine and Boc-dityrosine analogues used in this study.
- Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT)
- Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Unknown Source.
- Solvent and surface controlled self-assembly of diphenylalanine peptide: From microtubes to nanofibers.
- US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
- Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
Sources
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- 2. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]
- 4. thescipub.com [thescipub.com]
- 5. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Probing nucleation dynamics of self-assembled peptides [afm.oxinst.com]
- 8. researchgate.net [researchgate.net]
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- 21. nbinno.com [nbinno.com]
Topic: The Unseen Architect: How the Boc Protecting Group Dictates Peptide Self-Assembly
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tert-butyloxycarbonyl (Boc) group is a foundational tool in solid-phase peptide synthesis (SPPS), prized for its reliable, acid-labile protection of α-amino groups.[1][2] Traditionally viewed as a temporary synthetic handle to be removed and discarded, this perspective overlooks its profound and often decisive role in dictating the subsequent self-assembly of the peptide product. This guide moves beyond the synthesis flask to illuminate the Boc group as a critical modulator of supramolecular architecture. We will explore the physicochemical mechanisms by which this bulky, hydrophobic moiety influences non-covalent interactions, present a detailed case study on the well-characterized Boc-diphenylalanine peptide, and provide robust experimental workflows for investigating these phenomena. For the researcher in biomaterials and drug development, understanding this dual role is paramount for the rational design of functional, self-assembling peptide-based systems, from hydrogels for controlled release to nanostructures for tissue engineering.
Foundational Concepts: A Dual Role for the Boc Group
The primary and most widely understood function of the Boc group is the reversible protection of an amino acid's α-amino group during peptide synthesis.[1] Its stability under neutral and basic conditions, combined with its clean, acid-catalyzed removal, forms the basis of the robust Boc/Bzl protection strategy in SPPS.[3] The synthesis cycle is a well-established process of deprotection, neutralization, and coupling.[4]
However, its influence does not end upon completion of synthesis. When the Boc group is intentionally left on the N-terminus of the final peptide, it ceases to be a mere protecting group and becomes a powerful structural determinant. It actively participates in the self-assembly process, often overriding the intrinsic assembly tendencies of the underlying peptide sequence. This "unseen architect" role is the focus of this guide.
Caption: The dual roles of the Boc group in peptide science.
The Physicochemical Influence of the Boc Moiety
The Boc group's influence on self-assembly is not magical; it is a direct consequence of its distinct chemical properties. It imposes a new set of non-covalent interaction rules upon the peptide, fundamentally altering the thermodynamic and kinetic landscape of the assembly process.[5][6]
-
Hydrophobicity and Amphiphilicity: The tert-butyl component of the Boc group is profoundly hydrophobic. Its presence at the N-terminus transforms many peptides into amphiphilic molecules. This induced amphiphilicity is a primary driver for self-assembly in aqueous environments, as the hydrophobic Boc groups seek to minimize their contact with water by aggregating into a nonpolar core.[7] This hydrophobic collapse often initiates the entire assembly cascade.
-
Steric Hindrance: The bulky nature of the tert-butyl group provides significant steric hindrance. This can physically disrupt or prevent the formation of hydrogen-bonding networks that would otherwise dominate the self-assembly of the unprotected peptide backbone.[8] For example, it can prevent the typical "head-to-tail" hydrogen bonding seen in many peptide assemblies, forcing alternative packing arrangements.
-
Conformational Rigidity: The urethane amide bond of the Boc group has a lower energy barrier between cis and trans conformations compared to a standard peptide bond.[9] This can introduce conformational heterogeneity at the N-terminus, influencing the overall peptide structure and its ability to pack into ordered arrays.
-
Modulation of π-π Stacking: For peptides containing aromatic residues like phenylalanine (Phe) or tyrosine (Tyr), π-π stacking is a critical driving force for assembly. The Boc group can interfere with or modify these interactions. Its steric bulk may force a greater distance or a different angle between aromatic rings, leading to altered nanostructure morphologies, such as favoring nanofibers over the hollow nanotubes often seen in unprotected diphenylalanine.[8][10]
Caption: Mechanism of Boc group influence on self-assembly drivers.
Case Study: The Self-Assembly of Boc-Diphenylalanine (Boc-Phe-Phe-OH)
The dipeptide diphenylalanine (Phe-Phe) is a core recognition motif of the amyloid-β peptide and is known for its propensity to self-assemble.[11] Its Boc-protected analogue, Boc-Phe-Phe-OH, serves as a canonical example of how N-terminal modification dramatically redirects self-assembly pathways.
Unprotected Phe-Phe readily forms highly ordered, rigid hollow nanotubes.[10] In stark contrast, the presence of the Boc group almost entirely prevents nanotube formation. Instead, Boc-Phe-Phe-OH assembles into a variety of other morphologies depending on the environmental conditions.[8] This tunable self-assembly makes it a powerful building block for functional biomaterials.[8]
Table 1: Morphological Diversity of Boc-Phe-Phe-OH Assemblies
| Condition | Resulting Morphology | Primary Driving Forces | Reference(s) |
| Aqueous Solution (pH switch) | Fibrillar network, hydrogel | Hydrophobic interactions, H-bonding | [8] |
| HFIP / Water Solvent System | Nanotubes, Fibrils | π-π stacking, H-bonding | [10][11] |
| HFIP / Ethanol Solvent System | Spherical nanostructures | Hydrophobic interactions | [11][12] |
| Acetonitrile-Water Mixture | Spheres, Plates (tunable by % AcN) | Solvation effects, Hydrophobic interactions |
This morphological control is a direct result of the mechanisms described in Section 2. The bulky Boc group disrupts the specific packing required for nanotube formation, while its hydrophobicity promotes aggregation into nanofibers and spheres, which can entangle to form biocompatible hydrogels.[8][13] These hydrogels are extensively explored as scaffolds for tissue engineering and as depots for the controlled release of therapeutic agents.[8][14]
Experimental Design & Characterization
Investigating the role of the Boc group requires a systematic workflow encompassing synthesis, controlled assembly, and rigorous characterization.
Protocol 1: Synthesis of Boc-Peptide via SPPS
This protocol provides a general method for manual Boc-SPPS. The core principle is the use of a moderate acid (TFA) for Nα-Boc deprotection and a strong acid (HF) for final cleavage from the resin.[3]
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 30 minutes in a reaction vessel.[3]
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using established methods (e.g., cesium salt method for Merrifield resins).[15]
-
Deprotection: Remove the Boc group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1] If the sequence contains sensitive residues like Trp or Met, add scavengers (e.g., 0.5% dithioethane) to the TFA solution to prevent alkylation by the released tert-butyl cation.[2][16]
-
Washing & Neutralization: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again.[3] Neutralize the resulting amine trifluoroacetate salt by washing with 5-10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[4][15]
-
Washing: Wash the resin again with DCM to remove excess base.[3]
-
Coupling: Add the next Boc-amino acid (3 equivalents) and coupling reagents (e.g., DCC/HOBt or HBTU) in a suitable solvent like DMF/DCM. Agitate for 1-2 hours.[3]
-
Cycle Repetition: Repeat steps 3-6 until the desired peptide sequence is synthesized.
-
Final Cleavage: After the final coupling, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., p-cresol). (Caution: HF is extremely hazardous and requires specialized equipment and training). [2]
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable aqueous buffer, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.
Protocol 2: Triggering Self-Assembly via pH Switch
This method is highly effective for peptides with ionizable groups, such as a C-terminal carboxylic acid, like Boc-Phe-Phe-OH.[8]
-
Solubilization: Suspend the lyophilized Boc-peptide powder in deionized water to a desired final concentration (e.g., 1-10 mg/mL).
-
Deprotonation: Add a stoichiometric amount of 1M NaOH dropwise while vortexing. The solution should become clear as the carboxylic acid is deprotonated to the highly soluble carboxylate salt.
-
Triggering Assembly: Induce self-assembly by slowly lowering the pH. This can be done by adding 1M HCl, or for more uniform gelation, by adding glucono-δ-lactone (GdL). GdL slowly hydrolyzes to gluconic acid, ensuring a gradual and homogenous pH drop, which is ideal for forming well-ordered fibrillar networks.[8]
-
Incubation: Allow the sample to stand undisturbed at room temperature for several hours to overnight to allow for the complete formation of the self-assembled structure (e.g., a self-supporting hydrogel).
Protocol 3: Characterization of Self-Assembled Structures
A multi-technique approach is essential to fully characterize the resulting nanostructures.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanostructures.
-
Dilute a sample of the peptide solution/gel in water.
-
Place a 5 µL drop onto a carbon-coated copper grid for 1 minute.
-
Wick away excess liquid with filter paper.
-
(Optional) Stain with a heavy metal salt like 2% uranyl acetate for 30 seconds to enhance contrast.[8]
-
Allow the grid to air dry completely before imaging.
-
Insight Gained: Direct visualization of nanofibers, nanotubes, spheres, etc., and their dimensions. Cryo-TEM can be used to visualize the structures in a near-native, hydrated state.[17]
-
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptides within the assembly.
-
Prepare a sample in a quartz cuvette with a short path length (e.g., 0.1 mm).
-
Scan from ~260 nm to 190 nm.
-
-
Thioflavin T (ThT) Fluorescence Assay: To detect the presence of cross-β-sheet amyloid-like structures.
-
Add ThT from a stock solution to the peptide sample (final concentration ~25 µM).
-
Measure the fluorescence emission spectrum (excitation ~440 nm, emission maximum ~485 nm).
-
Insight Gained: A significant increase in ThT fluorescence intensity indicates the formation of cross-β-sheet structures, a hallmark of many self-assembled fibrils.[19]
-
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Whitepaper: The Decisive Influence of C-Terminal Methylation on the Aggregation of Boc-(Phe-Phe)₄-OCH₃
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The self-assembly of short peptides into ordered nanostructures is a cornerstone of bionanotechnology and a critical area of study in neurodegenerative diseases. The diphenylalanine (Phe-Phe) motif, a core recognition element of the amyloid-β peptide, is a powerful model for investigating the fundamental forces driving amyloidogenesis. This technical guide provides an in-depth analysis of a specific octapeptide, Boc-(Phe-Phe)₄-OCH₃, to elucidate the profound influence of a seemingly minor modification: the C-terminal methyl ester. We will dissect how the neutralization of the C-terminal charge via methylation fundamentally alters the peptide's physicochemical properties, thereby steering its aggregation pathway, kinetics, and the morphology of the resulting supramolecular structures. This document serves as a practical guide for researchers, offering not only the theoretical underpinnings but also robust, validated experimental protocols for characterizing such systems.
Introduction: The World of Peptide Self-Assembly
Peptide aggregation, often culminating in the formation of highly stable, β-sheet-rich amyloid fibrils, is a process of immense biological and pathological significance.[1] While implicated in numerous diseases, the underlying principles of self-assembly also offer a powerful toolkit for the bottom-up fabrication of novel biomaterials.[2] At the heart of this phenomenon are short, aromatic peptide sequences, with the diphenylalanine (Phe-Phe) motif being one of the most extensively studied due to its intrinsic ability to self-organize into well-defined nanostructures.[2][3]
This guide focuses on an N-terminally protected octapeptide, Boc-(Phe-Phe)₄-OCH₃. Its structure consists of three key components:
-
The N-terminal Boc Group: A bulky tert-butyloxycarbonyl protecting group that enhances hydrophobicity and can sterically influence the packing of peptide monomers.[2]
-
The (Phe-Phe)₄ Core: A repeating sequence of four diphenylalanine units, providing the primary driving forces for aggregation through aromatic π-π stacking and hydrophobic interactions.
-
The C-terminal Methyl Ester (-OCH₃): The focal point of this analysis. This modification replaces the naturally occurring carboxylic acid (-COOH) group.
The central question we address is: How does the C-terminal methyl ester dictate the aggregation behavior of this peptide compared to its carboxylic acid analogue? Understanding this is not merely an academic exercise; it has direct implications for the design of peptide-based therapeutics, where modifications are often used to enhance stability, permeability, and control bioactivity.[4][5]
The Molecular Architect: Unpacking the Role of the Methyl Ester
The transition from a C-terminal carboxylic acid (-COOH) to a methyl ester (-OCH₃) introduces several critical changes that cascade to affect the entire self-assembly process.
-
Charge Neutralization: At neutral pH, a C-terminal carboxylic acid is deprotonated (-COO⁻), conferring a negative charge on the peptide. Esterification neutralizes this charge.[4][6] This is arguably the most significant effect, as it eliminates electrostatic repulsion between monomers, a key barrier that must be overcome for aggregation to initiate.
-
Increased Hydrophobicity: The removal of the charged carboxylate group and the addition of a methyl group substantially increases the overall hydrophobicity of the peptide.[5] Since hydrophobic collapse is a primary driver of protein and peptide aggregation in aqueous environments, this modification is expected to thermodynamically favor the aggregated state.[7]
-
Altered Hydrogen Bonding Capacity: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The methyl ester, in contrast, can only act as a hydrogen bond acceptor at its carbonyl oxygen. This fundamental change disrupts the potential hydrogen-bonding network at the C-terminus, which can influence the specific arrangement (the "register") of β-sheets and the overall stability of the resulting fibril.
-
Steric Influence: While small, the methyl group introduces additional steric bulk compared to a hydroxyl group. This can affect the precise packing of the peptide backbones and phenyl side chains within the dense, fibrillar core, potentially leading to different fibril morphologies.
The interplay of these factors suggests that Boc-(Phe-Phe)₄-OCH₃ will aggregate more readily and potentially form different structures than its carboxylic acid counterpart.
Caption: Influence of C-terminal modification on peptide properties and aggregation.
Experimental Framework for Characterizing Aggregation
A multi-faceted approach combining spectroscopic and imaging techniques is essential for a comprehensive understanding of peptide aggregation. The following protocols are designed to be self-validating, where the results from one technique corroborate the findings of another.
Critical First Step: Monomeric Sample Preparation
The reproducibility of any aggregation study hinges on starting with a truly monomeric peptide solution. Pre-existing small aggregates can act as seeds, short-circuiting the nucleation phase and yielding inconsistent kinetic data.[8]
Expert Insight: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are exceptionally effective at breaking the hydrogen bonds that hold aggregates together.[9][10] A subsequent lyophilization and careful reconstitution step ensures that the experiment begins from a consistent, disaggregated state.
Protocol: Peptide Disaggregation and Preparation
-
Dissolution: Dissolve the lyophilized Boc-(Phe-Phe)₄-OCH₃ peptide powder in 100% HFIP to a concentration of 1-2 mg/mL.
-
Incubation & Sonication: Allow the peptide to dissolve for at least 1 hour. Sonicate the solution for 10-15 minutes in a bath sonicator to ensure complete disaggregation.[9]
-
Aliquoting & Evaporation: Aliquot the peptide-HFIP solution into low-protein-binding microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a centrifugal vacuum concentrator to form a thin peptide film.
-
Final Removal of Solvent: Place the open tubes under high vacuum for at least 4 hours to remove any residual HFIP.[11] Store the resulting peptide films at -20°C or -80°C.
-
Reconstitution: Immediately before an experiment, reconstitute the peptide film in the desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the final working concentration. Vortex briefly and filter through a 0.22 µm syringe filter to remove any dust or insoluble matter.
Monitoring Aggregation Kinetics: Thioflavin T (ThT) Fluorescence Assay
The ThT assay is the gold standard for monitoring the formation of amyloid fibrils in real-time.[12] The dye specifically binds to the cross-β-sheet architecture characteristic of amyloid structures, resulting in a dramatic increase in its fluorescence emission.[1][13]
Protocol: ThT Kinetic Assay
-
Reagent Preparation: Prepare a 1 mM ThT stock solution in water and filter it through a 0.2 µm syringe filter. Prepare the assay buffer (e.g., PBS, pH 7.4) containing a final ThT concentration of 25 µM.
-
Assay Setup: In a 96-well, non-binding, black, clear-bottom plate, add the ThT-containing buffer.
-
Initiation: Add the freshly reconstituted monomeric peptide to the wells to initiate the aggregation. Include buffer-only controls.
-
Measurement: Place the plate in a fluorescence microplate reader pre-heated to 37°C. Set the reader to take measurements every 5-10 minutes with shaking between reads. Use an excitation wavelength of ~440-450 nm and measure emission at ~480-490 nm.[1]
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve reveals the lag phase (nucleation), elongation phase (fibril growth), and plateau (equilibrium).
Assessing Secondary Structure: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful, non-destructive technique for determining the secondary structure of peptides in solution.[14][15] The formation of β-sheets during aggregation produces a distinct spectral signature.[16]
Protocol: Far-UV CD Spectroscopy
-
Sample Preparation: Prepare peptide samples at a concentration of 0.1-0.2 mg/mL in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). High salt concentrations can interfere with the signal.[14]
-
Initial Spectrum (T=0): Immediately after reconstitution, acquire a Far-UV CD spectrum (typically 190-260 nm) using a 1 mm pathlength quartz cuvette.
-
Time-Course Measurement: Incubate the peptide solution under aggregating conditions (e.g., 37°C with gentle agitation). Take CD measurements at various time points (e.g., 1h, 4h, 24h) to monitor the structural transition.
-
Data Interpretation: An unfolded or random coil peptide typically shows a strong negative peak around 195 nm. As aggregation proceeds, the spectrum will shift to one characteristic of a β-sheet, with a negative minimum around 216-218 nm and a positive maximum around 195-198 nm.[17]
Visualizing Fibril Morphology: Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the final aggregated structures, allowing for the characterization of their morphology, such as width, length, and whether they are twisted or straight.[8][18][19]
Protocol: Negative Staining for TEM
-
Sample Application: Place a 400-mesh carbon-coated copper grid on a drop of the aggregated peptide solution (from the plateau phase of the ThT assay) for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by placing it on a drop of deionized water for 1 minute. Repeat this step.
-
Staining: Place the grid on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid solution for 30-60 seconds.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at various magnifications.
Caption: A validated experimental workflow for characterizing peptide aggregation.
Data Synthesis: A Comparative Outlook
Based on the physicochemical principles discussed, we can predict the differential behavior between the methyl-esterified peptide and its carboxylic acid analogue. These expected results are summarized below.
| Parameter | Boc-(Phe-Phe)₄-OCH₃ (Methyl Ester) | Boc-(Phe-Phe)₄-OH (Carboxylic Acid) | Rationale |
| Aggregation Kinetics (ThT) | |||
| Lag Time | Shorter | Longer | Reduced electrostatic repulsion and increased hydrophobicity accelerate nucleation. |
| Elongation Rate | Faster | Slower | More favorable monomer addition due to enhanced hydrophobic interactions. |
| Secondary Structure (CD) | |||
| β-Sheet Content | High | High | Both are expected to form β-sheet rich structures, the core of amyloid fibrils. |
| Transition Speed | Faster | Slower | The structural transition from random coil to β-sheet will occur more rapidly. |
| Fibril Morphology (TEM) | |||
| Fibril Width/Twisting | Potentially different | Potentially different | Altered H-bonding and steric factors at the C-terminus may lead to distinct packing and morphology. |
Implications for Drug Development and Bionanotechnology
The ability to control peptide aggregation through subtle chemical modifications like C-terminal esterification has significant practical implications:
-
Prodrug Design: C-terminal esters can be designed as prodrugs. In a biological environment, endogenous esterases can cleave the ester, converting the peptide to its active (and potentially less aggregative) carboxylic acid form, allowing for controlled release or activation.[5]
-
Tuning Biomaterial Properties: For applications in tissue engineering or drug delivery, the rate of self-assembly and the mechanical properties of the resulting hydrogel or scaffold are critical.[2] C-terminal modification provides a straightforward lever to tune these properties.
-
Modulating Peptide Therapeutics: Many peptide drugs are prone to aggregation, which can lead to loss of efficacy and immunogenicity. Understanding how terminal modifications affect aggregation is crucial for formulating stable and safe peptide-based pharmaceuticals.[4]
Conclusion
The C-terminal methyl ester of Boc-(Phe-Phe)₄-OCH₃ is not a passive modification but an active determinant of its self-assembly behavior. By neutralizing charge, increasing hydrophobicity, and altering the hydrogen-bonding landscape, methylation significantly accelerates aggregation kinetics. This guide provides both the theoretical framework to understand this influence and a robust set of experimental protocols to characterize it. For researchers in drug development and materials science, mastering the ability to control peptide aggregation through such targeted chemical modifications is a key step toward the rational design of the next generation of peptide-based technologies.
References
- National Center for Biotechnology Information. (n.d.). Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC. NIH.
- Creative Biostructure. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
- Nanoscale Advances (RSC Publishing). (n.d.). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.
- Unknown. (n.d.). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.
- National Center for Biotechnology Information. (n.d.). Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates - PMC.
- National Center for Biotechnology Information. (n.d.). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC.
- Abcam. (n.d.). Thioflavin T assay protocol for alpha-synuclein proteins.
- MDPI. (2022, March 22). Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition.
- Patsnap Synapse. (2025, May 9). What Are the Applications of Circular Dichroism in Protein Structure?.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide.
- National Center for Biotechnology Information. (2020, August 26). Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages - PMC.
- National Center for Biotechnology Information. (n.d.). Assays for studying nucleated aggregation of polyglutamine proteins - PMC.
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- Harvard University. (n.d.). Circular Dichroism (CD) - Center for Macromolecular Interactions.
- The Royal Society. (2017, January 1). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC.
- CD Formulation. (n.d.). C-Terminal Modified Peptide Synthesis.
- RSC Publishing. (n.d.). Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation.
- BenchChem. (n.d.). Technical Support Center: Aggregation in Difficult Peptide Sequences.
- Springer Nature Experiments. (n.d.). Transmission Electron Microscopy of Amyloid Fibrils.
- JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications.
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Introduction: The Emergence of a Versatile Dipeptide Building Block
An In-depth Technical Guide on the Core Principles of Boc-Phe-Phe Self-Assembly
In the landscape of biomaterials and nanomedicine, the spontaneous organization of small molecules into highly ordered, functional superstructures represents a paramount achievement of bottom-up engineering. Among the most studied motifs is diphenylalanine (Phe-Phe), the core recognition element of the amyloid-β peptide.[1][2] This guide focuses on a key derivative, N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe), a molecule whose self-assembly behavior is both robust and exquisitely tunable.[3][4] The addition of the N-terminal tert-butyloxycarbonyl (Boc) protecting group introduces critical steric and hydrophobic characteristics that modulate the assembly pathways, allowing for the formation of distinct nanostructures not typically seen with its unprotected counterpart.[3] This document provides a comprehensive exploration of the fundamental principles governing Boc-Phe-Phe self-assembly, detailed experimental protocols for its synthesis and manipulation, and insights into its applications for researchers, scientists, and drug development professionals.
Chapter 1: Fundamental Driving Forces of Supramolecular Assembly
The self-assembly of Boc-Phe-Phe into stable nanostructures is not a random aggregation but a precise process governed by a delicate balance of non-covalent interactions.[5][6] Understanding these forces is critical to rationally designing and controlling the final material properties.
The Trifecta of Non-Covalent Interactions
The spontaneous organization of Boc-Phe-Phe is primarily driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.[3]
-
Hydrogen Bonding: The peptide backbone, with its amide and carboxyl groups, provides the capacity for extensive intermolecular hydrogen bonding.[7][8] This directional interaction is fundamental to the formation of the extended, ordered networks that constitute the core of the assembled structures.
-
π-π Stacking: The two aromatic phenyl rings on each dipeptide molecule are electron-rich and engage in π-π stacking.[3][9][10] This interaction, where the rings align face-to-face or in a T-shaped geometry, acts like a "molecular zipper," significantly contributing to the stability and rigidity of the final assembly.[7][11]
-
Hydrophobic and Steric Effects: The bulky, nonpolar Boc group, along with the phenyl side chains, contributes significant hydrophobic character.[3] In aqueous environments, the system seeks to minimize the unfavorable interaction between these hydrophobic regions and water, driving the molecules to aggregate.[12] Crucially, the steric hindrance from the Boc group can disrupt the packing typically observed in unprotected diphenylalanine, guiding the assembly toward unique morphologies like nanofibers and planar structures instead of hollow tubes.[3]
Caption: Core non-covalent interactions driving Boc-Phe-Phe self-assembly.
Chapter 2: Controlling the Supramolecular Landscape
The final morphology of the Boc-Phe-Phe assembly is not predetermined but is highly dependent on the environmental conditions.[3] By manipulating these parameters, researchers can direct the assembly process to yield a variety of nanostructures, from nanotubes and nanospheres to extensive hydrogel networks.
The Critical Role of the Solvent
The choice of solvent system is arguably the most powerful tool for controlling the final morphology. The interplay between the dipeptide and the solvent dictates the kinetics and thermodynamics of assembly.[13][14]
-
Nanotubes vs. Nanospheres: A classic example is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). When a concentrated solution of Boc-Phe-Phe in HFIP is diluted with water, it readily forms highly ordered tubular nanostructures.[7][15] However, if the same HFIP solution is diluted with ethanol, the assembly pathway shifts to produce nanospheres.[5][7] This highlights the solvent's role in mediating the specific intermolecular interactions that lead to different curvatures and packing arrangements.
pH as a Trigger for Hydrogelation
Boc-Phe-Phe can be induced to form a self-supporting hydrogel through a pH-switch mechanism.[3] At a basic pH, the C-terminal carboxylic acid is deprotonated to a carboxylate, increasing the molecule's solubility and preventing aggregation due to electrostatic repulsion. The subsequent addition of an acid (e.g., HCl or a slow-hydrolyzing acid like glucono-δ-lactone) neutralizes the charge, protonating the carboxyl groups.[3] This charge neutralization "switches on" the self-assembly process, leading to the rapid formation of an entangled network of nanofibers that trap water to form a hydrogel.[3][16]
Influence of Concentration and Temperature
The concentration of the dipeptide and the ambient temperature also play crucial roles. Higher concentrations generally favor aggregation.[3] Temperature can influence both the kinetics of assembly and the stability of the final structures, with some hydrogels showing thermoreversible properties.[16][17]
| Experimental Condition | Resulting Morphology | Primary Driving Factors | Reference(s) |
| Dissolution in HFIP, dilution in water | Nanotubes | Solvent-mediated packing, π-π stacking | [7][15] |
| Dissolution in HFIP, dilution in ethanol | Nanospheres | Altered solvent polarity, hydrophobic effects | [5][7] |
| Aqueous solution, pH-switch (alkaline to acid) | Nanofibers / Hydrogel | Charge neutralization, H-bonding | [3][16] |
| Co-assembly with NH₂-Phe-Phe-OH | "Molecular Necklaces" | Differential assembly of two peptide types | [3][4] |
| 50% ethanol/water | α-helix structures | Solvent polarity influencing secondary structure | [3] |
Chapter 3: Experimental Methodologies
Reproducibility and control in nanomaterial fabrication demand robust and well-defined protocols. This section details the synthesis of the Boc-Phe-Phe building block, methods to induce its self-assembly, and key techniques for characterization.
Synthesis of Boc-Phe-Phe via Liquid-Phase Coupling
The synthesis of Boc-Phe-Phe is typically achieved through a standard liquid-phase peptide coupling reaction.[15]
Protocol:
-
C-Terminal Protection: The carboxyl group of one L-phenylalanine molecule is protected, commonly as a methyl ester (H-Phe-OMe), by reacting it with thionyl chloride in methanol.[9]
-
N-Terminal Protection: The amino group of a second L-phenylalanine molecule is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) to yield Boc-Phe-OH.[3]
-
Peptide Coupling: The two protected amino acids, Boc-Phe-OH and H-Phe-OMe, are coupled together. This is achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dichloromethane (DCM).[9][15]
-
Deprotection (Saponification): The methyl ester protecting group on the C-terminus is removed by saponification, typically using aqueous NaOH in methanol, to yield the final Boc-Phe-Phe-OH product.[9] The progress of the reaction is monitored by thin-layer chromatography.[15]
Protocols for Inducing Self-Assembly
Protocol 3.2.1: Solvent-Triggered Assembly of Nanotubes/Nanospheres This protocol is based on methodologies that yield distinct morphologies based on the dilution solvent.[7][9]
-
Prepare a stock solution of Boc-Phe-Phe in HFIP at a concentration of 5-10 mg/mL.
-
For Nanotubes: Vigorously inject a specific volume of the HFIP stock solution into deionized water (e.g., a 1:1 ratio).[9]
-
For Nanospheres: Vigorously inject the same volume of the HFIP stock solution into ethanol.[7]
-
Allow the solutions to incubate at room temperature for at least 24 hours to ensure the completion of the self-assembly process.[9]
Protocol 3.2.2: pH-Switch Method for Hydrogel Formation This protocol utilizes pH change to trigger gelation.[3]
-
Suspend Boc-Phe-Phe powder in deionized water to the desired final concentration (e.g., 5 mg/mL).
-
Add a stoichiometric amount of a base (e.g., 1M NaOH) dropwise while stirring until the peptide completely dissolves and the solution is clear. This deprotonates the carboxylic acid.
-
Induce gelation by adding an acid to lower the pH. For rapid gelation, add a stoichiometric amount of HCl. For slower, more controlled gelation, use glucono-δ-lactone (GDL), which hydrolyzes slowly to gluconic acid.
-
Allow the solution to stand undisturbed. Gelation can be confirmed by inverting the vial; a stable hydrogel will not flow.[18]
Essential Characterization Techniques
-
Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for direct visualization of the nanostructure morphology, providing information on shape, size, and surface features.[3][9] For TEM, a drop of the peptide solution is typically placed on a carbon-coated copper grid and may be negatively stained with uranyl acetate to enhance contrast.[3]
-
Spectroscopy: UV-Vis absorption spectroscopy can reveal the formation of quantum-confined nanostructures, often indicated by the appearance of four characteristic peaks between 247 nm and 263 nm.[5][15] Photoluminescence (PL) spectroscopy can show a red shift upon nanotube formation, indicating changes in the electronic environment.[15][19]
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic size distribution of nanostructures dispersed in a liquid, providing a population-average assessment of the assembly size.[7]
Caption: Experimental workflow for Boc-Phe-Phe synthesis and self-assembly.
Chapter 4: Applications in Drug Development
The biocompatibility, high surface area-to-volume ratio, and tunable properties of Boc-Phe-Phe nanostructures make them highly attractive for biomedical applications, particularly in drug delivery and tissue engineering.[3]
-
Controlled Drug Release: Hydrogels formed from Boc-Phe-Phe can act as depots for the sustained release of therapeutic agents.[3] The release kinetics can be modulated by altering the cross-linking density and degradation rate of the hydrogel matrix.[3]
-
Biocompatible Scaffolds: The self-assembled fibrillar networks can serve as scaffolds in tissue engineering, providing structural support for cell growth and proliferation.[3]
-
Drug Encapsulation: The interior of nanotubes or the core of nanospheres can be used to encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability.[3]
Conclusion
Boc-Phe-Phe stands out as a remarkably versatile dipeptide, demonstrating a rich self-assembly behavior that can be precisely controlled through simple adjustments to experimental conditions. The interplay of hydrogen bonding, π-π stacking, and hydrophobic forces, modulated by the N-terminal Boc group, allows for the fabrication of a diverse array of nanostructures. This capacity for controlled, bottom-up fabrication makes Boc-Phe-Phe a powerful building block for the development of advanced functional biomaterials with significant potential in drug delivery, tissue engineering, and beyond.
References
- A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide. Benchchem.
- Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. RSC Publishing.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. PMC.
- Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. PMC.
- Image showing solutions of Boc–Phe–Trp–OH pH values ranging
- New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. Nanoscale (RSC Publishing).
- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PMC.
- Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing.
- Solvent and surface controlled self-assembly of diphenylalanine peptide: From microtubes to nanofibers.
- The Kinetics, Thermodynamics and Mechanisms of Short Aromatic Peptide Self-Assembly. Unknown Source.
- Thermodynamics of Polypeptide Supramolecular Assembly in the Short-Chain Limit. Unknown Source.
- Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simul
- Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.
- (PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.
- Crystal Structure and Optical Second Harmonic Generation of Self-Assembled Boc-P-Nitro-L-Phenylalanyl-P-Nitro-L-Phenylalanine Dipeptide. Preprints.org.
- Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. PMC.
- Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. MDPI.
- Peptide self-assembly: thermodynamics and kinetics.. R Discovery.
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Spectroscopic Analysis of Boc-(Phe-Phe)₄-OCH₃ Assemblies: From Molecular Conformation to Supramolecular Architecture
An In-Depth Technical Guide
Abstract
The self-assembly of short aromatic peptides into ordered nanostructures is a cornerstone of modern bionanotechnology and holds significant implications for understanding pathological amyloid aggregation. The protected octapeptide, Boc-(L-Phenylalanine-L-Phenylalanine)₄-OCH₃ (Boc-(Phe-Phe)₄-OCH₃), serves as an exemplary model system. Its inherent hydrophobicity and capacity for π-π stacking, driven by the dense arrangement of eight phenyl rings, facilitate spontaneous assembly into well-defined supramolecular structures. This guide provides a comprehensive framework for the spectroscopic and microscopic characterization of these assemblies, designed for researchers, scientists, and drug development professionals. We will move from the fundamental principles governing self-assembly to a multi-modal analytical workflow, emphasizing the causality behind experimental choices and the integration of data to construct a holistic understanding of the assembly process.
The Self-Assembling Unit: Molecular Design and Driving Forces
The Boc-(Phe-Phe)₄-OCH₃ peptide is rationally designed to promote self-assembly. The N-terminal tert-butyloxycarbonyl (Boc) group and C-terminal methyl ester (OCH₃) neutralize the terminal charges, thereby reducing electrostatic repulsion and enhancing the influence of other non-covalent interactions. The core of the molecule's self-assembling propensity lies in the repeating diphenylalanine (Phe-Phe) motif.[1][2] This sequence is a key recognition motif found in the Alzheimer's β-amyloid peptide and is renowned for its ability to form highly ordered nanostructures.[3]
The primary driving forces for the assembly of Boc-(Phe-Phe)₄-OCH₃ are:
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues stack upon one another, providing significant energetic contribution, directionality, and order to the assembly process.[2][4]
-
Hydrogen Bonding: Inter-peptide hydrogen bonds form between the amide backbones, leading to the formation of extended β-sheet-like structures, a hallmark of amyloid fibrils.[5]
-
Hydrophobic Effects: The sequestration of the nonpolar phenyl side chains away from the aqueous environment drives the initial aggregation of the peptide monomers.
Experimental Workflow: Inducing and Analyzing Self-Assembly
A robust and reproducible method for initiating self-assembly is critical. The "solvent-switch" method is a widely adopted and effective technique.[6][7] This process involves dissolving the peptide in a "good" organic solvent where it remains monomeric, followed by dilution into a "bad" aqueous solvent, which induces a conformational change and triggers aggregation.
Protocol 1: Self-Assembly via Solvent-Switch
This protocol provides a self-validating system by establishing a clear, reproducible starting point for all subsequent analyses.
| Step | Action | Rationale & Causality |
| 1 | Prepare a concentrated stock solution (e.g., 43 mM) of Boc-(Phe-Phe)₄-OCH₃ in a "good" solvent like pure acetonitrile (AcN). | The peptide is fully solvated and monomeric in the organic solvent, ensuring a homogenous starting population.[7][8] |
| 2 | Prepare the desired "bad" solvent mixture (e.g., AcN-water mixtures, such as 10% v/v AcN in water). | The solvent composition is a critical parameter that dictates the final morphology of the aggregates.[7][8] |
| 3 | Rapidly inject the stock solution into the AcN-water mixture to achieve the final desired peptide concentration (e.g., 1.1 mM). | The rapid change in solvent polarity creates a supersaturated state, initiating nucleation and subsequent growth of the assemblies. |
| 4 | Incubate the solution under controlled conditions (e.g., room temperature, 12-24 hours) without agitation. | Allows the system to reach thermodynamic or kinetic equilibrium, ensuring the maturation of self-assembled structures. |
| 5 | Proceed immediately to spectroscopic and microscopic analysis. | The state of the assemblies can be time-dependent; prompt analysis ensures consistency across different characterization methods. |
Spectroscopic Toolkit for Hierarchical Characterization
A multi-technique approach is essential to build a comprehensive model of the assemblies, from the conformation of individual peptides to the overall morphology of the final nanostructure.
Confirmation of Amyloid-like β-Sheet Structure
The formation of cross-β-sheet structures is a defining characteristic of many peptide assemblies. Extrinsic fluorescent probes are the primary tools for this confirmation.
-
Expertise & Experience: ThT is the "gold standard" for detecting amyloid fibrils.[9] In its free state in solution, the rotation around the central C-C bond quenches its fluorescence. Upon binding to the channels formed by β-sheets in amyloid structures, this rotation is restricted, leading to a dramatic increase in fluorescence quantum yield and a characteristic blue-shift in its emission spectrum.[9][10]
-
Trustworthiness: A positive ThT result is strong evidence for β-sheet formation. However, it is crucial to run controls, as other molecules or assay conditions can sometimes interfere with ThT fluorescence.[11][12] Therefore, ThT data must be corroborated with an orthogonal method like Circular Dichroism or FTIR.
Protocol 2: Thioflavin T Assay
-
Reagent Prep: Prepare a 2.5 mM ThT stock solution in water and a 25 µM working solution in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).
-
Sample Prep: Dilute an aliquot of the Boc-(Phe-Phe)₄-OCH₃ assembly solution into the ThT working solution.
-
Measurement: Record the fluorescence emission spectrum from 460 nm to 600 nm with an excitation wavelength of 450 nm.[13]
-
Control: Measure the fluorescence of the ThT working solution alone and the peptide solution without ThT to establish baseline signals.
-
Interpretation: A significant increase in fluorescence intensity with a peak maximum around 482 nm indicates the presence of β-sheet-rich assemblies.[10][13]
-
Expertise & Experience: Congo Red is a histological dye that binds to amyloid fibrils.[14] The key diagnostic feature is not the red color itself, but the "apple-green" birefringence the stained aggregates exhibit when viewed under cross-polarized light.[15][16] This optical anisotropy arises from the ordered alignment of CR molecules within the grooves of the β-sheets.[14]
-
Trustworthiness: While highly specific, the interpretation requires a polarizing microscope. The observation of apple-green birefringence is considered definitive proof of amyloid-like structure.[15] Simple staining without birefringence is not conclusive.
Protocol 3: Congo Red Staining and Microscopy
-
Sample Prep: Place a small drop of the peptide assembly solution onto a glass microscope slide and allow it to air-dry to form a thin film.
-
Staining: Stain the film with a solution of Congo Red in an alkaline alcohol solution.
-
Washing: Gently wash to remove unbound dye.
-
Imaging: Observe the slide using a light microscope equipped with two polarizers (a polarizer and an analyzer).
-
Interpretation: Identify aggregates that appear red under normal light and then rotate the analyzer. A positive result is the appearance of a distinct apple-green color in the same regions.[17]
| Technique | Principle | Positive Result | Key Consideration |
| Thioflavin T | Restricted rotation upon β-sheet binding enhances fluorescence.[10] | >10-fold increase in fluorescence intensity at ~482 nm.[13] | Prone to interference; must be confirmed by other methods.[11][12] |
| Congo Red | Ordered binding to β-sheets creates optical anisotropy.[14] | "Apple-green" birefringence under cross-polarized light.[15][16] | Requires a polarizing microscope; staining alone is insufficient.[18] |
| Table 1: Summary of Amyloid-Detection Assays |
Elucidation of Peptide Secondary Structure
Confirming the presence of β-sheets with extrinsic probes is the first step. The next is to characterize the overall secondary structure of the peptide backbone within the assemblies using CD and FTIR spectroscopy.
-
Expertise & Experience: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[19] The regular, repeating arrangement of the peptide backbone in secondary structures like β-sheets and α-helices gives rise to characteristic CD spectra.[20] For β-sheets, a strong negative band is typically observed around 217-220 nm.[21]
-
Trustworthiness: CD provides quantitative, global information about the average secondary structure in the entire sample. It is a powerful tool for monitoring the kinetics of assembly, as the signal will change as monomers adopt ordered conformations.[20]
Protocol 4: CD Spectroscopy
-
Sample Prep: Dilute the peptide assembly solution to a concentration suitable for CD (typically in the low micromolar range) to avoid signal saturation. Use a quartz cuvette with a short path length (e.g., 0.1 or 1 mm).[7][22]
-
Measurement: Record the CD spectrum from ~190 nm to 260 nm.
-
Baseline Correction: Subtract the spectrum of the buffer/solvent mixture alone.
-
Interpretation: A spectrum with a distinct negative minimum around 218 nm is indicative of a predominantly β-sheet conformation.[21] The monomeric peptide in organic solvent will show a different spectrum, likely characteristic of a random coil.[7]
-
Expertise & Experience: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. For peptides, the Amide I region (1600-1700 cm⁻¹), which arises primarily from the C=O stretching of the peptide backbone, is exquisitely sensitive to secondary structure.[23][24][25] Different hydrogen-bonding environments in β-sheets, α-helices, and turns result in distinct Amide I band positions.
-
Trustworthiness: FTIR is complementary to CD and can be performed on hydrated samples (gels) or dried films.[24] A strong absorption band around 1630 cm⁻¹ is a classic signature of intermolecular β-sheets.[26] Deconvolution or second-derivative analysis of the Amide I band can reveal the presence of multiple structural components.[27]
Protocol 5: ATR-FTIR Spectroscopy
-
Sample Prep: Deposit a small amount of the peptide assembly solution onto the crystal of an Attenuated Total Reflectance (ATR) accessory and allow the solvent to evaporate.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Measurement: Record the IR spectrum of the sample from ~4000 to 600 cm⁻¹.
-
Interpretation: Analyze the Amide I region (1600-1700 cm⁻¹). A dominant peak near 1630 cm⁻¹ confirms a β-sheet structure. A peak around 1655 cm⁻¹ would indicate α-helical or random coil structures.[26]
| Wavenumber (cm⁻¹) | Secondary Structure Assignment |
| ~1630 | β-Sheet |
| ~1655 | α-Helix / Random Coil |
| ~1676 | β-Turn |
| Table 2: Typical Amide I Band Frequencies in FTIR[26] |
Morphological and Environmental Analysis
The final step is to visualize the macroscopic structure of the assemblies and probe the local environment of the aromatic side chains.
-
Expertise & Experience: The phenylalanine residues possess intrinsic fluorescence. While the quantum yield is low, changes in the emission spectrum can provide valuable information.[28] Upon aggregation, the close packing of phenyl rings can lead to the formation of excimers, resulting in a red-shift of the emission maximum compared to the monomeric peptide.[8]
-
Trustworthiness: This technique directly probes the environment of the key residues involved in π-π stacking. Comparing the emission spectrum of the assembled state to the monomeric state (in pure organic solvent) provides direct evidence of aggregation and changes in the local environment.[8][29]
Protocol 6: Intrinsic Fluorescence
-
Sample Prep: Use the peptide assembly solution directly in a quartz cuvette.
-
Measurement: Record the emission spectrum (e.g., 270-400 nm) using an excitation wavelength corresponding to the phenylalanine absorbance maximum (~258 nm).[28]
-
Control: Record the spectrum of the monomeric peptide in pure acetonitrile.
-
Interpretation: A shift in the emission maximum to a longer wavelength (red-shift) in the aggregated sample compared to the monomer is indicative of excimer formation and close packing of the aromatic rings.[8]
-
Expertise & Experience: TEM provides direct visualization of the nanostructures formed by the peptide assemblies.[30] This technique allows for the unambiguous determination of morphology (e.g., fibers, ribbons, spheres) and measurement of their dimensions (width, length).[31][32]
-
Trustworthiness: TEM offers irrefutable morphological evidence. However, sample preparation (drying on a grid) can sometimes introduce artifacts.[32] It is therefore essential to correlate TEM images with the solution-state data from spectroscopic methods to ensure the observed structures are representative of those in the bulk sample.
Protocol 7: TEM Imaging
-
Grid Prep: Place a drop of the peptide assembly solution onto a carbon-coated copper TEM grid and allow it to adsorb for 1-2 minutes.
-
Wicking: Carefully remove the excess solution using filter paper.
-
Staining (Optional): Apply a drop of a negative stain (e.g., 2% uranyl acetate) for 1 minute to enhance contrast. Wick away excess stain.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Observe the grid under a transmission electron microscope at various magnifications.
Conclusion
The characterization of Boc-(Phe-Phe)₄-OCH₃ assemblies requires a synergistic and multi-faceted analytical approach. By systematically employing techniques that probe different aspects of the structure—from the amyloidogenic nature and secondary conformation to the local environment and overall morphology—a comprehensive and trustworthy model can be constructed. Extrinsic probes like ThT and Congo Red confirm the formation of hallmark β-sheet structures. CD and FTIR spectroscopy quantify this secondary structure, while intrinsic fluorescence provides insight into the crucial π-π stacking interactions. Finally, TEM delivers direct visual confirmation of the resulting nanoscale architecture. This integrated workflow not only enables a thorough understanding of a specific peptide system but also provides a robust template for the characterization of novel self-assembling biomaterials critical for advancements in drug delivery, tissue engineering, and materials science.
References
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- Self Assembly of Short Aromatic Peptides into Amyloid Fibrils and Rel
- ThT 101: a primer on the use of thioflavin T to investigate amyloid form
- The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds.
- Secondary Structure, Stability, and Aggregation Determination of Protein in Solution Using Fourier Transform–Infrared Spectroscopy (FT-IR). Google Scholar.
- RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie.
- The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed.
- Self-assembly of short aromatic peptides: From amyloid disease to nanotechnology. Tel Aviv University.
- Self Assembly of Short Aromatic Peptides into Amyloid Fibrils and Rel
- The Kinetics, Thermodynamics and Mechanisms of Short Aromatic Peptide Self-Assembly. Google Scholar.
- The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. PubMed.
- Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
- Protein secondary structure elucidation using FTIR spectroscopy. Thermo Fisher Scientific.
- Transmission electron microscopy (TEM) images of 2.0 mg/ml self-assembling peptide (SAP) nanofibers in the hydrogel.
- Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter. PubMed.
- (PDF) Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. Google Scholar.
- Transmission electron microscopic images of peptide nanofibers. (A)...
- Transmission electron micrograph (TEM)
- Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity.
- Circular Dichroism (CD) Spectroscopy Technology. Therapeutic Proteins & Peptides.
- Self-assembly mechanisms of nanofibers from peptide amphiphiles in solution and on substr
- Circular Dichroism Spectrum of a Peptide 3 10 -Helix.
- Macrochirality of Self-Assembled and Co-assembled Supramolecular Structures of a Pair of Enantiomeric Peptides. Frontiers.
- Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simul
- Thioflavin T.
- Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. PMC.
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition.
- A Diphenylalanine Based Pentapeptide with Fibrill
- Congo Red and amyloids: history and rel
- Representative Congo red birefringence images showing a decrease in amyloid load after incubation with various doses of NQTrp.
- Congo red stain showing positive amyloid fibrils in alzheimer's disease. YouTube.
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. CNR-IRIS.
- What might cause blue birefringence of Congo red stained amyloid fibrils when viewed under polarised light?
- Photoluminescence of Diphenylalanine Peptide Nano/Microstructures:
- Disruption of diphenylalanine assembly by a Boc-modified variant.
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The Paradigm of Diphenylalanine (FF) Self-Assembly: Discovery, Mechanics, and Methodologies
Executive Summary
The discovery that short, synthetic peptides can spontaneously self-assemble into highly ordered, rigid nanostructures has fundamentally transformed materials science and nanomedicine. At the forefront of this revolution is diphenylalanine (FF), the simplest aromatic dipeptide. This technical whitepaper explores the historical discovery of FF self-assembly, the thermodynamic mechanisms driving its formation, its extraordinary quantitative properties, and the precise methodologies required to engineer these bio-inspired nanomaterials.
Historical Context & The 2003 Discovery
In 2003, Moran Reches and Ehud Gazit at Tel Aviv University made a seminal discovery while investigating the core recognition motif of the Alzheimer's β-amyloid polypeptide (Aβ). They identified that the minimalist aromatic dipeptide, diphenylalanine (FF), could spontaneously self-assemble into discrete, highly rigid, and 1[1].
This marked a paradigm shift, proving that macroscopic amyloid-like fibrillization could be . The discovery established that aromatic interactions provide the critical order and directionality required for fibrillar peptide structures, opening an entirely new field of peptide nanotechnology.
Mechanisms of Self-Assembly
The self-assembly of FF is driven by a delicate thermodynamic balance of non-covalent interactions, which must be carefully controlled in a laboratory setting.
-
Aromatic Stacking: T-shaped and parallel-displaced π-π interactions between the phenyl rings drive the initial hydrophobic collapse.
-
Hydrogen Bonding: Interpeptide head-to-tail hydrogen bonding stabilizes the backbone into a continuous, rigid network.
-
Solvent Switch & Ostwald Ripening: The process is typically initiated by dissolving the peptide in a fluorinated solvent and diluting it in water. This triggers a phase transition where initial amorphous nanospheres undergo Ostwald ripening to form 1[1]. Molecular dynamics simulations reveal that at high concentrations, FF forms bilayers that subsequently 2[2].
Logical flow of non-covalent interactions driving FF self-assembly.
Quantitative Physical Properties
FF nanotubes possess extraordinary mechanical and electrical properties, rivaling traditional inorganic materials. Recent advancements have further pushed these boundaries by engineering phenyl-rich derivatives.
| Material | Young's Modulus (GPa) | Piezoelectric Strain Coefficient (d33, pC/N) | Thermal Stability |
| Diphenylalanine (FF) | 19 – 27 | ~ 18 | Up to ~ 300 °C |
| Dip-Dip Derivative | ~ 70 | ~ 73 | Up to 360 °C |
| PVDF (Polymer standard) | 2 – 3 | -20 to -30 | < 150 °C |
Data Insights: The3[3]. However, engineering an ultradense aromatic zipper network via the Dip-Dip (β,β-diphenyl-Ala-OH) derivative dramatically increases the Young's modulus to ~70 GPa (comparable to aluminum) and the d33 to ~73 pC/N,4[4].
Experimental Methodologies: The "Solvent-Switch" Protocol
To ensure reproducibility and self-validation, the standard protocol for fabricating FF nanotubes relies on the "solvent-switch" method. The causality behind this choice is fundamental: FF is highly hydrophobic and prone to uncontrolled aggregation in aqueous buffers. By first dissolving it in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), the peptide is locked in a monomeric state. Dilution into water abruptly changes the dielectric constant, forcing a controlled hydrophobic collapse.
Step-by-step workflow for the solvent-switch fabrication of FF nanotubes.
Step-by-Step Protocol:
-
Solubilization: Weigh lyophilized FF peptide and dissolve in 100% HFIP to a stock concentration of 100 mg/mL.
-
Causality: HFIP disrupts hydrogen bonds and prevents premature aggregation, ensuring a purely monomeric starting state.
-
-
Disaggregation: Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature.
-
Solvent Switch (Assembly Trigger): Rapidly dilute the stock solution into double-distilled water (ddH2O) to a final peptide concentration of 2 mg/mL.
-
Causality: The sudden increase in solvent polarity forces the hydrophobic phenyl rings to collapse inward to minimize water contact, initiating nucleation.
-
-
Incubation: Allow the solution to incubate undisturbed at room temperature for 1 to 12 hours.
-
Causality: Provides the activation energy and time required for Ostwald ripening, allowing metastable spherical intermediates to dissolve and redeposit onto the more thermodynamically stable tubular structures.
-
-
Validation & Characterization: Confirm assembly using a Thioflavin T (ThT) fluorescence assay (which binds to amyloid-like β-sheet structures) or visualize directly via Scanning Electron Microscopy (SEM).
Future Horizons & Applications
Modifications to the FF motif have expanded its utility. Fmoc-FF self-assembles into fibrous hydrogels used for 3D cell culture, while charged-termini modifications allow for tunable morphological transitions between nanotubes and 5[5]. The inherent piezoelectricity and biocompatibility position these materials as prime candidates for next-generation biosensors, tissue engineering scaffolds, and 6[6].
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Piezoelectric Peptide and Metabolite Materials - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Supramolecular Architectures: A Technical Guide to Boc-Phe-Phe-OH Self-Assembly
Executive Summary
The dipeptide N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH or Boc-FF) represents a premier model system in the field of supramolecular chemistry and biomaterials engineering. Derived from the core recognition motif of the Alzheimer's β-amyloid polypeptide, Boc-FF exhibits an extraordinary capacity for morphological polymorphism. Unlike its unprotected diphenylalanine (FF) counterpart, which predominantly forms hollow nanotubes, the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group fundamentally alters the peptide's thermodynamic landscape. This guide provides an authoritative, mechanistic deep-dive into the self-assembly of Boc-FF, detailing the causality behind its phase transitions, self-validating experimental protocols, and its resulting nanomechanical properties.
Thermodynamic & Kinetic Drivers of Self-Assembly
The spontaneous organization of Boc-FF into highly ordered nanostructures is not a random aggregation event, but a highly deterministic process governed by a delicate balance of non-covalent forces 1[1]:
-
π-π Stacking (Aromatic Zippers): The aromatic rings of the two phenylalanine residues provide critical geometric directionality. These interactions lock the peptide monomers into rigid, stacked architectures, contributing to the material's immense mechanical stiffness.
-
Hydrogen Bonding: The unshielded regions of the peptide backbone engage in intermolecular hydrogen bonding, driving the formation of extended, anti-parallel β-sheet-like networks.
-
Hydrophobic & Steric Effects: The N-terminal Boc group introduces significant steric hindrance and hydrophobicity. This restricts the conformational freedom of the monomer, preventing the immediate formation of tubes and instead favoring the kinetic trapping of spherical aggregates during rapid solvent changes 2[2].
Morphological Polymorphism & Phase Transitions
The true utility of Boc-FF lies in its tunable polymorphism. By carefully manipulating the dielectric constant of the solvent or the pH of the aqueous environment, researchers can navigate the Gibbs free energy landscape to isolate specific kinetic or thermodynamic products 3[3].
Morphological pathways of Boc-FF self-assembly driven by solvent and pH triggers.
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility, experimental workflows must be designed with built-in causality and self-validation mechanisms. Below are the two primary protocols for Boc-FF self-assembly.
Protocol A: Solvent-Switch Method (Nanospheres to Nanotubes)
This protocol exploits rapid supersaturation to kinetically trap nanospheres, which subsequently mature into nanotubes via Ostwald ripening 3[3].
-
Solubilization: Dissolve Boc-FF powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) or absolute ethanol to a stock concentration of 100 mg/mL.
-
Causality: HFP is a highly fluorinated, strongly hydrogen-bonding solvent. It disrupts pre-existing intermolecular networks, ensuring the peptide is fully monomeric and erasing any "structural memory."
-
-
Solvent Switch (Supersaturation): Rapidly inject the stock solution into a poor solvent (e.g., deionized water or a 50% ethanol/water mixture) to reach the desired final concentration (e.g., 2 mg/mL).
-
Causality: The abrupt change in solvent polarity dramatically lowers peptide solubility, forcing immediate hydrophobic collapse.
-
-
Kinetic Trapping (Nucleation): The system instantly forms amorphous or semi-crystalline nanospheres.
-
Self-Validation: The solution will immediately transition from optically clear to turbid/milky, confirming successful kinetic trapping.
-
-
Maturation (Ostwald Ripening): Incubate the suspension at room temperature for 24–48 hours.
-
Causality: Nanospheres are a metastable kinetic product. Over time, the system minimizes its free energy by dissolving the smaller, less stable spheres and reprecipitating the monomers into thermodynamically stable, crystalline nanotubes.
-
Self-Validation: The macroscopic turbidity will shift, and the resulting nanotubes will exhibit strong birefringence when viewed under cross-polarized light microscopy.
-
Step-by-step solvent-switch workflow for generating Boc-FF nanospheres and nanotubes.
Protocol B: pH-Switch Method (Fibrillar Hydrogelation)
This protocol utilizes electrostatic repulsion to control the onset of 1D fibrillation 1[1].
-
Alkaline Solubilization: Suspend Boc-FF in deionized water and add a stoichiometric amount of NaOH (pH > 10).
-
Causality: The high pH deprotonates the C-terminal carboxylic acid (-COO⁻). The resulting electrostatic repulsion prevents π-π stacking, rendering the peptide highly soluble.
-
-
Acidification: Introduce a slow-hydrolyzing acid, such as glucono-δ-lactone (GdL), or carefully titrate with HCl to drop the pH below the peptide's pKa.
-
Causality: Protonation of the carboxylate groups neutralizes the repulsive charges. This triggers a rapid hydrophobic collapse and directional 1D fibrillation driven by the aromatic zippers.
-
-
Network Entanglement: Allow the solution to rest undisturbed for 1–2 hours. The high-aspect-ratio fibrils will entangle into a sample-spanning 3D network, trapping water molecules.
-
Self-Validation: Perform the "vial inversion test." A successful hydrogel will support its own weight and remain immobilized at the top of the inverted vial.
-
Quantitative Nanomechanical Data
One of the most profound characteristics of Boc-FF assemblies is their extreme mechanical rigidity. Despite being composed entirely of organic, non-covalent building blocks, Boc-FF nanospheres exhibit a stiffness comparable to that of metals like aluminum or bronze 4[4].
| Parameter | Value | Experimental Context |
| Morphology | Nanospheres, Nanotubes, Hydrogels | Tunable via solvent ratio and pH triggers |
| Young's Modulus (Spheres) | 140 – 275 GPa | Measured via AFM diamond-tip indentation |
| Point Stiffness | Up to 885 N/m | Calculated via AFM cantilever deflection |
| Critical Gelation Concentration | ~0.1 – 1.0 wt% | Dependent on specific pH-switch conditions |
| Nanosphere Diameter | 50 nm – 2 μm | Controlled by initial peptide concentration |
Translational Applications
The unique physicochemical properties of Boc-FF make it a highly sought-after material in biotechnology and drug development:
-
Drug Delivery Systems: The hollow cavities of Boc-FF nanotubes and the high surface-area-to-volume ratio of the metastable nanospheres serve as excellent depots for the encapsulation and sustained release of hydrophobic therapeutics.
-
Tissue Engineering: Boc-FF hydrogels mimic the fibrillar architecture of the native extracellular matrix (ECM). Their biocompatibility and tunable degradation rates make them ideal scaffolds for 3D cell culture and regenerative medicine.
References
- BenchChem. "A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide." BenchChem, 2025.
- RSC Advances. "The physical properties of supramolecular peptide assemblies: from building block association to technological applications." Royal Society of Chemistry, 2014.
- Materials Advances. "Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition." CNR-IRIS, 2024.
- Journal of Peptide Science. "Finite element simulation for indentation of a sphere." ResearchGate, 2014.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The physical properties of supramolecular peptide assemblies: from building block association to technological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00164H [pubs.rsc.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Self-Assembling Boc-(Phe-Phe)4-OCH3 Hydrogels for Controlled Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Peptide Hydrogels in Advanced Drug Delivery
Self-assembling peptide hydrogels are at the forefront of biomaterials innovation, offering a sophisticated platform for controlled drug delivery.[1][2][3] These materials are formed through the spontaneous organization of peptide building blocks into three-dimensional networks that can entrap a significant amount of water.[1][4] The inherent biocompatibility and biodegradability of peptides make them particularly attractive for biomedical applications.[3][5] Among these, short peptide sequences containing diphenylalanine (Phe-Phe) have garnered considerable attention for their robust self-assembly properties, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic side chains.[6]
This application note provides a comprehensive guide to the formation and characterization of a specific peptide hydrogel, derived from the Boc-(Phe-Phe)4-OCH3 precursor, for use as a drug delivery vehicle. We will delve into the underlying principles of its self-assembly, provide detailed protocols for hydrogel formation and drug loading, and outline key characterization techniques to validate its properties.
The Boc-(Phe-Phe)4-OCH3 Precursor: Designing for Self-Assembly
The choice of the Boc-(Phe-Phe)4-OCH3 peptide is deliberate. The repeating diphenylalanine units provide the necessary aromatic and hydrophobic interactions that drive the self-assembly process. The tert-Butyloxycarbonyl (Boc) group at the N-terminus and the methyl ester (-OCH3) at the C-terminus are protecting groups that modulate the hydrophobicity and prevent unwanted side reactions, respectively. This design promotes the formation of stable β-sheet structures, which are the fundamental secondary structures in many self-assembling peptide systems.[6]
Mechanism of Hydrogel Formation: A Symphony of Non-Covalent Interactions
The transition from a solution of individual Boc-(Phe-Phe)4-OCH3 peptides to a robust hydrogel is a fascinating example of molecular self-assembly. This process is typically initiated by a change in the solvent environment, which triggers the peptides to organize into a hierarchical structure. The primary driving forces are:
-
Hydrogen Bonding: The peptide backbones form extensive hydrogen bond networks, leading to the formation of β-sheet structures.[1]
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues stack on top of each other, contributing significantly to the stability of the assembled structure.[6]
-
Hydrophobic Interactions: The hydrophobic nature of the phenylalanine side chains and the Boc protecting group drives the peptides to aggregate in an aqueous environment, minimizing their contact with water.
These interactions lead to the formation of nanofibers, which then entangle to form a three-dimensional network that immobilizes the surrounding water, resulting in a hydrogel.
Caption: Workflow of Boc-(Phe-Phe)4-OCH3 hydrogel formation.
Protocol 1: Synthesis of Boc-(Phe-Phe)4-OCH3 Peptide Precursor
For researchers opting to synthesize the peptide in-house, standard solid-phase peptide synthesis (SPPS) is the method of choice.[7][8][9]
Materials:
-
Fmoc-Phe-OH
-
H-Phe-OCH3∙HCl
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Boc-anhydride (Boc2O)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple Fmoc-Phe-OH to the deprotected resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2 hours.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent seven phenylalanine residues.
-
N-terminal Boc Protection: After the final Fmoc deprotection, react the N-terminus with Boc-anhydride and DIPEA in DMF.
-
Cleavage and C-terminal Esterification: Cleave the peptide from the resin using a mixture of TFA, TIS, and water. Subsequently, esterify the C-terminus using methanol in the presence of a suitable catalyst (e.g., thionyl chloride).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Characterization: Confirm the identity and purity of the synthesized Boc-(Phe-Phe)4-OCH3 peptide using mass spectrometry and analytical HPLC.[7][8]
| Parameter | Specification |
| Purity (by HPLC) | > 95% |
| Molecular Weight | Confirm by Mass Spectrometry |
| Appearance | White to off-white lyophilized powder |
Protocol 2: Boc-(Phe-Phe)4-OCH3 Hydrogel Formation
This protocol describes the formation of the hydrogel via a solvent-triggered self-assembly method.
Materials:
-
Lyophilized Boc-(Phe-Phe)4-OCH3 peptide
-
Organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP))
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
Procedure:
-
Peptide Stock Solution: Dissolve the lyophilized Boc-(Phe-Phe)4-OCH3 peptide in the chosen organic solvent to create a stock solution (e.g., 10-50 mg/mL). Gentle vortexing or sonication may be required to fully dissolve the peptide.
-
Hydrogel Formation: To induce self-assembly, add the peptide stock solution to the PBS buffer at a specific ratio. The final peptide concentration in the hydrogel will typically range from 0.5% to 2% (w/v). The ratio of organic solvent to buffer should be minimized to ensure biocompatibility.
-
Incubation: Allow the mixture to stand undisturbed at room temperature or 37°C. Gelation time can vary from a few minutes to several hours, depending on the final peptide concentration and the specific conditions.
-
Confirmation of Gelation: Gelation can be confirmed by the vial inversion test, where a stable hydrogel will not flow upon inversion.
Protocol 3: Drug Loading into the Hydrogel
Two primary methods can be employed for loading therapeutic agents into the Boc-(Phe-Phe)4-OCH3 hydrogel.
Method A: Encapsulation during Gelation
This method is suitable for both hydrophilic and hydrophobic drugs and generally results in a more uniform drug distribution.
Procedure:
-
Drug Solution Preparation: Dissolve the drug in the PBS buffer or the organic peptide stock solution, depending on its solubility.
-
Co-incubation: Add the drug-containing solution to the other component (either the peptide stock or the buffer) to initiate hydrogel formation as described in Protocol 2. The drug will be physically entrapped within the forming nanofiber network.[10]
Method B: Swelling of Pre-formed Hydrogel
This method is more suitable for water-soluble drugs.
Procedure:
-
Prepare the Hydrogel: Form a drug-free hydrogel as described in Protocol 2.
-
Drug Soaking: Prepare a concentrated solution of the drug in PBS.
-
Incubation: Immerse the pre-formed hydrogel in the drug solution and allow it to swell for a defined period (e.g., 24-48 hours) at a controlled temperature. The drug molecules will diffuse into the hydrogel matrix.[10]
Drug Loading Quantification:
To determine the amount of drug loaded, the concentration of the drug in the supernatant or remaining soaking solution can be measured using techniques like UV-Vis spectrophotometry or HPLC.[][12]
Characterization of the Drug-Loaded Hydrogel
A thorough characterization of the hydrogel is crucial to ensure its suitability for drug delivery applications.
Rheological Analysis
Rheology is used to assess the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.[5][13]
Protocol:
-
Sample Preparation: Place the hydrogel onto the plate of a rheometer.
-
Oscillatory Rheology: Perform frequency sweep and strain sweep tests to determine the storage modulus (G') and loss modulus (G'').[13][14] A stable gel will exhibit a G' value significantly higher than the G'' value, indicating a predominantly elastic behavior.[13]
| Parameter | Typical Value Range | Significance |
| Storage Modulus (G') | 100 - 10,000 Pa | Indicates the stiffness and solid-like behavior of the hydrogel. |
| Loss Modulus (G'') | 1 - 100 Pa | Represents the viscous component of the hydrogel. |
| G' / G'' Ratio | > 10 | Confirms the formation of a stable gel network. |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology of the hydrogel network, including the fiber structure and pore size.[15][16][17]
Protocol:
-
Sample Preparation: The hydrogel sample needs to be fixed and dehydrated. This can be achieved through critical point drying or freeze-drying.[18]
-
Sputter Coating: Coat the dried sample with a thin layer of a conductive material (e.g., gold or platinum).
-
Imaging: Image the sample using an SEM to observe the nanofibrous network.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for analyzing the secondary structure of the peptides within the hydrogel.[19][20][21] The amide I region (1600-1700 cm⁻¹) is particularly informative.[22][23]
Protocol:
-
Sample Preparation: Lyophilize the hydrogel to obtain a solid sample.
-
Data Acquisition: Record the FTIR spectrum of the sample.
-
Data Analysis: Deconvolute the amide I band to identify the contributions from different secondary structures, such as β-sheets (typically around 1620-1640 cm⁻¹), α-helices, and random coils.[22]
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro experiment to evaluate the release kinetics of a loaded drug from the hydrogel.
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 4. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dro.deakin.edu.au [dro.deakin.edu.au]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A comparison of fixation methods for SEM analysis of self-assembling peptide hydrogel nanoarchitecture - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. revroum.lew.ro [revroum.lew.ro]
- 23. agilent.com [agilent.com]
Application Note & Protocol: Controlled Drug Release Using Self-Assembling Boc-(Phe-Phe)₄-OCH₃ Peptide Hydrogels
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the custom-designed peptide, Boc-(L-phenylalanine-L-phenylalanine)₄-OCH₃ (Boc-(Phe-Phe)₄-OCH₃), for controlled drug release applications. We detail the underlying principles of its self-assembly into a hydrogel matrix, provide step-by-step protocols for hydrogel formation, drug encapsulation, and characterization, and outline methodologies for conducting in vitro drug release studies. The protocols are designed to be self-validating, incorporating essential characterization steps to ensure reproducibility and reliability. This guide leverages the inherent biocompatibility and tunable properties of peptide-based biomaterials to create a robust platform for sustained and targeted therapeutic delivery.[1][2][3]
Principle of Self-Assembly and Drug Entrapment
The octapeptide Boc-(Phe-Phe)₄-OCH₃ is specifically designed for spontaneous self-assembly in aqueous environments. This process is driven by a combination of non-covalent interactions, which leads to the formation of a highly organized, three-dimensional nanofibrous network characteristic of a hydrogel.[4]
-
Molecular Design: The peptide consists of four repeating diphenylalanine (Phe-Phe) units. The N-terminus is protected by a bulky, hydrophobic tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected by a methyl ester (OCH₃).[5][6] These protecting groups prevent the formation of zwitterions and enhance the overall hydrophobicity and stability against enzymatic degradation compared to unprotected peptides.[7]
-
Driving Forces for Self-Assembly:
-
π-π Stacking: The high density of aromatic phenyl rings in the diphenylalanine repeats facilitates strong π-π stacking interactions, which act as the primary organizing force, driving the alignment of peptide molecules.[7][8]
-
Hydrogen Bonding: The peptide backbones form extensive intermolecular hydrogen bonds, creating stable β-sheet-like structures that elongate into nanofibers.[2]
-
Hydrophobic Interactions: The hydrophobic nature of the Boc group and the phenyl side chains causes the peptides to aggregate in aqueous solutions, minimizing their contact with water and leading to the formation of a stable hydrogel matrix.[4]
-
-
Mechanism of Drug Entrapment: Therapeutic agents are physically entrapped within the pores of the nanofibrous network during the gelation process.[2] The release of the drug is subsequently governed by diffusion through the hydrogel matrix and/or the degradation of the matrix itself.[9][10] The density of the fiber network, which can be tuned by peptide concentration, directly influences the release kinetics.[3]
Caption: Mechanism of Boc-(Phe-Phe)₄-OCH₃ self-assembly and drug entrapment.
Materials and Equipment
Reagents and Consumables
| Item | Supplier Example | Purpose |
| Boc-(Phe-Phe)₄-OCH₃ Peptide | Custom Synthesis | Hydrogelator |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Sigma-Aldrich | Peptide solubilization |
| Deionized (DI) Water, Sterile | VWR | Solvent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Release medium |
| Model Drug (e.g., Doxorubicin HCl) | Sigma-Aldrich | Therapeutic agent |
| Ethanol, 200 Proof | Decon Labs | Disinfection/Cleaning |
| Sterile Microcentrifuge Tubes (1.5 mL) | Eppendorf | Sample preparation |
| Sterile Syringes and Needles | BD | Reagent handling |
| 96-well UV-transparent plates | Corning | Spectrophotometry |
Equipment
| Item | Purpose |
| Analytical Balance | Precise weighing of peptide and drug |
| Vortex Mixer | Homogenization of solutions |
| Bath Sonicator | Aiding peptide dissolution |
| pH Meter | Adjusting buffer pH |
| Rheometer (with parallel plate geometry) | Measuring mechanical properties |
| Transmission Electron Microscope (TEM) | Visualizing nanofiber morphology |
| UV-Vis Spectrophotometer or HPLC | Quantifying drug concentration |
| Incubator / Shaking Water Bath (37 °C) | Simulating physiological conditions for release studies |
Experimental Protocols
The following protocols provide a workflow for creating and evaluating drug-loaded Boc-(Phe-Phe)₄-OCH₃ hydrogels.
Caption: Overall experimental workflow for controlled release studies.
Protocol: Hydrogel Formation and Drug Encapsulation (Solvent Switch Method)
This method relies on dissolving the hydrophobic peptide in an organic solvent and then inducing self-assembly by diluting it with an aqueous solution.[5][6]
-
Peptide Stock Solution: Accurately weigh 10 mg of Boc-(Phe-Phe)₄-OCH₃ powder and dissolve it in 100 µL of HFIP to create a 100 mg/mL stock solution. Vortex and sonicate briefly until the peptide is fully dissolved and the solution is clear.
-
Rationale: HFIP is an effective solvent for breaking pre-existing hydrogen bonds in the peptide powder, ensuring complete monomerization before initiating self-assembly.[5]
-
-
Drug Solution: Prepare a stock solution of the desired drug in sterile DI water. For example, prepare a 1 mg/mL Doxorubicin solution.
-
Encapsulation & Gelation:
-
In a sterile 1.5 mL microcentrifuge tube, add the desired volume of the aqueous drug solution. For a final peptide concentration of 10 mg/mL (1% w/v) and a final drug concentration of 100 µg/mL, add 890 µL of DI water and 10 µL of the 1 mg/mL drug solution.
-
Vortex the aqueous solution gently. While vortexing, rapidly inject the 100 µL of the peptide-HFIP stock solution into the aqueous phase.
-
Immediately stop vortexing. The solution will become viscous and should form a self-supporting hydrogel within 5-20 minutes at room temperature.[11]
-
Control: Prepare a "blank" hydrogel by following the same procedure but using 900 µL of pure DI water instead of the drug solution.
-
-
Verification: Confirm gelation by inverting the vial. A stable hydrogel will not flow.[12]
Protocol: Characterization of Drug-Loaded Hydrogel
-
Prepare a 500 µL hydrogel directly on the lower plate of the rheometer.
-
Lower the upper plate (e.g., 20 mm parallel plate) to the desired gap (e.g., 0.5 mm).
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').
-
Expected Outcome: For a true gel, G' should be significantly higher (at least one order of magnitude) than G'' and relatively independent of frequency. This confirms the formation of a stable, elastic network.[13]
-
-
Prepare a 200 µL drug-loaded hydrogel as described in 3.1. Centrifuge at 5000 x g for 10 minutes to separate the gel from any non-encapsulated drug in the supernatant.
-
Carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using UV-Vis spectrophotometry (e.g., at 480 nm for Doxorubicin) or HPLC against a standard curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the formulas below.
| Parameter | Formula |
| Drug Loading Content (DLC %) | (Total Drug - Free Drug) / Weight of Hydrogel * 100 |
| Encapsulation Efficiency (EE %) | (Total Drug - Free Drug) / Total Drug * 100 |
-
Trustworthiness: High EE (>90%) is expected for many drugs due to the rapid nature of physical entrapment in self-assembling systems.[11]
Protocol: In Vitro Drug Release Study
This protocol measures the cumulative release of the drug from the hydrogel into a surrounding buffer over time.[11][14]
Caption: Schematic of the in vitro drug release assay.
-
Preparation: Prepare 200 µL drug-loaded hydrogels in 1.5 mL microcentrifuge tubes (in triplicate).
-
Release Initiation: Carefully add 1 mL of pre-warmed PBS (pH 7.4) on top of the hydrogel. Do not disturb the gel matrix. This is time point zero (t=0).
-
Incubation: Place the tubes in a shaking incubator at 37 °C with gentle agitation (e.g., 50 rpm).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully remove the entire 1 mL of supernatant (the release medium) and transfer it to a clean tube for analysis.
-
Buffer Replacement: Immediately add 1 mL of fresh, pre-warmed PBS to the hydrogel tube to continue the release study. This is critical to maintain "sink conditions," ensuring that the drug concentration in the release medium does not inhibit further release.
-
Quantification: Measure the drug concentration in each collected supernatant sample using UV-Vis or HPLC.
-
Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percentage release versus time to generate the release profile.
| Time (hours) | Concentration in Supernatant (µg/mL) | Amount Released (µg) | Cumulative Release (%) |
| 1 | 5.2 | 5.2 | 2.6% |
| 2 | 4.1 | 9.3 | 4.7% |
| 4 | 3.5 | 12.8 | 6.4% |
| 8 | 3.1 | 15.9 | 8.0% |
| 24 | 2.5 | 18.4 | 9.2% |
| 48 | 1.8 | 20.2 | 10.1% |
| 72 | 1.2 | 21.4 | 10.7% |
| Table assumes an initial total drug load of 200 µg in the hydrogel. |
Advanced Protocol: Enzyme-Triggered Drug Release
To demonstrate stimuli-responsive control, this protocol assesses the impact of enzymatic degradation on the release rate.[4][15]
-
Follow the In Vitro Drug Release Study (Protocol 3.3) with one modification.
-
Prepare two sets of hydrogels. For the "Enzyme" set, use PBS containing a relevant protease (e.g., 10 µg/mL Proteinase K) as the release medium. For the "Control" set, use standard PBS.
-
Compare the release profiles of the two sets.
-
Expected Outcome: The presence of the enzyme should lead to the degradation of the peptide hydrogel matrix, resulting in a significantly accelerated and higher cumulative drug release compared to the control group, which relies solely on diffusion.[10]
-
Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Peptide does not dissolve in HFIP | Poor peptide quality or presence of pre-formed aggregates. | Increase sonication time. Ensure HFIP is anhydrous. |
| Hydrogel does not form or is too weak | Peptide concentration is too low. Incomplete peptide dissolution. pH is not optimal for assembly. | Increase peptide concentration (e.g., to 1.5% or 2% w/v). Ensure stock solution is clear before use. For pH-sensitive peptides, verify the final pH of the solution. |
| Low Drug Encapsulation Efficiency | Drug is too hydrophilic or has repulsive interactions with the peptide fibers. Premature gelation before homogenous mixing. | Modify the peptide sequence to include charged residues for electrostatic interaction. Ensure rapid injection and mixing during gelation. |
| Burst Release is too high (>30% in first few hours) | Weak hydrogel network. Drug is weakly associated with the surface of the fibers. | Increase peptide concentration to create a denser network. Allow the hydrogel to equilibrate/stabilize for 1-2 hours before starting the release study. |
References
-
Development and in vitro assessment of enzymatically-responsive poly(ethylene glycol) hydrogels for the delivery of therapeutic peptides - PMC. National Center for Biotechnology Information. [Link]
-
ENZYMATIC DEGRADATION OF SELF-ASSEMBLED PEPTIDE NANOFIBER GELS. Semantic Scholar. [Link]
-
Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC. National Center for Biotechnology Information. [Link]
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC. National Center for Biotechnology Information. [Link]
-
Rational Design of Peptide-based Smart Hydrogels for Therapeutic Applications - Frontiers. Frontiers. [Link]
-
Characterisation and controlled drug release from a novel two-phase hydrogel system. Inderscience Publishers. [Link]
-
Peptide hydrogels as slow-release formulations of protein therapeutics - RSC Publishing. Royal Society of Chemistry. [Link]
-
Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel - PMC. National Center for Biotechnology Information. [Link]
-
Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - MDPI. MDPI. [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal - Organic Syntheses. Organic Syntheses. [Link]
-
Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Scholars Research Library. [Link]
-
Characterization of the drug-loaded hydrogels with different... - ResearchGate. ResearchGate. [Link]
-
Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release | ACS Omega. American Chemical Society. [Link]
-
Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances. MDPI. [Link]
-
Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions | Biomacromolecules. American Chemical Society. [Link]
-
Molecular structures of the Boc-diphenylalanine and Boc-dityrosine analogues used in this study. - ResearchGate. ResearchGate. [Link]
-
Multicomponent peptide-based hydrogels - JYX: JYU. JYX Digital Repository. [Link]
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Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - MDPI. MDPI. [Link]
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Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC. National Center for Biotechnology Information. [Link]
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Polymeric Hydrogels as Technology Platform for Drug Delivery Applications - MDPI. MDPI. [Link]
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Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - ResearchGate. ResearchGate. [Link]
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Commercial hydrogel product for drug delivery based on route of administration - Frontiers. Frontiers. [Link]
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Fig. 1 Chemical structures of Boc-β 3 (R)Phe-β 3 (R)Phe-OH (1) and Bocγ... - ResearchGate. ResearchGate. [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Experimental Methodologies for Studying Boc-Phe-Phe Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) is a widely studied dipeptide derivative that demonstrates a remarkable capacity for self-assembly into a variety of well-defined nanostructures, including nanotubes, nanospheres, and nanofibers.[1][2] This behavior is primarily driven by non-covalent interactions such as hydrogen bonding, π-π stacking of the aromatic rings, and hydrophobic interactions.[1] The ability to control the morphology of these self-assembled structures by manipulating experimental conditions makes Boc-Phe-Phe a valuable building block in nanotechnology and drug delivery.[1][3] This guide provides a detailed overview of the experimental methodologies crucial for initiating, controlling, and characterizing the self-assembly of Boc-Phe-Phe. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure technical accuracy and reproducibility.
Introduction: The Physicochemical Drivers of Boc-Phe-Phe Self-Assembly
The self-assembly of Boc-Phe-Phe is a spontaneous process of organization into ordered structures. The N-terminal tert-butyloxycarbonyl (Boc) group is a key influencer in this process. Its bulky nature can disrupt the typical packing seen in unprotected diphenylalanine, leading to the formation of distinct nanostructures.[1] The final morphology of the assembled structures is highly sensitive to environmental factors such as the choice of solvent, pH, and peptide concentration.[1][4][5] Understanding and controlling these parameters is fundamental to harnessing the full potential of Boc-Phe-Phe in various applications.
dot
Figure 1: Key factors influencing Boc-Phe-Phe self-assembly.
Protocols for Initiating Boc-Phe-Phe Self-Assembly
The key to reproducible self-assembly is the precise control of the initial conditions. The following protocols detail two common methods for inducing the formation of distinct Boc-Phe-Phe nanostructures.
Solvent-Triggered Self-Assembly for Nanospheres
This method utilizes a "solvent-shifting" approach where the dipeptide is first dissolved in a highly fluorinated solvent and then diluted with a less-solvating one to induce precipitation and assembly.
Protocol:
-
Stock Solution Preparation: Accurately weigh lyophilized Boc-Phe-Phe and dissolve it in 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) to create a stock solution of 100 mg/mL.[6]
-
Dissolution: Vortex the solution thoroughly until the peptide is completely dissolved, resulting in a clear and homogenous solution.[6]
-
Induction of Self-Assembly: Dilute the stock solution with ethanol or a 50% ethanol/water mixture to the desired final concentration (e.g., 5 mg/mL for spherical structures).[6]
-
Incubation: Allow the solution to stand at room temperature for at least 24 hours to ensure the completion of the self-assembly process.[6]
Causality: HFP is an excellent solvent for Boc-Phe-Phe, ensuring monomeric dissolution. The subsequent addition of a less polar solvent like ethanol or an ethanol/water mixture reduces the solubility of the dipeptide, creating a supersaturated state that drives the self-assembly into kinetically favored nanospheres.[7]
pH-Switch Self-Assembly for Hydrogels
This protocol leverages the pH-dependent solubility of Boc-Phe-Phe, which has a carboxylic acid group, to form hydrogels composed of a nanofibrillar network.
Protocol:
-
Suspension: Suspend the desired amount of Boc-Phe-Phe in deionized water.
-
Solubilization: Add a stoichiometric amount of a base, such as NaOH, to deprotonate the carboxylic acid group. This will increase the peptide's solubility and result in a clear solution.[1]
-
Triggering Gelation: Induce self-assembly by adding an acid (e.g., HCl or glucono-δ-lactone for slower gelation) to lower the pH. This protonates the carboxyl groups, reducing electrostatic repulsion and promoting the formation of a fibrillar network that entraps water to form a hydrogel.[1]
Causality: The deprotonated carboxylate groups at high pH provide electrostatic repulsion, keeping the dipeptide molecules dissolved. Upon acidification, the carboxylate groups become protonated, neutralizing the charge and allowing for the formation of intermolecular hydrogen bonds, which drives the self-assembly into nanofibers.[8]
Characterization Methodologies: A Multi-faceted Approach
A comprehensive understanding of Boc-Phe-Phe self-assembly requires a combination of imaging and spectroscopic techniques.
dot
Figure 2: A workflow for the comprehensive characterization of Boc-Phe-Phe nanostructures.
Morphological Characterization
Visualizing the resulting nanostructures is the first step in characterization.
3.1.1. Transmission Electron Microscopy (TEM)
Principle: TEM provides high-resolution, two-dimensional images of the nanostructures.
Protocol:
-
A small drop of the peptide solution is placed on a carbon-coated copper grid.
-
The excess solution is wicked away with filter paper.
-
The sample is stained with a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) to enhance contrast.[1]
-
The grid is allowed to air dry completely before imaging.
3.1.2. Atomic Force Microscopy (AFM)
Principle: AFM provides three-dimensional topographical images of the surface of the nanostructures.[9][10]
Protocol:
-
A drop of the peptide solution is deposited onto a freshly cleaved mica surface.[9]
-
The sample is allowed to air dry.
-
Imaging is performed in tapping mode to minimize damage to the soft peptide structures.[11]
3.1.3. Scanning Electron Microscopy (SEM)
Principle: SEM provides high-resolution images of the surface of the nanostructures.
Protocol:
-
A few drops of the Boc-Phe-Phe solution are placed on a silica slide.
-
The solvent is allowed to evaporate slowly at room temperature.[12]
-
The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging during imaging.
Spectroscopic Characterization
Spectroscopic techniques provide insights into the secondary structure and intermolecular interactions within the self-assembled structures.[13]
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a powerful tool for analyzing the secondary structure of peptides by examining the vibrations of the amide bonds in the peptide backbone.[14][15][16] The Amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure.[17][18]
Protocol:
-
Lyophilize the self-assembled peptide solution to obtain a dry powder.
-
Prepare a KBr pellet by mixing a small amount of the lyophilized sample with potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, for hydrated samples, Attenuated Total Reflectance (ATR)-FTIR can be used.
-
Acquire the spectrum and analyze the position of the Amide I peak to determine the secondary structure.
| Amide I Peak Position (cm⁻¹) | Secondary Structure |
| ~1655 | α-helix[17] |
| ~1630 | β-sheet[17] |
| ~1680 | β-turn[17] |
| 1611-1636 | Aggregated strands[17] |
3.2.2. Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral environment of the peptide backbone, making it an excellent tool for studying secondary structure.[19][20]
Protocol:
-
Prepare a dilute solution of the self-assembled peptide in a suitable solvent.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the spectrum in the far-UV region (190-260 nm).
-
The appearance of characteristic peaks indicates the presence of ordered secondary structures. A negative peak around 219 nm is often associated with the formation of β-sheet structures in hydrogels.[1]
3.2.3. Fluorescence Spectroscopy
Principle: The intrinsic fluorescence of the phenylalanine residues can be used to monitor the self-assembly process. Additionally, extrinsic dyes like Thioflavin T (ThT) can be used to detect the formation of amyloid-like β-sheet structures.[21][22]
Intrinsic Fluorescence Protocol:
-
Excite the sample at approximately 257 nm.
-
Measure the emission spectrum. The emission maximum for Boc-Phe-Phe is typically around 283 nm.[12] Changes in the local environment of the phenyl rings upon self-assembly can lead to shifts in the emission maximum and intensity.
Thioflavin T (ThT) Assay Protocol:
-
Prepare a stock solution of ThT in a suitable buffer.
-
Add a small aliquot of the ThT stock solution to the peptide sample. Recommended ThT concentrations for kinetic studies are 10-20 µM, and for quantifying pre-formed fibrils, 50 µM is suggested.[23]
-
Excite the sample at around 450 nm and measure the fluorescence emission at approximately 482 nm.[23] A significant increase in fluorescence intensity indicates the formation of β-sheet-rich structures.[23][24]
Caution: The presence of some compounds can interfere with the ThT fluorescence assay, so appropriate controls are necessary.[21][22]
Other Characterization Techniques
3.3.1. Dynamic Light Scattering (DLS)
Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[12]
Protocol:
-
Filter the peptide solution to remove any dust or large aggregates.
-
Place the sample in a disposable cuvette.
-
Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI) of the self-assembled nanostructures.[12]
3.3.2. X-ray Diffraction (XRD)
Principle: XRD is used to determine the crystallinity and molecular packing within the self-assembled structures.
Protocol:
-
Lyophilize or carefully dry the self-assembled sample.
-
Mount the sample on a holder.
-
Acquire the diffraction pattern. The presence of sharp peaks indicates a crystalline or well-ordered structure.
Applications in Drug Development
The self-assembled nanostructures of Boc-Phe-Phe are promising candidates for drug delivery systems due to their biocompatibility and high surface area-to-volume ratio.[1]
-
Controlled Release: Hydrogels formed from Boc-Phe-Phe can act as depots for the sustained release of encapsulated drugs.[1]
-
Biocompatible Scaffolds: These structures can serve as scaffolds in tissue engineering to support cell growth.[1]
Conclusion
The self-assembly of Boc-Phe-Phe is a versatile platform for the bottom-up fabrication of functional biomaterials.[1] The experimental methodologies detailed in this guide provide a robust framework for researchers to explore and control the self-assembly process, enabling the rational design of novel nanostructures for a wide range of applications in materials science and drug development. The key to success lies in the meticulous control of experimental parameters and the use of a multi-faceted characterization approach to fully understand the relationship between assembly conditions and the resulting nanostructure morphology and properties.
References
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Hudson, S. A., Ecroyd, H., & Kee, T. W. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. The FEBS Journal, 276(20), 5960-5972. Available at: [Link]
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Wang, Y., Wang, K., Zhao, X., Xu, X., & Sun, T. (2023). Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations. Soft Matter, 19(28), 5366-5376. Available at: [Link]
- Barth, A. (2007). Fourier Transform Infrared Spectroscopy of Peptides. In Spectroscopy of Biological Molecules (pp. 23-53). Springer, Berlin, Heidelberg.
- BenchChem. (2025). A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide. BenchChem Technical Guides.
- Hudson, S. A., Ecroyd, H., & Kee, T. W. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960-5972.
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Kubiak-Kielb, K., Jaskolski, M., & Vestergaard, B. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Journal of the Royal Society Interface, 14(126), 20160898. Available at: [Link]
- Gheorghita, G., & Dragan, G. (2012). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie, 57(7-8), 661-667.
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Kuznetsova, I. M., Sulatskaya, A. I., & Turoverov, K. K. (2012). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PLOS ONE, 7(2), e30724. Available at: [Link]
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Papapostolou, D., & Hamley, I. W. (2022). Peptide Self-Assembled Nanostructures: From Models to Therapeutic Peptides. International Journal of Molecular Sciences, 23(3), 1485. Available at: [Link]
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Gonzalez-Paredes, A., & Uribe, D. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4854. Available at: [Link]
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Zhang, S. (2018). Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter. Chirality, 30(8), 996-1004. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy. Thermo Fisher Scientific.
- Hartgerink, J. D., Beniash, E., & Stupp, S. I. (2016). Self-Assembly of Peptides to Nanostructures. Chapman University Digital Commons.
- Unravelling Peptide Self-Assembly: Experiments and Simulations. (n.d.). University of Central Florida Libraries.
- Martins, P., Ribeiro, C., Lanceros-Mendez, S., & Costa, C. M. (2020). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances, 2(2), 737-745.
- Gomes, A. C., et al. (2025). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI.
- Martins, P., et al. (2020). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances, 2(2), 737-745.
- Papapostolou, D., & Hamley, I. W. (2022).
- CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Therapeutic Proteins & Peptides.
- Liu, J., & Wang, H. (2025). Probing Peptide Assembly and Interaction via High-Resolution Imaging Techniques: A Mini Review. MDPI.
- Wang, Y., et al. (2023).
- Reches, M., & Gazit, E. (2013). Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides. Journal of Visualized Experiments, (81), e50952.
- Smith, A. M. (n.d.). ATOMIC FORCE MICROSCOPY INVESTIGATIONS OF PEPTIDE SELF- ASSEMBLY. Nottingham ePrints.
- Martins, P., et al. (2020). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances (RSC Publishing).
- Kumar, A., et al. (2020). New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. Nanoscale (RSC Publishing).
- Kubiak-Kielb, K., Jaskolski, M., & Vestergaard, B. (2017). Thioflavin T as an amyloid dye: Fibril quantification, optimal concentration and effect on aggregation.
- Roy, S., & Banerjee, A. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry, 9, 721531.
- Zhang, Y., et al. (2019). Self-Assembly of Cyclic Dipeptides and Their Fluorescent Properties. Chinese Journal of Chemistry.
- Singh, P., et al. (2019).
- Li, J., et al. (2020). Self-Assembling Behavior of pH-Responsive Peptide A 6 K without End-Capping. MDPI.
- Adler-Abramovich, L., et al. (2009). SEM images of the Boc-Phe-Phe-OH particles fabricated according to the...
- de Almeida, A. T., et al. (2024). Crystal Structure and Optical Second Harmonic Generation of Self-Assembled Boc-P-Nitro-L-Phenylalanyl-P-Nitro-L-Phenylalanine Dipeptide. Preprints.org.
- BenchChem. (2025). A Comparative Guide to Boc vs. Fmoc Strategy for Trp-Phe Peptide Synthesis. BenchChem.
- Martins, P., et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing.
- Das, S., & Naskar, J. (2023). Effect of Solvent on the Self-Assembly of Dialanine and Diphenylalanine Peptides. ChemBioChem.
- Kumar, A., et al. (2023). Solvent-Induced Transient Self-Assembly of Peptide Gels: Gelator–Solvent Reactions and Material Properties Correlation. Journal of the American Chemical Society.
- Yan, X., et al. (2010). Solvent-Induced Structural Transition of Self-Assembled Dipeptide: From Organogels to Microcrystals.
- BOC Sciences. (n.d.).
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- 7. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
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Application Note: Advanced Tissue Engineering Scaffolds Utilizing Boc-(Phe-Phe)₄-OCH₃
Executive Summary
The development of supramolecular biomaterials has been revolutionized by the discovery of self-assembling aromatic peptides. While the classic diphenylalanine (Boc-Phe-Phe-OH) motif is widely recognized for forming nanospheres and nanotubes, extending this sequence to an octapeptide—Boc-(Phe-Phe)₄-OCH₃ (Boc-protected octaphenylalanine methyl ester)—yields a radically distinct class of hydrogels. This extended sequence amplifies π−π stacking and hydrogen-bonding propensities, resulting in ultra-rigid, highly stable β -sheet nanofibrillar networks. This application note provides a comprehensive, field-tested guide to formulating and validating Boc-(Phe-Phe)₄-OCH₃ hydrogels for use as advanced 3D cell culture scaffolds and tissue engineering matrices.
Mechanistic Principles of Assembly
To successfully manipulate Boc-(Phe-Phe)₄-OCH₃, researchers must understand the causality behind its self-assembly.
-
Terminal Capping (Boc and -OCH₃): The N-terminal tert-butyloxycarbonyl (Boc) group provides steric bulk and prevents premature amine protonation. Simultaneously, the C-terminal methyl ester (-OCH₃) eliminates the negative charge of the native carboxylate [4]. This dual-capping neutralizes the peptide, forcing the assembly to be driven entirely by hydrophobic collapse rather than electrostatic interactions.
-
Sequence Extension: The presence of eight consecutive phenylalanine residues creates a massive hydrophobic core. When transitioned from a good solvent to an aqueous environment, the aromatic rings aggressively interlock via π−π stacking, while the extended peptide backbone forms a dense network of intermolecular hydrogen bonds [1].
-
Morphological Outcome: Unlike the transient spheres or hollow tubes formed by shorter dipeptides, the octapeptide strictly favors the formation of elongated, solid β -sheet nanofibrils. These fibrils entangle to trap massive amounts of water, forming a macroscopically rigid hydrogel suitable for load-bearing tissue scaffolds[2, 3].
Hierarchical self-assembly of Boc-(Phe-Phe)₄-OCH₃ into a 3D hydrogel scaffold.
Comparative Physicochemical Data
The structural extension from a dipeptide to an octapeptide fundamentally alters the material properties of the resulting scaffold. The table below summarizes the critical differences, providing a predictive baseline for scaffold design.
| Property | Standard Boc-FF-OH | Boc-(Phe-Phe)₄-OCH₃ | Mechanistic Implication |
| Critical Gelation Concentration (CGC) | ~5.0 - 10.0 mg/mL | < 0.5 mg/mL | The extended hydrophobic core drives thermodynamic assembly at drastically lower concentrations. |
| Storage Modulus (G') | ~10 - 50 kPa | > 200 kPa | Increased H-bonding sites yield a stiffer matrix, mimicking cartilage or woven bone. |
| Morphological State | Nanotubes / Spheres | Rigid β -sheet Nanofibrils | The octapeptide length sterically prohibits the curvature required for closed spheres/tubes. |
| In Vitro Degradation | Rapid (Days) | Sustained (Weeks) | Steric hindrance and dense fibril packing shield the backbone from rapid proteolytic cleavage. |
Experimental Protocols
Protocol A: Preparation of Sterile Hydrogel Scaffolds via Solvent-Switching
Because Boc-(Phe-Phe)₄-OCH₃ is entirely insoluble in water, gelation must be triggered via a solvent-switch methodology. This protocol is designed as a self-validating system to ensure reproducible scaffold architecture.
Materials:
-
Boc-(Phe-Phe)₄-OCH₃ peptide powder (Lyophilized, >98% purity)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade
-
Phosphate Buffered Saline (PBS), 1X, pH 7.4
Step-by-Step Workflow:
-
Monomer Solubilization: Weigh 5.0 mg of Boc-(Phe-Phe)₄-OCH₃ into a sterile glass vial. Add 100 µL of anhydrous DMSO.
-
Causality: DMSO acts as a strong hydrogen-bond acceptor, thoroughly disrupting any pre-existing β -sheets in the lyophilized powder and resetting the peptide to a monomeric state.
-
Validation: The solution must become completely transparent within 60 seconds of vortexing. Any residual turbidity indicates incomplete solvation, which will seed heterogeneous, weak gels.
-
-
Aqueous Triggering: Rapidly inject 900 µL of PBS (pH 7.4) directly into the center of the DMSO-peptide solution using a high-gauge syringe. Do not vortex; gently swirl the vial once.
-
Causality: Rapid dilution drops the solvent quality, forcing instantaneous hydrophobic collapse and synchronous fibril nucleation.
-
-
Gelation & Maturation: Allow the vial to rest undisturbed at room temperature for 30 minutes.
-
Validation (The Inversion Test): Invert the vial 180 degrees. If the meniscus does not deform and the gel supports its own weight, the critical fibrillar entanglement threshold has been successfully crossed.
-
Protocol B: In Situ 3D Cell Encapsulation (Mesenchymal Stem Cells)
This protocol details the encapsulation of living cells within the scaffold, leveraging the rapid gelation kinetics of the peptide.
Step-by-Step Workflow:
-
Preparation of Peptide Stock: Prepare a highly concentrated stock of Boc-(Phe-Phe)₄-OCH₃ in DMSO (e.g., 50 mg/mL).
-
Cell Suspension: Harvest Human Mesenchymal Stem Cells (hMSCs) and resuspend them in complete culture media at a density of 2×106 cells/mL.
-
Encapsulation: In a sterile 24-well plate, place 10 µL of the peptide-DMSO stock into the center of a well. Rapidly pipette 990 µL of the hMSC suspension directly onto the peptide droplet. Gently aspirate up and down exactly twice to mix.
-
Causality: The final DMSO concentration is 1% (v/v), which is well within the tolerance limit for hMSCs. The immediate phase transition traps the cells uniformly in 3D space before they can settle to the bottom of the well.
-
-
Viability Assessment: After 24 hours of incubation (37°C, 5% CO₂), perform a Calcein-AM/Ethidium Homodimer-1 Live/Dead assay.
-
Validation: Under fluorescence microscopy, a successful scaffold will show >90% green (live) cells suspended in multiple focal planes (Z-axis), with minimal red (dead) cells, confirming the biocompatibility of the localized solvent-switch process.
-
References
-
Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition Materials Advances (RSC Publishing)[Link]
-
Harnessing supramolecular peptide nanotechnology in biomedical applications International Journal of Nanomedicine (Dove Press)[Link]
-
Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks Pharmaceutics (MDPI / PMC)[Link]
-
Atomic Insight on Inhibition of Fibrillization of Dipeptides by Replacement of Phenylalanine with Tryptophan Langmuir (ACS Publications)[Link]
Application Note: De Novo Synthesis and Nanoprecipitation of Boc-(Phe-Phe)₄-OCH₃
Executive Summary & Mechanistic Rationale
The diphenylalanine (Phe-Phe) motif is the core recognition sequence of Alzheimer's β-amyloid, renowned for its robust self-assembly driven by π-π stacking and hydrogen bonding[1]. Extending this motif to an octapeptide—(Phe-Phe)₄ or simply (Phe)₈—exponentially amplifies the hydrophobic driving force.
To engineer this sequence into discrete, uniform nanoparticles rather than macroscopic fibrils, the peptide must be end-capped. The N-terminal tert-butyloxycarbonyl (Boc) group and C-terminal methyl ester (OCH₃) serve two critical mechanistic functions:
-
Charge Neutralization: Eliminating terminal charges decreases aqueous solubility, forcing a rapid, uniform hydrophobic collapse during solvent displacement[2].
-
Steric Hindrance: The bulky Boc group disrupts the continuous, infinite intermolecular hydrogen-bonding networks that typically lead to elongated nanotubes, shifting the thermodynamic minimum to favor spherical nanostructures[3].
This application note provides a self-validating, step-by-step protocol for synthesizing the highly hydrophobic Boc-(Phe)₈-OCH₃ sequence and formulating it into carrier-free nanoparticles via nanoprecipitation[4][5].
Phase 1: Synthesis of the Boc-(Phe)₈-OCH₃ Backbone
Because octaphenylalanine is notoriously insoluble and prone to forming "difficult sequences" (premature β-sheet aggregation) during synthesis, we utilize Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) on a highly acid-sensitive resin, followed by solution-phase esterification.
Caption: Solid-Phase Peptide Synthesis (SPPS) and esterification workflow for Boc-(Phe)8-OCH3.
SPPS of the Octapeptide
Causality Check: We utilize 2-Chlorotrityl chloride (2-CTC) resin. 2-CTC allows for peptide cleavage under extremely mild acidic conditions (1% TFA), which is mandatory to prevent the premature stripping of the acid-labile N-terminal Boc group.
-
Resin Loading: Swell 2-CTC resin in Dichloromethane (DCM). Load the first amino acid using Fmoc-Phe-OH (2 eq) and N,N-Diisopropylethylamine (DIPEA) (4 eq) in DCM for 2 hours.
-
Iterative Coupling: Perform 7 cycles of Fmoc deprotection (20% Piperidine in DMF) and coupling (Fmoc-Phe-OH, DIC, OxymaPure).
-
Expert Tip: To prevent on-resin β-sheet aggregation, perform couplings at 75°C using a microwave peptide synthesizer, or supplement the DMF with 0.1 M LiCl as a chaotropic agent.
-
-
N-Terminal Capping: After the final Fmoc removal, react the resin with Di-tert-butyl dicarbonate (Boc₂O) (5 eq) and DIPEA (10 eq) in DMF for 1 hour to install the Boc group[1].
-
Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM for 10 minutes (repeat 3 times). Neutralize the filtrate immediately with pyridine, concentrate under vacuum, and precipitate in cold diethyl ether to yield Boc-(Phe)₈-OH .
C-Terminal Esterification
-
Dissolve the crude Boc-(Phe)₈-OH in anhydrous DCM/DMF (1:1 v/v).
-
Add anhydrous Methanol (20 eq), followed by EDC·HCl (3 eq) and a catalytic amount of DMAP (0.2 eq).
-
Stir at room temperature for 12 hours.
-
Self-Validation Step: Monitor the reaction via LC-MS. Successful esterification is confirmed by a precise +14 Da mass shift (conversion of –OH to –OCH₃).
-
Wash the organic layer with 0.1 M HCl and brine, dry over Na₂SO₄, and evaporate to yield the final Boc-(Phe-Phe)₄-OCH₃ .
Phase 2: Nanoparticle Fabrication via Solvent Displacement
Because Boc-(Phe)₈-OCH₃ lacks any hydrophilic domains, it cannot be dissolved directly in water. We utilize nanoprecipitation (solvent switching) , a highly reproducible technique for generating carrier-free pure drug/peptide nano-assemblies[4][5].
Caption: Mechanistic pathway of Boc-(Phe-Phe)4-OCH3 self-assembly via nanoprecipitation.
Preparation of the Monomeric Stock
-
Weigh 10 mg of purified Boc-(Phe)₈-OCH₃.
-
Dissolve the peptide in 1 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .
-
Causality Check: HFIP is a potent hydrogen-bond donor. It completely breaks down any pre-existing supramolecular aggregates or β-sheets, ensuring the peptide is in a purely monomeric state prior to assembly[2].
-
The Nanoprecipitation Protocol
-
Place 9 mL of Milli-Q water (the anti-solvent) in a glass vial containing a magnetic stir bar. Set the stir plate to 1000 rpm.
-
Using a precision syringe, rapidly inject the 1 mL HFIP peptide stock directly into the vortex of the stirring water.
-
The sudden shift in solvent polarity induces immediate supersaturation. The octaphenylalanine cores undergo rapid hydrophobic collapse, stabilized by intense π-π stacking, yielding an opaque/translucent colloidal suspension[4][5].
-
Leave the vial open in a fume hood overnight under gentle stirring to allow the volatile HFIP to evaporate completely.
Phase 3: Physicochemical Characterization & Validation
To ensure the trustworthiness of the synthesized nanoparticles, validate the batch against the following expected physicochemical parameters.
| Parameter | Expected Value | Analytical Method | Mechanistic Rationale |
| Hydrodynamic Diameter (Dh) | 80 – 150 nm | Dynamic Light Scattering (DLS) | Size is governed by the HFIP:Water ratio and the rapid injection rate. Slower injection yields larger particles. |
| Polydispersity Index (PDI) | < 0.20 | DLS | A low PDI indicates a highly uniform colloidal suspension, confirming that nucleation occurred simultaneously. |
| Zeta Potential (ζ) | -15 to -30 mV | Electrophoretic Light Scattering | Despite lacking charged amino acids, a negative surface charge arises from the preferential adsorption of hydroxyl ions at the hydrophobic water interface, ensuring colloidal stability[2]. |
| Secondary Structure | Intermolecular β-sheet | Circular Dichroism (CD) | A strong negative ellipticity at ~218 nm confirms the highly ordered, tightly packed π-π stacking of the octaphenylalanine core within the nanoparticle. |
References
-
Disruption of Diphenylalanine Assembly by a Boc-Modified Variant Source: ResearchGate URL:[Link]
-
Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers Source: RSC Publishing URL:[Link]
-
Bioactive Peptide Nano-assemblies with pH-Triggered Shape Transformation for Antibacterial Therapy Source: ACS Publications URL:[Link]
-
Pure drug nano-assemblies: A facile carrier-free nanoplatform for efficient cancer therapy Source: PMC (NIH) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00510C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pure drug nano-assemblies: A facile carrier-free nanoplatform for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Boc-(Phe-Phe)₄-OCH₃ Self-Assembling Peptides for High-Efficiency Encapsulation of Hydrophobic Therapeutics
Introduction
The clinical translation of hydrophobic therapeutic agents is frequently hampered by their poor aqueous solubility, which leads to challenges in formulation, low bioavailability, and suboptimal pharmacokinetic profiles. Self-assembling peptides (SAPs) have emerged as a highly promising class of biomaterials for addressing these challenges.[1][2] Their inherent biocompatibility, chemical tunability, and capacity to form ordered nanostructures make them ideal carriers for drug delivery.[1]
This guide focuses on a specifically designed octapeptide, Boc-(Phe-Phe)₄-OCH₃ . This molecule is engineered for robust self-assembly and the efficient encapsulation of hydrophobic drugs. Its structure comprises:
-
An N-terminal tert-Butyloxycarbonyl (Boc) group, which enhances hydrophobicity and provides stability.[3][4]
-
Four repeating diphenylalanine (Phe-Phe) units, which serve as the primary drivers for self-assembly through strong hydrophobic and π-π stacking interactions.[5][6]
-
A C-terminal methyl ester (OCH₃) , which neutralizes the terminal charge, further promoting supramolecular assembly.
This document provides a comprehensive overview of the scientific principles governing the use of Boc-(Phe-Phe)₄-OCH₃ and detailed, field-tested protocols for its application in the encapsulation and characterization of hydrophobic drugs.
Part I: Scientific Principles & Rationale
Mechanism of Self-Assembly
The spontaneous organization of Boc-(Phe-Phe)₄-OCH₃ peptides into stable nanoparticles in an aqueous environment is a thermodynamically driven process governed by a synergy of non-covalent interactions.[1][2]
-
Hydrophobic Effect: This is the principal driving force. The extensive phenylalanine side chains are water-insoluble. To minimize their unfavorable contact with water molecules, the peptides arrange themselves to sequester these hydrophobic domains away from the aqueous phase.[6]
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues engage in π-π stacking. This interaction, where the electron clouds of adjacent aromatic rings align, provides significant energetic stabilization and directional order to the assembly process.[2]
-
Hydrogen Bonding: While the core is hydrophobic, intermolecular hydrogen bonds can form between the peptide backbones, contributing to the overall stability and cooperativity of the assembled nanostructure.
This concerted action results in the formation of well-defined core-shell type nanostructures, typically spherical nanoparticles or vesicles, where the hydrophobic peptide side chains form a dense core, creating an ideal microenvironment for encapsulating lipophilic molecules.
Mechanism of Drug Encapsulation
The encapsulation of a hydrophobic drug is achieved by leveraging the peptide's self-assembly process. The most effective method is the co-precipitation or solvent displacement technique.[7]
The peptide and the hydrophobic drug are first co-dissolved in a water-miscible organic solvent (e.g., DMSO, THF, or Ethanol). In this state, both molecules are fully solvated and individually dispersed. This solution is then rapidly introduced into an aqueous phase (the anti-solvent) under controlled mixing. The abrupt change in solvent polarity triggers the immediate self-assembly of the peptide. As the nanoparticles form, the hydrophobic drug, which is insoluble in the aqueous phase, preferentially partitions into the nascent hydrophobic cores of the assembling peptide structures.[5][8] This process effectively traps the drug molecules within the nanoparticles, shielding them from the external aqueous environment.
Part II: Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation
This protocol describes the encapsulation of a model hydrophobic drug (e.g., curcumin) using the solvent displacement method.
Materials and Reagents:
-
Boc-(Phe-Phe)₄-OCH₃ peptide
-
Model hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Milli-Q or 18 MΩ·cm deionized water
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
-
Magnetic stirrer and stir bars
-
Glass vials and syringes
Protocol Steps:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of Boc-(Phe-Phe)₄-OCH₃ in anhydrous DMSO. Vortex until fully dissolved.
-
Prepare a 2 mg/mL stock solution of the model hydrophobic drug (e.g., curcumin) in anhydrous DMSO. Protect from light if the drug is photosensitive.
-
Rationale: DMSO is a powerful polar aprotic solvent capable of fully solvating both the peptide and a wide range of hydrophobic drugs, ensuring a homogeneous mixture prior to precipitation.
-
-
Nanoprecipitation:
-
In a clean glass vial, add 10 mL of Milli-Q water and a small magnetic stir bar.
-
Place the vial on a magnetic stirrer and set the stirring speed to a constant 600-800 RPM.
-
In a separate microcentrifuge tube, combine 500 µL of the peptide stock solution (5 mg peptide) and 500 µL of the drug stock solution (1 mg drug). This creates a 5:1 peptide-to-drug mass ratio. Mix gently.
-
Using a syringe, rapidly inject the 1 mL peptide/drug DMSO solution into the center of the stirring aqueous phase.
-
A slightly turbid or opalescent suspension should form immediately, indicating nanoparticle formation.
-
Rationale: Rapid injection into a well-stirred anti-solvent ensures that the local concentration of the peptide/drug exceeds its solubility limit quickly and uniformly, leading to the formation of small, monodisperse nanoparticles. Slow addition can result in larger, aggregated particles.
-
-
Purification and Solvent Removal:
-
Leave the nanoparticle suspension stirring for 3-4 hours at room temperature to allow the DMSO to diffuse and the nanoparticles to stabilize.
-
Transfer the entire suspension into a pre-soaked dialysis tube (MWCO 3.5 kDa).
-
Place the dialysis bag in a beaker containing 2 L of Milli-Q water. Stir the water gently.
-
Perform dialysis for 48 hours, changing the water every 6-8 hours.
-
Rationale: Dialysis is a critical step to remove the organic solvent (DMSO) and any unencapsulated, free drug molecules. The molecular weight cutoff of the membrane is chosen to be small enough to retain the nanoparticles while allowing small molecules to diffuse out.
-
-
Storage:
-
After dialysis, recover the purified nanoparticle suspension. The final volume will be slightly higher than the initial 11 mL.
-
Store the suspension at 4°C for short-term use (1-2 weeks). For long-term storage, lyophilization is recommended.
-
Protocol 2: Characterization of Drug-Loaded Nanoparticles
2.1: Particle Size and Zeta Potential Analysis
-
Procedure:
-
Dilute a small aliquot of the purified nanoparticle suspension (e.g., 1:20 v/v) in Milli-Q water to obtain a suitable scattering intensity.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential using a DLS instrument.
-
Perform measurements in triplicate.
-
-
Rationale: DLS measures the size of particles in suspension and their size distribution (PDI). A low PDI (<0.3) indicates a monodisperse and homogenous population. Zeta potential measures surface charge and is an indicator of colloidal stability; values further from zero (e.g., > |20| mV) suggest better stability against aggregation.
2.2: Morphological Analysis
-
Procedure:
-
Place a 5-10 µL drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 2-5 minutes.
-
Wick away excess liquid using filter paper.
-
(Optional) Apply a negative stain (e.g., 2% uranyl acetate) for 30-60 seconds to enhance contrast. Wick away excess stain.
-
Allow the grid to air dry completely before imaging.
-
-
Rationale: TEM provides direct visualization of the nanoparticles, confirming their size, shape (e.g., spherical), and state of aggregation. This complements the DLS data, which provides an ensemble average size in a hydrated state.
2.3: Drug Loading and Encapsulation Efficiency
-
Technique: UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Take a known volume (e.g., 500 µL) of the purified drug-loaded nanoparticle suspension and lyophilize it to obtain the total mass of the nanoparticles (peptide + drug).
-
Take another known volume (e.g., 1 mL) and disrupt the nanoparticles by adding a strong organic solvent (e.g., 9 mL of DMSO or Methanol) to release the encapsulated drug.
-
Quantify the drug concentration in the disrupted solution using a pre-established calibration curve via UV-Vis or HPLC.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the formulas below.
-
-
Formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Rationale: These two metrics are crucial for evaluating the performance of the formulation. EE indicates how efficiently the process incorporated the drug, while DLC describes the percentage of the final nanoparticle mass that is composed of the active drug.
2.4: In Vitro Drug Release Study
-
Procedure:
-
Prepare a release buffer, typically Phosphate Buffered Saline (PBS, pH 7.4). To maintain sink conditions for hydrophobic drugs, add a small amount of a surfactant like Tween® 80 (0.1% - 0.5% v/v).
-
Place a precise volume (e.g., 2 mL) of the purified nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).
-
Submerge the bag in a larger volume of release buffer (e.g., 50 mL) and place it in a temperature-controlled shaker (37°C).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the external release buffer and replace it with 1 mL of fresh buffer to maintain the volume.
-
Quantify the concentration of the released drug in the collected aliquots using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
-
Rationale: This experiment simulates the release of the drug from the nanoparticle carrier over time. A sustained release profile, characterized by a gradual slope over an extended period, is often desirable for therapeutic applications.
Sources
- 1. Self-Assembling Peptides and Their Application in the Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Ultrashort Peptide Self-Assembly: Front-Runners to Transport Drug and Gene Cargos [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. High-Loading Self-Assembling Peptide Nanoparticles as a Lipid-Free Carrier for Hydrophobic General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Comparative drug release studies of two cationic drugs from pH-responsive nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Morphology Control of Boc-(Phe-Phe)ₙ-OCH₃ Nanostructures
Welcome to the Application Scientist Support Hub.
Note: While the foundational recognition motif in this class of biomaterials is the dipeptide Boc-Phe-Phe-OCH₃ (Boc-FF-OMe), the principles detailed in this guide scale to extended oligomeric derivatives like the octapeptide Boc-(Phe-Phe)₄-OCH₃. Extending the sequence amplifies the hydrophobicity and π−π stacking propensity, but the thermodynamic and kinetic rules governing their morphological fate remain identical.
Core Principles of Assembly (The "Why")
Before troubleshooting specific experimental failures, it is critical to understand the causality behind the self-assembly of protected diphenylalanine motifs. Unlike unprotected Phe-Phe (which forms rigid hollow nanotubes driven by zwitterionic electrostatic interactions), the N-terminal tert-butyloxycarbonyl (Boc) and C-terminal methoxy (OMe) groups neutralize the peptide backbone[1].
-
Driving Forces: Assembly is strictly dictated by non-covalent interactions: intermolecular hydrogen bonding between the peptide backbones and strong π−π stacking of the aromatic phenyl rings[2].
-
Steric Hindrance vs. Packing: The bulky Boc group disrupts typical packing, creating a delicate energetic balance[1]. Because electrostatic repulsion is removed, the peptide can be kinetically trapped into distinct morphologies (e.g., vesicles, globules, or fibrils) depending on the evaporation rate and solvent choice[3].
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize 1D fibrils, but my AFM/SEM images only show spherical globules. What is causing this? A1: You are likely experiencing kinetic trapping due to rapid solvent evaporation. When using techniques like spin-coating at high speeds (>1500 RPM), the solvent depletes before the peptides can achieve the thermodynamic equilibrium required for anisotropic (1D) growth[4]. The steric bulk of the Boc group forces the rapidly precipitating peptides into isotropic 0D spheres to minimize surface tension[5]. To resolve this, switch to drop-casting and allow slow drying at room temperature.
Q2: How does the peptide concentration ( Cp ) alter the final nanostructure? A2: Concentration dictates the nucleation density. Below the Critical Aggregation Concentration (CAC), no structures will form. At the optimal concentration (typically ~1 mg/mL for Boc-FF-OMe in volatile solvents), you get discrete, uniform structures[4]. If you increase the concentration significantly, spherical assemblies will begin to fuse via "neck formation," creating complex "beads on a string" or biomolecular necklace morphologies[6].
Q3: Does the choice of solvent matter if I am just going to evaporate it anyway? A3: Absolutely. The solvent dictates the initial conformation of the monomeric peptide. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) disrupt hydrogen bonds, keeping the peptide fully monomeric[7]. When the solvent evaporates, the sudden change in solubility triggers rapid π−π stacking. Evaporation dynamics in Dichloromethane (DCM) during spin-coating will drastically alter the morphology compared to methanol or THF[7].
Quantitative Data: Morphology vs. Deposition Parameters
To achieve reproducible morphology, adhere to the kinetic parameters outlined below. These parameters demonstrate how varying the centrifugal shear force directly modulates the nanostructure.
| Deposition Method | Spin Speed (RPM) | Evaporation Rate | Resulting Morphology | Mechanistic Causality |
| Drop-casting | 0 | Slow | Long, random fibrils | Thermodynamic control; sufficient time for 1D anisotropic growth via π−π stacking[5]. |
| Spin-coating | 500 | Moderate | Short, uniform fibrils | Moderate shear force breaks elongating fibrils; faster evaporation limits 1D growth[5]. |
| Spin-coating | 1500 | Fast | Peptide globules (~1 µm) | Rapid solvent depletion kinetically traps peptides into spherical aggregates[5]. |
| Spin-coating | 2500 | Very Fast | Small peptide globules | Extreme centrifugal force and instant evaporation restrict assembly size[4]. |
Step-by-Step Troubleshooting Protocols
Protocol A: Spin-Coating Mediated Morphology Modulation
This self-validating protocol ensures you can predictably dial in your desired morphology by controlling the shear force and evaporation kinetics.
Step 1: Solution Preparation
-
Weigh the Boc-(Phe-Phe)ₙ-OCH₃ peptide and dissolve it in a highly volatile solvent such as Dichloromethane (DCM) or HFIP to a final concentration of Cp=1 mg/mL[4].
-
Validation Check: Ensure the solution is optically clear. Any turbidity indicates premature aggregation. Sonicate for 3 minutes if necessary.
Step 2: Substrate Functionalization
-
Clean glass or silicon wafers using sequential 10-minute ultrasonic baths in acetone, ethanol, and Milli-Q water.
-
Dry completely under a stream of high-purity N2 gas.
Step 3: Deposition & Kinetic Trapping
-
Dispense exactly 100 µL of the peptide solution onto the geometric center of the substrate[5].
-
For Fibrils: Do not activate the spin-coater. Place a loose petri dish over the substrate to slow evaporation (Drop-casting)[5].
-
For Globules/Spheres: Immediately activate the spin-coater to 1500 RPM for 60 seconds. The rapid radial flow and solvent evaporation will kinetically trap the peptides into spheres[5].
Step 4: Characterization
-
Analyze the topography using Atomic Force Microscopy (AFM) in tapping mode. Fibrils should exhibit high aspect ratios, whereas globules will appear as discrete, uniform mounds[4].
System Workflows & Mechanistic Diagrams
Below are the logical architectures governing the morphological fate of the peptide assemblies.
Caption: Thermodynamic vs. kinetic pathways dictating the final morphology of Boc-protected peptides.
Caption: Troubleshooting workflow for selecting deposition parameters based on target morphology.
References
-
New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines Source: Nanoscale (RSC Publishing) URL:[Link]
-
Advancements in self-assembling peptides: Bridging gaps in 3D cell culture and electronic device fabrication Source: PMC (NIH) URL:[Link]
-
Supplementary Information Spin Coating Mediated Morphology Modulation in Self Assembly of Peptides Source: RSC.org URL:[Link]
-
Concentration-dependent fabrication of short-peptide-based different self-assembled nanostructures with various morphologies and intracellular delivery property Source: Materials Chemistry Frontiers (RSC Publishing) URL:[Link]
-
Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates Source: ACS Omega URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in self-assembling peptides: Bridging gaps in 3D cell culture and electronic device fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Boc-(Phe-Phe)4-OCH3
A Guide to Preventing and Overcoming Aggregation
Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams working on challenging peptide sequences. The synthesis of Boc-(L-phenylalanyl-L-phenylalanyl)4-methyl ester, a hydrophobic octapeptide, is a classic example of where standard solid-phase peptide synthesis (SPPS) protocols can fall short. Its repeating phenylalanine structure makes it exceptionally prone to aggregation, leading to poor yields, incomplete reactions, and purification nightmares.
This guide is structured to provide not just solutions, but a foundational understanding of why aggregation occurs in this specific sequence and how each intervention works at a mechanistic level. We will move from foundational questions to advanced troubleshooting protocols, empowering you to tackle this synthesis with confidence.
Frequently Asked Questions: The Science of Phenylalanine Aggregation
This section addresses the fundamental principles governing the aggregation of your peptide.
Q1: What exactly is peptide aggregation during solid-phase synthesis?
A: Peptide aggregation is the self-association of growing peptide chains attached to the solid-phase resin.[1][2] During synthesis, as the peptide elongates, it can fold into secondary structures, most notably β-sheets.[3][4] These structures interact with each other through intermolecular hydrogen bonds, effectively cross-linking the peptide chains.[1][5][6] This process creates a dense, poorly-solvated environment within the resin bead, physically blocking reagents from reaching the reactive N-terminus of the peptide.[2] The result is a cascade of synthesis failures, including incomplete couplings and deprotection steps.[1]
Q2: Why is the Boc-(Phe-Phe)4-OCH3 sequence so exceptionally prone to aggregation?
A: The structure of this peptide presents a "perfect storm" for aggregation for two primary reasons:
-
Extreme Hydrophobicity: Phenylalanine is a highly hydrophobic amino acid. A sequence composed entirely of phenylalanine residues will strongly favor self-association to minimize its interaction with the polar synthesis solvents (like DMF). This hydrophobic collapse is a major driving force for aggregation.
-
β-Sheet Propensity: The alternating, extended conformation of peptide backbones in β-sheets is readily adopted by phenylalanine-rich sequences.[4] The peptide backbones form a network of hydrogen bonds, while the phenyl side chains from adjacent strands can further stabilize these structures through aromatic (π-π) stacking interactions. This creates highly stable, insoluble aggregates that are difficult to disrupt.
Q3: What are the common, observable signs of on-resin aggregation during my synthesis?
A: You must be vigilant for several key indicators. Early detection is critical for salvaging a synthesis.
-
Poor Resin Swelling: This is a primary physical indicator. The resin beads will appear clumped, compact, or may shrink, failing to swell to their expected volume in the synthesis solvent.[1][7][8]
-
Incomplete or Slow Reactions: You will see a positive result (e.g., blue beads) from a Kaiser test or other amine test after a coupling step, indicating unreacted free amines.[7][8] Similarly, UV monitoring of Fmoc deprotection may show flattened, broadened peaks, signaling that the piperidine is struggling to access the N-terminus.[7]
-
Solvent Drainage Issues: The aggregated peptide-resin matrix can clog the reactor, leading to slow solvent drainage during wash steps.
-
Complex Crude Product: Upon cleaving the peptide from the resin, HPLC analysis will reveal a low-purity profile with a multitude of peaks corresponding to deletion sequences from failed couplings.[8]
Visualizing the Problem: Aggregation Mechanism
To effectively combat aggregation, it is essential to visualize the process at a molecular level. The diagram below illustrates how individual peptide chains, driven by hydrophobic forces and hydrogen bonding, align to form β-sheets, which then stack into insoluble aggregates.
Caption: Mechanism of on-resin peptide aggregation.
Troubleshooting & Strategic Intervention Guide
When you observe the signs of aggregation, you must intervene. This guide provides a logical workflow for addressing the issue, from simple adjustments to more robust chemical interventions.
Q4: My Kaiser test is positive after coupling. What is my first course of action?
A: A positive Kaiser test indicates incomplete acylation. Your immediate goal is to improve the solvation of the peptide-resin matrix to allow the activated amino acid to reach the free amine.
-
Recouple: The simplest first step is to perform a second coupling (a "double coupling") using a fresh solution of activated amino acid.[2][9] This is often sufficient for mildly difficult sequences.
-
Elevate Temperature: Increasing the temperature of the coupling reaction to 35-50°C can significantly enhance reaction kinetics and disrupt the hydrogen bonds responsible for aggregation.[1][10] Be aware that excessive heat can increase the risk of racemization, particularly for sensitive residues like phenylalanine.[11]
-
Introduce Sonication: Applying ultrasonic irradiation during the coupling step can physically break apart aggregates, improving reagent penetration.[1][12][13] This is a powerful, non-invasive technique to drive reactions to completion.[12]
Q5: My resin is visibly clumping and not swelling. What advanced strategies can I employ?
A: Poor swelling is a clear sign of severe aggregation. At this point, you need to modify the chemical environment more aggressively.
-
Change the Primary Solvent: Standard DMF may not be sufficient. Switching to N-methylpyrrolidone (NMP), which has superior solvating properties, is a common and effective strategy.[1][14] For extreme cases, adding Dimethyl Sulfoxide (DMSO) at 15-25% v/v to DMF or NMP can be highly effective, as DMSO is a powerful hydrogen bond disrupter.[1][8][15][16]
-
Use Chaotropic Salts: These salts disrupt the structure of water and interfere with the non-covalent interactions (like hydrogen bonds and hydrophobic forces) that drive aggregation.[1][16][17] Washing the resin with a solution of a chaotropic salt before the coupling step can "loosen" the aggregated structure. See Protocol 1 for a detailed methodology.
-
Consider a "Magic Mixture": A solvent system composed of DCM/DMF/NMP (1:1:1) has been shown to be effective for synthesizing very hydrophobic peptides.[7][16]
Q6: I've completed the synthesis, but my cleaved peptide is insoluble. How can I purify it?
A: This is a common outcome for this sequence. The hydrophobic nature of the final product makes it poorly soluble in standard aqueous purification buffers.
-
Initial Dissolution in Organic Solvents: Do not try to dissolve the crude peptide directly in water/acetonitrile. Start by dissolving the lyophilized powder in a minimal amount of a strong organic solvent like pure DMSO, DMF, or formic acid.[7][17][18]
-
Gradual Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous purification buffer (e.g., water with 0.1% TFA) to the peptide solution while vortexing vigorously.[17] This gradual dilution can prevent the peptide from crashing out of solution.
-
Sonication: If the peptide precipitates during dilution or is difficult to dissolve initially, sonication can help break up particles and maintain solubility.[18][19]
Troubleshooting Workflow
The following diagram provides a decision-making framework for addressing aggregation during synthesis.
Caption: A decision tree for troubleshooting peptide aggregation.
Validated Anti-Aggregation Protocols
The following are detailed, step-by-step protocols for implementing advanced anti-aggregation techniques.
Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregates
Objective: To use a salt solution to disrupt the secondary structures of the aggregated peptide-resin prior to the amino acid coupling step.
Materials:
-
Aggregated peptide-resin in reaction vessel
-
Anhydrous Dimethylformamide (DMF)
-
Chaotropic Salt Solution: 0.8 M Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF.[2][9]
Procedure:
-
Standard Wash: Perform the standard wash cycles with DMF after the Fmoc-deprotection step to remove piperidine.
-
Chaotropic Wash: Add the Chaotropic Salt Solution to the resin and agitate or bubble for 15-30 minutes. This allows the salt to penetrate the resin and disrupt hydrogen bonds.
-
Drain: Drain the Chaotropic Salt Solution from the reaction vessel.
-
Thorough DMF Rinse: This step is critical. Wash the resin extensively with pure DMF (at least 5-6 cycles). Chaotropic salts can interfere with some coupling reagents, so they must be completely removed before proceeding.[20]
-
Proceed to Coupling: Immediately continue with your standard amino acid coupling protocol.
Protocol 2: Implementing Sonication for Coupling and Deprotection
Objective: To use ultrasonic energy to physically disrupt aggregates, enhancing reagent access and accelerating reaction times.[12][13]
Materials:
-
Peptide synthesis reaction vessel
-
Laboratory ultrasonic water bath or ultrasonic probe/syringe agitator[12]
-
Standard deprotection and coupling reagents
Procedure:
-
Setup: Place the reaction vessel into the ultrasonic water bath, ensuring the water level is sufficient to cover the resin bed within the vessel. If using a probe, insert it according to the manufacturer's instructions.
-
Ultrasonic Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin. Turn on the sonicator and agitate for a reduced time, typically 3-5 minutes. Monitor temperature to ensure it does not exceed 30-35°C to avoid side reactions.[13]
-
Wash: Perform standard wash steps. Sonication can also be applied during washes to improve efficiency.
-
Ultrasonic Coupling: Add the pre-activated amino acid solution to the resin. Turn on the sonicator and allow the coupling reaction to proceed. Reaction times can often be significantly reduced (e.g., from 60 minutes to 15-25 minutes).[13]
-
Wash and Repeat: Wash the resin and continue the synthesis, applying sonication to subsequent problematic cycles.
Summary of Anti-Aggregation Strategies
The table below provides a comparative overview of the primary strategies for combating aggregation in the synthesis of Boc-(Phe-Phe)4-OCH3.
| Strategy | Mechanism of Action | Advantages | Considerations |
| Solvent Change (DMF → NMP/DMSO) | Increases solvation of the peptide backbone, disrupting interchain H-bonds.[1][14][15] | Simple to implement; highly effective.[8] | DMSO can oxidize Met or Cys residues (not applicable here); higher solvent cost.[19] |
| Elevated Temperature (35-50°C) | Provides thermal energy to overcome H-bond interactions; increases reaction kinetics.[1][10] | Speeds up synthesis; effective at disrupting moderate aggregation.[10] | Increased risk of racemization and other side reactions, especially with sensitive residues.[11] |
| Chaotropic Salts (LiCl, NaClO₄) | Disrupts the structure of the solvent and interferes with hydrophobic interactions and H-bonds.[1][16][17] | Very effective for severe aggregation; targets the root cause of interaction. | Must be thoroughly washed out before coupling; can be corrosive to some equipment.[20] |
| Sonication | Applies mechanical energy to physically break apart aggregates and enhance mass transport.[12] | Non-chemical intervention; significantly reduces reaction times; no racemization reported.[12][13] | Requires specific equipment; care must be taken to control temperature.[13] |
| Low-Load/PEG Resin | Increases the distance between growing peptide chains, sterically hindering interaction.[1][2][9] | A powerful preventative measure. PEG resins improve solvation.[7][20] | Must be chosen at the start of the synthesis; lower overall peptide yield per gram of resin. |
A Note on Advanced "Structure-Breaking" Residues
For many difficult sequences, the incorporation of "structure-breaking" residues is a state-of-the-art strategy. These include:
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, disrupting the formation of β-sheets.[3][21][22][23]
-
Backbone Protection (Hmb/Dmb): Attaching a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) to a backbone nitrogen physically prevents hydrogen bond formation.[1][17]
While your target molecule, Boc-(Phe-Phe)4-OCH3, does not contain the requisite Ser, Thr, Cys, or Gly residues for these specific modifications, understanding their mechanism is crucial for any peptide chemist. They represent the pinnacle of proactive aggregation management and should be part of your strategic toolkit for future projects.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
-
2BScientific. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Wikipedia. Pseudoproline.
-
Wenshi Peptide. How to Optimize Peptide Synthesis?
-
Benchchem. Technical Support Center: Preventing Aggregation in Peptides.
-
Merck. Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis.
-
RSC Publishing. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent.
-
AAPPTEC. (2019, November 15). Pseudoproline Dipeptides.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
-
CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS).
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?
-
Benchchem. Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
JPT. Peptide Solubilization.
-
Benchchem. Addressing peptide aggregation issues during synthesis with hydrophobic residues.
-
ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
-
Hielscher Ultrasonics. Peptide Synthesis made Efficient using Sonication.
-
Activotec. Peptide Storage and Solubilization.
-
MDPI. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
-
PMC. (2021, December 3). Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6.
-
Benchchem. Addressing aggregation issues during synthesis with Boc-His(Boc)-OH.
-
ResearchGate. Phenylalanine Oligomers and Fibrils: The Mechanism of Assembly and the Importance of Tetramers and Counter Ions.
-
ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?
-
ACS Publications. (2003, July 16). pH as a Trigger of Peptide β-Sheet Self-Assembly and Reversible Switching between Nematic and Isotropic Phases.
-
Wikipedia. Beta sheet.
-
PMC. The Supramolecular Chemistry of β-Sheets.
-
PMC. Exploring β-Sheet Structure and Interactions with Chemical Model Systems.
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. Beta sheet - Wikipedia [en.wikipedia.org]
- 5. The Supramolecular Chemistry of β-Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. csbio.com [csbio.com]
- 11. researchgate.net [researchgate.net]
- 12. hielscher.com [hielscher.com]
- 13. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 19. jpt.com [jpt.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chempep.com [chempep.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. peptide.com [peptide.com]
Advanced Technical Support Center: Troubleshooting Poly-Phenylalanine Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis of Boc-(Phe-Phe)4-OCH3 (an octapeptide consisting of eight sequential Phenylalanine residues, N-terminally Boc-protected, and C-terminally methyl esterified).
Synthesizing poly-phenylalanine sequences is notoriously difficult. This guide bypasses basic peptide synthesis tutorials and directly addresses the thermodynamic and chemical hurdles of extreme hydrophobicity.
Part 1: The Pathology of Poly-Phenylalanine (Mechanistic Causality)
Before troubleshooting, we must understand why this specific sequence fails. Phenylalanine possesses a bulky, highly hydrophobic benzyl side chain. During Solid-Phase Peptide Synthesis (SPPS), once the growing chain reaches 4–5 residues, the sequence undergoes a catastrophic structural transition.
The aromatic rings engage in strong intermolecular π-π stacking , while the peptide backbones form rigid hydrogen bonds . This dual-interaction drives the formation of highly stable β-sheet structures [1]. These non-covalent cross-links cause the resin matrix to shrink and collapse, effectively excluding the solvent. The reactive N-terminal amine becomes sterically shielded, preventing incoming activated amino acids from reacting. This results in truncated sequences, persistent positive Kaiser tests, and abysmal final yields.
Mechanistic pathway of on-resin aggregation leading to poor yield in poly-Phe synthesis.
Part 2: Diagnostic FAQs & Field-Tested Solutions
Q1: My coupling efficiency drops to <10% after the 4th Phenylalanine. How do I force the coupling to completion? A: Stepwise SPPS fails here because you are fighting thermodynamics. To overcome this, you must alter the solvation environment to disrupt β-sheet formation [2].
-
Solution: First, abandon standard Polystyrene (PS) resin. Use a PEG-based resin (e.g., ChemMatrix) which maintains its swelling properties even in highly structured sequences. Second, replace standard DMF with a highly solvating "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic agents like 0.1 M LiCl or 20% DMSO to your coupling solvent to disrupt hydrogen bonding [3].
Q2: The target requires an N-terminal Boc and a C-terminal methyl ester (-OCH3). Standard SPPS yields an acid. How do I achieve this without side reactions? A: Do not use Boc-SPPS. The final anhydrous HF cleavage required for Boc-SPPS will destroy any C-terminal ester you attempt to form, and standard esterification conditions (MeOH/H2SO4) will destroy the acid-sensitive N-terminal Boc group.
-
Solution: Use Fmoc-SPPS for the chain assembly, and couple the final (8th) residue as Boc-Phe-OH . To generate the methyl ester directly, synthesize the peptide on a Hydroxymethylbenzoic acid (HMBA) linker. The HMBA linker allows for direct cleavage via mild methanolysis (MeOH/DIEA), yielding the C-terminal methyl ester while perfectly preserving the N-terminal Boc group.
Q3: Even with optimized SPPS, my overall yield is <15%. Is there a better architectural approach for (Phe-Phe)4? A: Yes. For repeating, highly hydrophobic motifs like (Phe-Phe)4, Solution-Phase Fragment Condensation is the gold standard.
-
Solution: Synthesize Boc-(Phe)4-OH and H-(Phe)4-OCH3 independently. Because tetramers fall just below the critical length for severe β-sheet aggregation, they synthesize cleanly with high yields. You then couple these two fragments in solution using a highly active reagent (HATU/HOAt) in a strongly solvating mixture (e.g., DMF with 20% Trifluoroethanol).
Part 3: Self-Validating Experimental Protocols
To ensure success, select the protocol that matches your scale. Use Protocol A for analytical/small-scale synthesis, and Protocol B for preparative scale-up.
Decision logic and workflow for synthesizing the highly hydrophobic Boc-(Phe)8-OCH3.
Protocol A: Optimized SPPS via HMBA-ChemMatrix Resin (Small Scale: <50 mg)
This protocol utilizes chaotropic disruption and direct methanolysis to bypass aggregation and post-synthesis esterification issues.
-
Resin Preparation: Swell 0.1 mmol of HMBA-ChemMatrix resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
First Residue Attachment: Couple Fmoc-Phe-OH (5 eq) to the HMBA linker using MSNT (5 eq) and N-methylimidazole (3.75 eq) in dry DCM for 2 hours.
-
Chain Assembly (Residues 2-7):
-
Deprotection: 20% Piperidine in DMF containing 0.1 M LiCl (2 x 10 mins).
-
Coupling: Fmoc-Phe-OH (4 eq), HATU (3.9 eq), DIEA (8 eq) dissolved in a "Magic Mixture" of DCM/DMF/NMP (1:1:1). Couple for 60 minutes at 75°C using a microwave peptide synthesizer [4].
-
Validation: Perform a Kaiser test after residue 5. If slightly blue, repeat the coupling step before proceeding.
-
-
Final Residue Attachment: Couple Boc-Phe-OH using the exact conditions in Step 3.
-
Cleavage & Esterification: Wash the resin thoroughly with DMF, DCM, and Methanol. Suspend the resin in a cleavage cocktail of Methanol/DIEA (50:50, v/v). Heat gently to 50°C and agitate for 24 hours.
-
Recovery: Filter the resin and evaporate the methanol under reduced pressure to yield crude Boc-(Phe)8-OCH3.
Protocol B: [4+4] Solution-Phase Fragment Condensation (Scale-Up: >100 mg)
This protocol avoids the critical aggregation length entirely by assembling the octapeptide from two highly pure tetramers.
-
Synthesize Fragment 1 (Boc-Phe4-OH): Assemble Fmoc-(Phe)3 on 2-CTC resin. Couple the final residue as Boc-Phe-OH. Cleave using 20% Hexafluoroisopropanol (HFIP) in DCM for 30 minutes to yield the fully protected acid fragment.
-
Synthesize Fragment 2 (H-Phe4-OCH3): Assemble Fmoc-(Phe)4 on HMBA resin. Remove the N-terminal Fmoc group with piperidine. Cleave via methanolysis (MeOH/DIEA) as described in Protocol A to yield the free-amine methyl ester.
-
Solution-Phase Coupling:
-
Dissolve 1.0 eq of Fragment 1 and 1.05 eq of Fragment 2 in a minimal volume of DMF containing 20% Trifluoroethanol (TFE) to aid solubility.
-
Add 1.2 eq of HOAt and 1.2 eq of EDC·HCl. Adjust pH to ~8 with DIEA.
-
Stir at room temperature for 12-24 hours.
-
Validation: Monitor the reaction via analytical RP-HPLC (C4 column, 60°C). The distinct tetramer peaks will merge into a single, highly retained octamer peak.
-
-
Purification: Precipitate the crude product in cold water, centrifuge, and purify via Preparative RP-HPLC using a C4 or Phenyl-Hexyl column at elevated temperature (50°C) to prevent on-column precipitation.
Part 4: Quantitative Performance Matrix
The following table summarizes the expected outcomes when applying different synthesis strategies to the Boc-(Phe)8-OCH3 sequence.
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Scalability | Primary Failure Mode Avoided |
| Standard Fmoc-SPPS (PS Resin, Room Temp) | < 15% | < 5% | Poor | None (Complete resin collapse at Phe5) |
| Optimized MAPS (PEG Resin, 75°C, Magic Mixture) | 45 - 55% | 25 - 35% | Moderate | β-sheet aggregation & steric shielding |
| Fragment Condensation ([4+4] Solution Phase) | > 85% | 60 - 75% | Excellent | Bypasses critical aggregation length entirely |
References
-
Paradis-Bas, M., et al. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Chemistry, 2016. 1
-
Tickler, A. K., & Wade, J. D. "Overview of Solid Phase Synthesis of Difficult Peptide Sequences." Current Protocols in Protein Science, 2007. 2
-
BenchChem Technical Support. "Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)." BenchChem, 2025. 3
-
Bacsa, B., et al. "Three Decades of Amyloid Beta Synthesis: Challenges and Advances." Frontiers in Chemistry, 2010. 4
Sources
How to modify pH to control Boc-Phe-Phe nanotube formation
Welcome to the technical support guide for controlling the self-assembly of Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) nanotubes through pH modification. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting solutions, and detailed protocols for achieving consistent and predictable nanostructure formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of pH in the self-assembly of Boc-Phe-Phe.
Q1: What is the fundamental mechanism by which pH controls Boc-Phe-Phe nanotube formation?
A1: The primary control mechanism lies in the protonation state of the C-terminal carboxylic acid group (-COOH) on the dipeptide. The self-assembly of Boc-Phe-Phe into ordered nanotubes is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic phenyl rings, and hydrophobic interactions.[1] pH directly modulates the electrostatic forces involved.
-
At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH), making it electrically neutral. This state is highly favorable for nanotube formation as it minimizes electrostatic repulsion and allows for the formation of strong intermolecular hydrogen bonds, which are critical for the ordered, hierarchical growth of the tubular structure.[2][3]
-
At High pH (Basic Conditions): The carboxylic acid group is deprotonated (-COO⁻), imparting a net negative charge to the molecule. The resulting electrostatic repulsion between adjacent negatively charged dipeptide molecules can disrupt or prevent the ordered packing required for nanotube formation, often leading to amorphous aggregates or disassembly of existing structures.[3]
Q2: Is there an optimal pH range for forming Boc-Phe-Phe nanotubes?
A2: While the exact optimal pH can be influenced by factors like solvent composition and peptide concentration, nanotube formation is generally favored in acidic conditions.[4] A pH range of 3.0 to 5.0 is a common starting point for robust nanotube self-assembly. Nanotubes fabricated in acidic buffer (e.g., pH 3) have also shown improved stability in aqueous solutions compared to those formed at neutral pH.[4] It is crucial to empirically determine the optimal pH for your specific experimental system.
Q3: How does the N-terminal Boc protecting group influence this pH-dependent assembly?
A3: The bulky N-terminal tert-butyloxycarbonyl (Boc) group plays a significant role in the morphology of the final nanostructure. It introduces steric hindrance and alters the hydrophobic interactions compared to the unprotected diphenylalanine (Phe-Phe) dipeptide.[1] While the core pH-responsive element is the C-terminal carboxyl group, the Boc group's presence can lead to the formation of distinct structures like nanofibers or planar microstructures instead of the hollow tubes typically seen with unprotected Phe-Phe.[1] This makes precise pH control even more critical for directing the assembly towards the desired tubular morphology.
Q4: Can pH be used to disassemble or switch the morphology of pre-formed nanotubes?
A4: Yes, pH can be used as a trigger for reversible assembly and disassembly.[3][5] Shifting the pH of a solution containing pre-formed nanotubes from acidic to basic will deprotonate the carboxyl groups, increase electrostatic repulsion, and can lead to the breakdown of the tubular structures.[3] This pH-responsiveness is a key feature being explored for applications like controlled drug release, where a change in the physiological pH environment (e.g., in a tumor microenvironment) could trigger the disassembly of a nanotube-based drug carrier.[3][6]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments.
Issue 1: No nanotubes are observed; only amorphous aggregates or precipitates form.
| Possible Cause | Scientific Explanation | Recommended Solution |
| pH is too high (neutral or basic) | At neutral or high pH, the C-terminal carboxyl group is deprotonated (-COO⁻). The resulting electrostatic repulsion between molecules inhibits the ordered self-assembly required for nanotube formation, leading to disordered aggregation.[3] | Lower the pH. Adjust the solution pH to the acidic range (e.g., start with pH 4.0) using a dilute acid like 0.1 M HCl. Ensure thorough but gentle mixing and allow sufficient incubation time (several hours to overnight) for assembly to occur. |
| Peptide concentration is too high | A very high concentration can lead to rapid, kinetically trapped aggregation rather than the thermodynamically favored, ordered nanotube structure. | Decrease the peptide concentration. Prepare a new solution at a lower concentration (e.g., 0.5 - 2.0 mg/mL) and re-attempt the self-assembly process at the optimal acidic pH. |
| Incorrect solvent system | The solvent plays a critical role in mediating the hydrophobic and hydrophilic interactions. An inappropriate solvent can favor aggregation over ordered assembly. | Modify the solvent system. Boc-Phe-Phe self-assembly is often initiated by dissolving it in an organic solvent (like HFIP, DCM, or ethanol) and then introducing an aqueous buffer to trigger assembly.[7][8] Ensure the final aqueous component has the correct pH. |
Issue 2: Nanotubes are formed, but they are short, poorly defined, or have inconsistent diameters.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Suboptimal pH | While nanotubes may form across a range of acidic pH values, the kinetics and thermodynamics of assembly are finely tuned. A suboptimal pH can lead to faster, less-ordered growth or multiple nucleation events, resulting in shorter, less uniform tubes. | Perform a pH titration experiment. Prepare several small-scale experiments across a narrow pH range (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0). Characterize the resulting structures using SEM or TEM to identify the pH that yields the most uniform and well-defined nanotubes. |
| Incubation time is too short | Self-assembly is a time-dependent process. Insufficient incubation may not allow the nanotubes to fully form and anneal into longer, more stable structures. | Increase the incubation time. Allow the solution to incubate at a stable temperature for an extended period (e.g., 24-48 hours) to promote the growth and maturation of the nanotubes. |
| Mechanical agitation | Vigorous shaking or vortexing can introduce excess energy into the system, disrupting the delicate non-covalent interactions and fracturing growing nanotubes. | Ensure gentle handling. After pH adjustment, mix the solution by gentle inversion or slow pipetting. Avoid vortexing or vigorous shaking during the incubation period. |
Issue 3: Nanotubes are unstable and dissolve when transferred to a new aqueous solution.
| Possible Cause | Scientific Explanation | Recommended Solution |
| pH shock during transfer | Transferring nanotubes formed at an optimal acidic pH into a solution with a higher pH (e.g., neutral water or PBS) will cause deprotonation and rapid disassembly. Diphenylalanine-based nanotubes are known to be unstable in certain liquid environments like pure water.[4][9] | Maintain the pH environment. When diluting, washing, or transferring the nanotubes, use a buffer or solution that is pre-adjusted to the same acidic pH at which the nanotubes were formed. Studies have shown that nanotubes fabricated at pH 3 are more stable in water and phosphate buffer than those made at pH 7.[4] |
Part 3: Experimental Protocols & Visualizations
Mechanism of pH Control
The diagram below illustrates how pH alters the ionization state of the Boc-Phe-Phe C-terminus, thereby controlling the intermolecular forces that govern self-assembly.
Caption: pH-dependent control of Boc-Phe-Phe self-assembly.
Protocol 1: pH-Controlled Self-Assembly of Boc-Phe-Phe Nanotubes
This protocol provides a step-by-step method for forming nanotubes by adjusting the pH of the solution.
-
Stock Solution Preparation:
-
Accurately weigh 5.0 mg of Boc-Phe-Phe powder.
-
Dissolve the powder in 1.0 mL of a suitable organic solvent, such as 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Dichloromethane (DCM), to create a 5.0 mg/mL stock solution.[7] Ensure the peptide is fully dissolved by gentle vortexing.
-
-
Buffer Preparation:
-
Prepare a set of 0.1 M citrate or acetate buffers with pH values ranging from 3.0 to 5.5.
-
Verify the pH of each buffer using a calibrated pH meter.
-
-
Initiation of Self-Assembly:
-
In a clean glass vial, add 900 µL of your chosen aqueous buffer (e.g., start with the pH 4.0 buffer).
-
While gently stirring the buffer, add 100 µL of the Boc-Phe-Phe stock solution dropwise. This will result in a final peptide concentration of 0.5 mg/mL in a 10% organic solvent/buffer mixture.
-
The solution may appear slightly turbid, which is an early indication of assembly.
-
-
Incubation:
-
Cap the vial and seal with paraffin film to prevent solvent evaporation.
-
Allow the solution to incubate undisturbed at room temperature for 24-48 hours. Do not agitate the sample during this period.
-
-
Characterization:
-
After incubation, the nanotubes can be characterized. For Scanning Electron Microscopy (SEM), place a small drop (5-10 µL) of the nanotube suspension onto a clean silicon wafer or carbon tape and allow it to air-dry completely in a fume hood.
-
For Transmission Electron Microscopy (TEM), place a drop onto a carbon-coated TEM grid, let it sit for 1-2 minutes, then wick away the excess liquid with filter paper.
-
Coat the SEM samples with a thin layer of gold or platinum before imaging.[10]
-
Experimental Workflow for pH Optimization
The following workflow diagram outlines the logical steps for troubleshooting and optimizing nanotube formation.
Caption: Workflow for pH optimization of nanotube formation.
References
- pH-Triggered Peptide Self-Assembly for Targeting Imaging and Therapy toward Angiogenesis with Enhanced Signals.
- Modular Design and Self‐assembly of pH‐Responsive Multidomain Peptides Incorporating Non‐natural Ionic Amino Acids.
- Programming pH-Triggered Self-Assembly Transitions via Isomeriz
- pH as a Trigger of Peptide β-Sheet Self-Assembly and Reversible Switching between Nematic and Isotropic Phases.
- pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applic
- Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations.
- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances.
- The self-assembly of the diphenylalanine-based peptide nanotubes in the...
- (PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response.
- Peptide-Based Nanotubes and Their Applications in Bionanotechnology.
- New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjug
- Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures.
- SEM images of the Boc-Phe-Phe-OH particles fabricated according to the...
- Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjug
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances.
- A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide. BenchChem.
- Diphenylalanine – Knowledge and References. Taylor & Francis Online.
- (PDF) Controlling self-assembly of diphenylalanine peptides at high pH using heterocyclic capping groups.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Europe PMC.
- Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Semantic Scholar.
- Stability of diphenylalanine peptide nanotubes in solution. Nanoscale.
- Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications.
- 1 Mechanism of formation of nanotubes by FF dipeptide.
- Two-step kinetic model of the self-assembly mechanism for diphenylalanine micro/nanotube formation. Physical Chemistry Chemical Physics.
- Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. BenchChem.
- Structural Transition-Induced Raman Enhancement in Bioinspired Diphenylalanine Peptide Nanotubes. ACS Nano.
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00464E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Stability of diphenylalanine peptide nanotubes in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Labyrinth: A Technical Support Center for Boc-Protected Peptide Purification
Welcome to the technical support center dedicated to the intricate science of purifying Boc-protected peptides. For researchers, scientists, and drug development professionals, the successful isolation of a target peptide is a critical juncture in the synthesis workflow. This guide is structured to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize your purification protocols with confidence. We will delve into common challenges, offer field-tested solutions, and provide a foundation of scientific principles to navigate the complexities of peptide chemistry.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific, common problems encountered during the purification of Boc-protected peptides in a direct question-and-answer format.
Issue 1: My crude peptide shows multiple peaks of similar intensity on the analytical HPLC.
-
Question: What are the likely causes of a complex crude peptide profile, and how can I simplify it for purification?
-
Answer: A crude product with numerous, significant peaks often points to issues during the solid-phase peptide synthesis (SPPS) or the final cleavage step. The primary culprits are typically:
-
Incomplete Deprotection or Coupling: If the Boc group is not completely removed in each cycle, or if the subsequent amino acid coupling is inefficient, it leads to the formation of deletion sequences (peptides missing one or more amino acids) and truncated sequences.[1]
-
Side Reactions During Cleavage: The strong acidic conditions required for Boc-SPPS final cleavage, typically using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), can generate reactive carbocations from the protecting groups.[2] These can modify sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to a variety of byproducts.[3][4]
-
Premature Side-Chain Deprotection: Certain side-chain protecting groups may be partially labile to the repeated acid treatments for Nα-Boc removal, leading to a heterogeneous mixture of peptides.
Troubleshooting Workflow:
Caption: Troubleshooting complex crude peptide profiles.
Actionable Solutions:
-
Re-evaluate Synthesis Protocol: Before attempting a complex purification, ensure your synthesis protocol is optimized. For instance, using a robust coupling agent like HCTU and allowing for sufficient coupling times can minimize deletion sequences.
-
Optimize the Cleavage Cocktail: The choice and concentration of scavengers in your cleavage cocktail are critical.[4] A common and effective cocktail for suppressing a wide range of side reactions is "Reagent K," which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[3]
-
Mass Spectrometry is Your Best Friend: Before embarking on preparative purification, analyze your crude product by LC-MS.[5][6] This will help you identify the masses of the major impurities and guide your purification strategy. For example, a mass addition of 56 Da often corresponds to alkylation by the t-butyl cation.
-
Issue 2: The peptide peak is broad and tails significantly during RP-HPLC.
-
Question: My target peptide peak is not sharp, making it difficult to resolve from impurities. What causes this and how can I improve the peak shape?
-
Answer: Poor peak shape in reverse-phase high-performance liquid chromatography (RP-HPLC) is a common headache, especially with hydrophobic or aggregating peptides. The primary reasons include:
-
Strong Hydrophobic Interactions: The presence of multiple Boc groups and other bulky, non-polar side-chain protecting groups can dramatically increase the hydrophobicity of a peptide.[7] This leads to strong binding to the C18 stationary phase and slow desorption kinetics, resulting in broad peaks.[7]
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate in aqueous solutions, which can lead to peak broadening and even precipitation on the column.[7]
-
Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing peak tailing.
Strategies for Peak Shape Improvement:
-
| Strategy | Rationale |
| Optimize Mobile Phase | Use ion-pairing agents like trifluoroacetic acid (TFA) at a concentration of 0.1%.[] TFA masks the residual silanols and provides a counter-ion for basic residues, improving peak shape.[] For very hydrophobic peptides, consider using a stronger ion-pairing agent like heptafluorobutyric acid (HFBA). |
| Increase Column Temperature | Elevating the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity, improve mass transfer, and disrupt peptide aggregation, leading to sharper peaks. |
| Use a Different Stationary Phase | If peak tailing persists, consider a column with a different selectivity, such as a phenyl-hexyl phase, or a column with end-capping to minimize silanol interactions.[7] |
| Adjust Gradient Slope | A shallower gradient around the elution point of your peptide can significantly improve resolution from closely eluting impurities.[7] |
Issue 3: I am observing incomplete removal of the Boc group(s) after purification.
-
Question: My final purified peptide still contains species with one or more Boc groups attached. How can I ensure complete deprotection?
-
Answer: Incomplete deprotection is a frustrating issue that compromises the purity and biological activity of your final product. The most common causes are:
-
Insufficient Cleavage Time or Reagent Strength: The time required for complete deprotection can vary depending on the peptide sequence and the steric hindrance around the protected amino acid.
-
Steric Hindrance: Bulky side chains adjacent to a Boc-protected residue can sterically hinder the access of the deprotecting acid.[9]
-
Inadequate Resin Swelling: If the resin is not properly swollen, the cleavage reagent may not be able to efficiently access all the peptide chains.[9]
Troubleshooting Incomplete Deprotection:
Caption: Workflow to address incomplete Boc deprotection.
Actionable Solutions:
-
Extend the Cleavage Reaction: A simple first step is to increase the duration of the final cleavage reaction.[1] Monitor the progress by taking small aliquots of the resin, cleaving them, and analyzing by HPLC and MS.
-
Re-cleavage: If incomplete deprotection is observed in the crude product, the entire batch can be subjected to the cleavage conditions a second time to drive the reaction to completion.[1]
-
Consider Alternative Deprotection Reagents: While less common for final cleavage in Boc-SPPS, for particularly stubborn cases, alternative strong acids or Lewis acids could be explored, though this would require significant optimization.[9][10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Boc and Fmoc solid-phase peptide synthesis in terms of purification?
A1: The core difference lies in the orthogonal protection strategy.[11][12]
-
Boc-SPPS: Uses a strong acid (TFA) for the removal of the temporary Nα-Boc group at each cycle and a very strong acid (HF, TFMSA) for the final cleavage and side-chain deprotection.[][14] This "harsher" approach can lead to more side reactions, potentially complicating purification.[15]
-
Fmoc-SPPS: Employs a base (piperidine) for the removal of the Nα-Fmoc group and a moderate acid (TFA) for the final cleavage.[] This milder approach often results in a cleaner crude product.
Q2: What are the best initial steps for developing a purification protocol for a new Boc-protected peptide?
A2: A systematic approach is key.
-
Analytical HPLC First: Always start by developing an analytical RP-HPLC method to assess the purity of your crude product.[7] This will give you the retention time of your target peptide and a profile of the impurities.[7]
-
Mass Spectrometry Validation: Confirm the identity of the main peak as your target peptide using mass spectrometry.[6][9]
-
Solubility Testing: Determine the best solvent for your crude peptide. This is crucial for preparing your sample for preparative HPLC.
-
Method Scouting: If the initial separation is poor, screen different columns and mobile phase modifiers to optimize selectivity.[16]
Q3: Can I use flash chromatography for purifying Boc-protected peptides?
A3: Yes, flash chromatography can be a valuable tool, particularly as a preliminary clean-up step before a final polishing step by RP-HPLC.[17] It is especially useful for removing highly non-polar impurities and scavengers.[17][18] Recent advances in flash column technology with smaller particle sizes have made it a more viable option for peptide purification.[17]
Q4: How do I remove the purification solvents (e.g., acetonitrile, TFA) from my final peptide?
A4: The standard method is lyophilization (freeze-drying). This process removes volatile solvents and water, leaving your peptide as a fluffy powder. If your peptide is a TFA salt and you require a different salt form (e.g., acetate), you will need to perform a salt exchange, typically using ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion.[]
Part 3: Experimental Protocols
Protocol 1: General Peptide Cleavage from Boc-Resin and Precipitation
This protocol describes a standard procedure for cleaving a peptide synthesized using Boc-SPPS from the resin and removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)[3]
-
Ice-cold diethyl ether
-
Centrifuge tubes
-
Fritted glass funnel
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Stir the suspension at room temperature for 2-3 hours.[1]
-
Filter the resin using a fritted glass funnel and collect the filtrate containing the peptide.[1]
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[1]
-
In a well-ventilated fume hood, add the combined TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[1][14]
-
Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.[1]
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic byproducts.[1]
-
Dry the crude peptide pellet under a vacuum.[1]
Protocol 2: Preparative RP-HPLC Purification
This protocol provides a general workflow for purifying a crude Boc-protected peptide using preparative reverse-phase HPLC.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in a suitable solvent
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent that is miscible with the mobile phase (e.g., a small amount of Mobile Phase B or DMSO). Filter the sample through a 0.45 µm syringe filter.[7]
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column. The sample load will depend on the column capacity and the resolution determined from analytical runs.[7]
-
Gradient Elution: Run a linear gradient based on the optimized analytical method. A typical gradient might be:
-
5-30% B over 5 minutes
-
30-60% B over 40 minutes (shallow gradient for elution)[7]
-
60-95% B over 5 minutes (column wash)
-
Re-equilibration at initial conditions for 15-20 minutes.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the target peptide peak.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.[7]
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level.[7] Remove the acetonitrile by rotary evaporation and then lyophilize the aqueous solution to obtain the purified peptide.[7]
References
- Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key...
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
- Gagnon, K. T., et al. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
- MolecularCloud. (2024, December 18). Ensuring Quality by Peptide Purity Testing.
- Benchchem. (n.d.).
- Petersson, P., et al. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.
- Benchchem. (n.d.).
- Fields, G. B. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis (pp. 43-75). Academic Press.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-74). Humana Press.
- Benchchem. (n.d.).
- Singh, S., et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- Offer, J., & Dawson, P. E. (2000). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 97(24), 12824-12829.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Gámez-Montaño, R., et al. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BOC Sciences. (n.d.).
- Hebei Bozai Chemical Co., Ltd. (2019, August 10). Boc Protected Compounds.
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Gabriel, T. F., et al. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection in peptide synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
- Biotage. (2025, December 8).
- Dunal, A., et al. (2025, October). Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. Molecules.
- BZ Chemical. (2019, August 10). BOC Protection and Deprotection.
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Albericio, F., et al. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
- BobtheChemist. (2025, December 23). Solution-Phase N-Deprotection of di- and tri-peptides. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. renyi.hu [renyi.hu]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Ensuring Quality by Peptide Purity Testing | MolecularCloud [molecularcloud.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Double BOC protection selective removal method [en.highfine.com]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Protected Compounds [cn.bzchemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
Factors affecting the reproducibility of Boc-(phe-phe)4-och3 self-assembly
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the self-assembly of Boc-(Phe-Phe)₄-OCH₃. This guide is designed to provide you with a deep understanding of the factors that govern the reproducible self-assembly of this fascinating octapeptide. As researchers, we know that consistency is the bedrock of reliable data. However, the supramolecular self-assembly of peptides is a complex process, highly sensitive to subtle environmental cues.[1][2] This document moves beyond simple protocols to explain the causal mechanisms behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about Boc-(Phe-Phe)₄-OCH₃ and its self-assembly characteristics.
Q1: What is Boc-(Phe-Phe)₄-OCH₃ and why is it of scientific interest?
Boc-(Phe-Phe)₄-OCH₃ is a synthetic peptide composed of eight phenylalanine (Phe) amino acid residues. The "Boc" refers to a tert-butyloxycarbonyl protecting group at the N-terminus, and "OCH₃" indicates a methyl ester at the C-terminus. This peptide belongs to a class of aromatic dipeptide derivatives known for their remarkable ability to spontaneously organize into well-defined nanostructures.[3] The core diphenylalanine (Phe-Phe) motif is a powerful driver for self-assembly, first identified as the core recognition module of the Alzheimer's β-amyloid polypeptide.[3][4][5] Its study is crucial for developing novel biomaterials for applications in drug delivery, tissue engineering, and nanoelectronics.[3][6]
Q2: What are the primary molecular forces driving the self-assembly process?
The self-assembly of Boc-(Phe-Phe)₄-OCH₃ is governed by a delicate balance of noncovalent interactions.[7][8] These include:
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues stack on top of each other, which is a major stabilizing force.[7][9]
-
Hydrogen Bonding: Intermolecular hydrogen bonds form between the peptide backbones, contributing to the formation of stable, ordered structures like β-sheets.[7][8]
-
Hydrophobic Interactions: The hydrophobic nature of the phenylalanine side chains and the Boc group drives the peptide to aggregate in aqueous environments to minimize contact with water.[7]
-
Van der Waals Interactions: These are weaker, short-range attractive forces that contribute to the overall stability of the final assembled structure.[7]
Q3: What are the expected morphologies of the assembled nanostructures?
The diphenylalanine motif is exceptionally versatile, capable of forming a wide array of nanostructures depending on the experimental conditions.[3] For Boc-protected diphenylalanine peptides, common morphologies include nanotubes, nanowires, nanovesicles, and planar microstructures.[3][6][9][10] The final morphology is not random; it is a direct consequence of factors like solvent choice, peptide concentration, temperature, and pH.[4][10][11]
Q4: Which characterization techniques are essential for studying these nanostructures?
To confirm successful self-assembly and characterize the resulting morphology, a combination of techniques is necessary:
-
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital for direct visualization of the nanostructure morphology and dimensions.[4][9][12]
-
Spectroscopy:
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of the peptide assembly, such as the presence of β-sheets, which is a hallmark of ordered aggregation.[12]
-
UV-Vis Spectroscopy: Can be used to monitor the aggregation process. For some Boc-Phe-Phe structures, characteristic peaks in the 240-280 nm range can indicate nanotube formation.[10][13][14]
-
Fluorescence Spectroscopy (with Thioflavin T): The dye Thioflavin T (ThT) exhibits enhanced fluorescence upon binding to β-sheet-rich structures, providing evidence of fibril formation.[4][9][15]
-
Core Factors Influencing Reproducibility
Understanding why results vary is the key to controlling them. Reproducibility issues in peptide self-assembly are common but can be managed by carefully controlling several key parameters.[1][16]
1. Solvent Environment
The choice of solvent is arguably the most critical factor. The solvent's polarity, viscosity, and ability to form hydrogen bonds directly influence how the peptide molecules interact with each other and with their environment.[17][18]
-
Causality: Solvents mediate the strength of hydrophobic interactions. In highly polar solvents like water, the hydrophobic effect is strong, driving peptides to aggregate quickly. In organic solvents like ethanol, methanol, or dichloromethane, the peptide is more soluble, and assembly is often more controlled.[12][19] The solvent also affects the stability of intermediates and can sterically hinder or promote certain packing arrangements.[20]
-
Practical Insight: A common and effective method to induce self-assembly is the "solvent switch." The peptide is first dissolved in a suitable organic solvent (e.g., ethanol, hexafluoroisopropanol) to obtain a monomeric solution, and then water is added to trigger the assembly process.[8] This approach provides greater control than direct dissolution in an aqueous buffer.
2. Peptide Concentration
Self-assembly is a concentration-dependent phenomenon.[21][22] Many self-assembling peptides exhibit a Critical Aggregation Concentration (CAC), a threshold below which assembly does not occur as the system favors soluble monomers.[21][22][23]
-
Causality: At concentrations above the CAC, the equilibrium shifts towards the formation of ordered aggregates. The concentration can also influence the final morphology. At lower concentrations, simpler structures like nanospheres might form, which can then fuse into more complex structures like nanotubes or nanofibers as the concentration increases.[23][24]
-
Practical Insight: Always work within a defined concentration range. Inconsistent concentrations, even small variations, can lead to different morphologies or kinetics, severely impacting reproducibility.[23] Determining the CAC for your specific experimental conditions is a valuable preliminary step.
3. Temperature
Temperature provides the kinetic energy for the system, influencing both the dissolution of the peptide and the subsequent assembly process.
-
Causality: For many diphenylalanine peptides, the self-assembly and disassembly process can be reversible with temperature.[11][25][26] Heating can dissolve existing aggregates into a monomeric solution, and subsequent cooling can initiate a more controlled self-assembly process.[11][26] However, excessively high temperatures can lead to irreversible phase transitions or degradation.[11][27]
-
Practical Insight: A "heating-cooling" cycle can be a powerful tool to achieve homogeneity.[25] Dissolving the peptide at an elevated temperature (e.g., 90°C) and then allowing it to cool slowly and undisturbed to room temperature can lead to more uniform and thermodynamically stable structures.[11][25] This minimizes kinetic trapping in metastable states.
4. pH of the Medium
The pH of the solution dictates the protonation state of the peptide's terminal carboxyl group.
-
Causality: Boc-(Phe-Phe)₄-OCH₃ has a free carboxylic acid at the C-terminus. At alkaline pH, this group will be deprotonated (COO⁻), leading to electrostatic repulsion between peptide molecules, which can inhibit or alter the self-assembly process.[7][28] At neutral or acidic pH, the group is protonated (COOH), eliminating this repulsion and allowing hydrogen bonding and other forces to dominate.[8][28] This pH-responsiveness can be used as a trigger for assembly.[7][9]
-
Practical Insight: Controlling the pH is essential for reproducibility. Use buffered solutions where possible. A "pH switch" method, where the peptide is dissolved at a high pH and then the pH is lowered to induce gelation or assembly, is a common and effective strategy.[8][9]
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during experiments.
Q: My peptide won't dissolve, or it forms a gel-like mass immediately.
A: This is a common issue, especially with hydrophobic peptides.[29] The cause is often a combination of high hydrophobicity and inappropriate solvent choice.
-
Immediate Cause: The peptide is aggregating faster than it is solvating. This happens when it is introduced too quickly into a poor solvent (like an aqueous buffer).
-
Solution Workflow:
Caption: Troubleshooting workflow for peptide dissolution issues.
-
Detailed Steps & Explanation:
-
Avoid Direct Aqueous Dissolution: Do not add aqueous buffer directly to the lyophilized peptide powder.[15]
-
Use a Minimal Amount of Organic Solvent: First, dissolve the peptide in a small volume of a compatible organic solvent like DMSO or ethanol.[15] This ensures the peptide is fully monomerized.
-
Slow, Stirred Dilution: Add the concentrated peptide-organic solvent solution dropwise into the final aqueous buffer while the buffer is being vigorously stirred.[15] This prevents localized high concentrations that trigger immediate precipitation.
-
Consider Temperature: Gently warming the solution can sometimes aid dissolution, but be cautious not to overheat, which could induce unwanted aggregation.[11][25]
-
Q: I'm seeing amorphous aggregates or inconsistent morphologies instead of the expected nanotubes/nanofibers.
A: This points to a lack of control over the nucleation and growth process. The system is likely kinetically trapped in a disordered state.
-
Immediate Cause: The self-assembly process is happening too quickly and without a single, controlled trigger. This can be due to impure starting material (presence of pre-formed aggregates), solvent impurities, or uncontrolled temperature/pH changes.[1]
-
Solution Workflow:
-
Ensure Monomeric Starting Material: The most critical step for reproducibility is to start with a 100% monomeric peptide solution.[1] Pre-existing aggregates act as uncontrolled seeds, leading to heterogeneous structures.
-
Action: Before inducing assembly, consider filtering your stock peptide solution through a 0.2 µm filter to remove any existing nuclei.[15]
-
-
Implement a Controlled Trigger: Use a distinct, single trigger for self-assembly rather than relying on simple dissolution.
-
Check Peptide Purity: Impurities from synthesis, such as truncated or epimerized sequences, can disrupt the ordered packing of the peptides, leading to ill-defined structures.[16]
-
Action: Always use high-purity (ideally >95%) peptide, confirmed by HPLC and Mass Spectrometry.
-
-
Q: My characterization results are ambiguous. TEM shows varied structures, and my CD spectrum doesn't show a clear β-sheet signal.
A: This is a downstream effect of the issues described above. Ambiguous characterization data reflects a heterogeneous sample.
-
Immediate Cause: The sample being analyzed contains a mixture of monomers, oligomers, and different types of aggregated structures.
-
Solution Workflow:
Caption: Logical flow for troubleshooting ambiguous characterization data.
-
Detailed Steps & Explanation:
-
Revisit the Assembly Protocol: First, address the root cause by refining your self-assembly protocol using the steps from the previous question to generate a more uniform sample.
-
Optimize TEM Sample Preparation:
-
Concentration: Ensure the drop of solution placed on the grid is at an appropriate concentration. Too high, and the structures will be too dense to resolve. Too low, and you may not find any.
-
Staining: Use a negative stain like uranyl acetate. Ensure the staining time is appropriate and that excess stain is properly wicked away to provide good contrast.[9]
-
-
Optimize CD Spectroscopy:
-
Concentration: The peptide concentration must be within the linear range of the instrument. A solution that is too concentrated can cause signal saturation and artifacts.
-
Blank Subtraction: Always run a blank with the exact same buffer/solvent mixture and subtract it from your sample spectrum.
-
-
Key Experimental Protocols
Protocol 1: Self-Assembly via Temperature-Controlled Solvent Switch
This protocol combines two control methods to promote the formation of uniform nanostructures.
-
Peptide Dissolution: Dissolve the Boc-(Phe-Phe)₄-OCH₃ peptide in 100% ethanol to a stock concentration of 5 mg/mL.[9] Ensure complete dissolution, using gentle vortexing if necessary.
-
Filtration (Optional but Recommended): Filter the stock solution through a 0.2 µm syringe filter to remove any pre-existing aggregates.[15]
-
Preparation of Assembly Medium: In a clean glass vial, prepare the final assembly solvent, typically a mixture of ethanol and deionized water (e.g., 50% ethanol/water).[9]
-
Heating Cycle: Place the vial containing the assembly medium in a heating block or water bath set to 90°C.[11][25]
-
Initiation of Assembly: Once the assembly medium is heated, add the peptide stock solution to reach the desired final concentration (e.g., 0.5 mg/mL).
-
Controlled Cooling: Turn off the heat and allow the vial to cool slowly and undisturbed to room temperature over several hours. Do not agitate the sample during this period.
-
Incubation: Let the solution stand at room temperature for a specified period (e.g., 24 hours) for the self-assembly to equilibrate.[9]
Protocol 2: Sample Preparation for TEM Imaging
-
Grid Preparation: Place a carbon-coated copper TEM grid on a piece of filter paper, carbon-side up.
-
Sample Deposition: Carefully place a small drop (5-10 µL) of the peptide solution (from Protocol 1) onto the grid. Allow it to adsorb for 1-2 minutes.
-
Wicking: Using the edge of a piece of filter paper, carefully wick away the excess liquid from the grid.
-
Washing (Optional): Gently place a drop of deionized water on the grid for 10 seconds and wick it away to remove any buffer salts that might crystallize and obscure the image.
-
Negative Staining: Place a drop of 2% uranyl acetate solution on the grid for 30-60 seconds.
-
Final Wicking: Carefully wick away the excess stain.
-
Drying: Allow the grid to air-dry completely before inserting it into the microscope.
Table 1: Influence of Key Parameters on Self-Assembly Outcome
| Parameter | Low Setting | High Setting | Rationale & Key Insight |
| Concentration | May form discrete nanospheres or remain monomeric.[23][24] | Promotes formation of extended structures like nanotubes or nanofibers.[23] | A Critical Aggregation Concentration (CAC) must be surpassed. Morphology can be concentration-dependent.[21][22] |
| Temperature | Favors stable, ordered aggregate formation (if cooled slowly). | Can dissolve aggregates; high temps may cause irreversible transitions.[11][27] | Temperature cycles (heating/cooling) can be used to create more uniform, thermodynamically favored structures.[11][25][26] |
| Solvent Polarity | (e.g., Ethanol) Better peptide solvation, slower and more controlled assembly. | (e.g., Water) Strong hydrophobic effect, rapid (often disordered) aggregation. | A solvent-switch from low to high polarity is a standard method to control the onset of assembly.[8] |
| pH | (Acidic/Neutral) Carboxyl group is protonated (COOH), favoring assembly.[28] | (Alkaline) Carboxyl group is deprotonated (COO⁻), causing electrostatic repulsion that can inhibit assembly.[7][28] | pH can be used as a reversible "switch" to turn the self-assembly process on and off.[8][9] |
References
-
Yan, X., et al. (2014). Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. Nanoscale Research Letters, 9(1), 643. [Link]
-
Ryu, J., & Park, C. B. (2016). Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. ResearchGate. [Link]
-
Thakur, A., et al. (2019). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances. [Link]
-
Hong, Y., et al. (2003). Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide. Biophysical Journal, 85(1), 435–442. [Link]
-
Thakur, A., et al. (2019). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Nanoscale Advances. [Link]
-
Hong, Y., et al. (2003). Concentration effect on the aggregation of a self-assembling oligopeptide. PubMed. [Link]
-
Thakur, A., et al. (2019). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. Europe PMC. [Link]
-
Garima, R., et al. (2020). pH- and concentration-dependent supramolecular self-assembly of a naturally occurring octapeptide. Beilstein Journal of Organic Chemistry, 16, 1948–1956. [Link]
-
Nag, S., et al. (2020). Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. Frontiers in Neuroscience, 14, 579293. [Link]
-
Das, D., et al. (2019). Concentration-dependent fabrication of short-peptide-based different self-assembled nanostructures with various morphologies and their application. SciSpace. [Link]
-
Thakur, A., et al. (2019). Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response. ResearchGate. [Link]
-
Kholkin, A., et al. (2010). Temperature-driven phase transformation in self-assembled diphenylalanine peptide nanotubes. ResearchGate. [Link]
-
Yan, X., et al. (2014). Schematic illustration. The temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. ResearchGate. [Link]
-
An, S., et al. (2019). Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega. [Link]
-
Sargsyan, A., et al. (2024). Morphology and Applications of Self-Assembled Peptide Nucleic Acids. MDPI. [Link]
-
Adler-Abramovich, L., et al. (2006). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. ResearchGate. [Link]
-
Sadatmousavi, F., et al. (2020). Self‐Assembly of Off‐Target Peptide Sequences: Implications for the Design of Soft Materials. Chemistry – A European Journal. [Link]
-
Pugliese, R., et al. (2020). Multi-Functionalized Self-Assembling Peptides as Reproducible 3D Cell Culture Systems Enabling Differentiation and Survival of Various Human Neural Stem Cell Lines. Frontiers in Neuroscience. [Link]
-
Wang, C., et al. (2019). Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Derivatives. MDPI. [Link]
-
Lee, O. S., & Wei, Y. (2014). Mechanism of the pH-Controlled Self-Assembly of Nanofibers from Peptide Amphiphiles. The Journal of Physical Chemistry B, 118(16), 4415–4423. [Link]
-
Akhoury, A., et al. (2020). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B. [Link]
-
Teixeira, M. C., et al. (2024). Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa. ResearchGate. [Link]
-
Thakur, A., et al. (2019). (a) Normalized optical absorption spectrum of Boc-Phe-Phe in ethanol... ResearchGate. [Link]
-
Peptide Vial Research. (2026). The complete guide to handling, storing, and using research peptides. Peptide Vial Research. [Link]
-
AAPPTec. (n.d.). Boc Resin Cleavage Protocol. AAPPTec. [Link]
-
Debnath, S., et al. (2011). Self-assembly of peptides: influence of substrate, pH and medium on the formation of supramolecular assemblies. Soft Matter. [Link]
-
Hamley, I. W. (2016). Self-Assembly of Peptide Bioconjugates: Selected Recent Research Highlights. Bioconjugate Chemistry. [Link]
-
Castillo, J., et al. (2013). A TEM image of the on-chip synthesized Boc-Phe-Phe-OH particles. ResearchGate. [Link]
-
de la Cruz, J. B., et al. (2024). Tips and Tricks in the Modeling of Supramolecular Peptide Assemblies. ACS Omega. [Link]
-
Dehsorkhi, A., et al. (2014). Influence of pH on self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations. ResearchGate. [Link]
-
Marchesan, S., et al. (2017). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Molecules, 22(10), 1648. [Link]
-
Gomes, D., et al. (2020). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Molecules. [Link]
-
Rupar, P. A., et al. (2020). Solvent effects leading to a variety of different 2D structures in the self-assembly of a crystalline-coil block copolymer with an amphiphilic corona-forming block. Chemical Science. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Royal Society of Chemistry. [Link]
-
Apostolopoulou, A., et al. (2010). Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. Biophysical Journal, 99(10), 3345–3353. [Link]
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]
-
Wu, W., & Schleyer, P. v. R. (2014). How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference. PubMed. [Link]
-
Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Marchesan, S., et al. (2015). Fig. 1 Chemical structures of Boc-β 3 (R)Phe-β 3 (R)Phe-OH (1) and Bocγ... ResearchGate. [Link]
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]
-
Marchesan, S., & Vargiu, A. V. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 20(11), 19681–19694. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-N-Me-Phe-OH. PubChem. [Link]
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- 3. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Stability of the Boc Protecting Group
Welcome to the Technical Support Center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical tool in their synthetic endeavors. Here, we move beyond textbook definitions to provide field-proven insights into a common yet often frustrating challenge: the premature deprotection of the Boc group. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and ultimately prevent this unwanted side reaction, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the core principles governing the stability and lability of the Boc group.
Q1: What is the primary mechanism of Boc group cleavage?
The Boc group is renowned for its acid lability.[1][2] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a Brønsted or Lewis acid. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate. The carbamic acid then rapidly decomposes into the free amine and carbon dioxide gas.[2][3][4]
Q2: How stable is the Boc group to basic and nucleophilic conditions?
The Boc group is generally robust under basic and nucleophilic conditions.[5][6] This stability is a cornerstone of its utility in orthogonal protection strategies, particularly in peptide synthesis where it is used in conjunction with base-labile protecting groups like Fmoc.[7] The stability in basic media arises from two main factors: the resonance delocalization of the nitrogen lone pair with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon, and the significant steric hindrance from the bulky tert-butyl group, which impedes the approach of nucleophiles.[2] However, it is important to note that certain structural features, such as the presence of electron-withdrawing groups on the nitrogen, can increase the lability of the Boc group under basic conditions, although this is not a common deprotection strategy.[2][6]
Q3: Can temperature alone cause Boc deprotection?
Yes, the Boc group is thermally labile. Prolonged exposure to elevated temperatures, typically above 85-90°C, can lead to its cleavage even in the absence of acidic reagents.[8] This thermal deprotection proceeds through a concerted mechanism to release the free amine, isobutylene, and carbon dioxide.[8][9] This property can be exploited for acid-free deprotection in certain synthetic contexts, often utilizing high-temperature continuous flow reactors.[9][10][11] However, it also represents a potential pathway for premature deprotection if reactions are run at high temperatures for extended periods.
Troubleshooting Guide: Addressing Premature Deprotection in Practice
This section provides a scenario-based approach to diagnosing and solving unexpected Boc group cleavage during your experiments.
Issue 1: I'm observing Boc deprotection during a reaction that is supposed to be non-acidic.
Possible Cause 1: Inadvertent Generation of Acidic Species
Many common reagents or reaction byproducts can generate acidic conditions in situ. For example:
-
Amide Coupling Reagents: Carbodiimides like EDC (EDC•HCl) are often supplied as hydrochloride salts, which can introduce acidity. While HOBt is often added to improve efficiency and reduce racemization, it is weakly acidic.[12][13][14]
-
Reactions Generating HCl: The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride can produce HCl as a byproduct. While oxalyl chloride in methanol has been reported as a mild deprotection method, unintended generation can be problematic.[15]
Troubleshooting Steps:
-
Reagent Check: Ensure that any amine bases used (e.g., triethylamine, DIPEA) are not old or partially degraded, as their hydrohalide salts can accumulate. Use a fresh bottle or distill the base.
-
Scavenge In Situ Acid: If the generation of acid is unavoidable, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to neutralize the acid as it forms.
-
Alternative Reagents: For amide couplings, consider using phosphonium (e.g., PyBOP) or uronium (e.g., HATU) based coupling reagents that do not typically generate acidic byproducts.[12]
Possible Cause 2: Lewis Acidity of Reagents or Metal Contaminants
While strong Brønsted acids are the most common culprits, Lewis acids can also effectively cleave the Boc group.[16][17]
-
Lewis Acidic Reagents: Reagents such as ZnBr₂, AlCl₃, and even silica gel under certain conditions can catalyze Boc deprotection.[1][18][19] Be mindful of these when they are used in other transformations within the molecule.
-
Metal Contamination: Trace metal impurities in your reaction vessel or from previous steps can act as Lewis acids.
Troubleshooting Steps:
-
Reagent Compatibility Check: Before running a reaction, review the literature for the compatibility of all reagents with the Boc group.
-
Glassware Cleaning: Ensure your glassware is scrupulously clean and free from any residues of metal catalysts or Lewis acids from previous reactions.
Issue 2: My Boc group is being cleaved during a purification step.
Possible Cause: Acidic Conditions During Chromatography or Workup
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection, especially with prolonged contact time or when using more polar solvent systems that can enhance the surface acidity.
-
Reverse-Phase HPLC: The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is a common cause of Boc deprotection, particularly during the evaporation of fractions which concentrates the TFA.[20][21] Even at 0.05-0.1% TFA, significant cleavage can occur over time, especially when heated during solvent removal.[20][21]
Troubleshooting Steps:
-
Neutralize Silica Gel: For sensitive compounds, pre-treat the silica gel by slurrying it in the desired eluent containing a small amount of a volatile base like triethylamine (typically 0.1-1%), then packing the column.
-
Alternative Stationary Phases: Consider using neutral alumina or a deactivated silica gel for your chromatography.
-
Optimize HPLC Conditions:
-
If possible, replace TFA with a less aggressive acid like formic acid, although this may affect peak shape.[20]
-
Immediately after collection, neutralize the fractions containing your product with a dilute solution of a non-nucleophilic base (e.g., a small amount of aqueous sodium bicarbonate or by adding a volatile base like triethylamine).
-
Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at or below room temperature, or consider freeze-drying if your compound is water-soluble.[20]
-
Issue 3: I am attempting a reaction at elevated temperatures and losing the Boc group.
Possible Cause: Thermal Lability
As discussed in the FAQs, the Boc group is susceptible to thermal cleavage.[8][9] The rate of this deprotection is dependent on the solvent, with polar protic solvents like methanol and trifluoroethanol accelerating the process compared to aprotic solvents.[9][10]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature and increase the reaction time.
-
Solvent Selection: If possible, switch to a less polar or aprotic solvent to minimize the rate of thermal deprotection.[10][22][23]
-
Re-evaluate the Synthetic Route: If high temperatures are unavoidable, it may be necessary to introduce the Boc group at a later stage in the synthesis or use a more thermally stable protecting group.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
-
Preparation: In a fume hood, place the required amount of silica gel in a flask.
-
Slurrying: Add the initial, least polar eluent for your chromatography to the silica gel to form a slurry.
-
Neutralization: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Equilibration: Stir the slurry for 15-20 minutes.
-
Column Packing: Pack the column with the neutralized silica gel slurry as you normally would.
-
Running the Column: Run the chromatography with your desired solvent gradient, ensuring that each eluent mixture contains the same concentration of triethylamine.
Protocol 2: Workup and Solvent Removal for TFA-Containing HPLC Fractions
-
Fraction Collection: Collect the fractions containing your product from the HPLC.
-
Neutralization (Optional but Recommended): To each fraction, add a small amount of a dilute aqueous solution of sodium bicarbonate or a few drops of a volatile base like N,N-diisopropylethylamine (DIPEA). Monitor the pH with pH paper to ensure it is neutral or slightly basic.
-
Solvent Removal:
-
If you neutralized with an aqueous base, extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator with the water bath temperature set to 30°C or lower.
-
For highly sensitive compounds, consider freeze-drying (lyophilization) after removing the organic solvent from the HPLC eluent.[20]
-
Data Presentation
Table 1: Qualitative Stability of the Boc Group to Common Reagents and Conditions
| Condition Category | Reagent/Condition | Stability | Notes |
| Strongly Acidic | TFA (20-50% in DCM), 4M HCl in dioxane | Labile | Rapid cleavage is expected.[18][24][25] |
| Moderately Acidic | Acetic Acid | Generally Stable | Slow cleavage may occur with prolonged exposure or elevated temperatures.[2][24] |
| Aqueous Acid | pH < 1 (e.g., 1M HCl) | Labile | Cleavage occurs, especially with heating.[2][5] |
| Lewis Acids | ZnBr₂, AlCl₃, TMSI | Labile | Can be used for selective deprotection under mild conditions.[1][18][26] |
| Aqueous Base | pH > 12 (e.g., 1M NaOH) | Generally Stable | Stable to most basic conditions.[24] |
| Amine Bases | Piperidine, Triethylamine, DIPEA | Stable | Orthogonal to Fmoc deprotection conditions.[24] |
| Reductive (Catalytic Hydrogenation) | H₂ / Pd/C | Stable | Orthogonal to Cbz deprotection.[3][24][27] |
| Reductive (Hydrides) | LiAlH₄, NaBH₄ | Stable | Generally stable to common hydride reducing agents.[5] |
| Oxidative | m-CPBA, KMnO₄ | Generally Stable | Stability can be substrate-dependent; strong oxidants should be used with caution.[5][24] |
| Organometallics | RLi, RMgX | Stable | Generally stable to Grignard and organolithium reagents.[5] |
| Peptide Coupling | EDC/HOBt, HATU, PyBOP | Generally Stable | Premature deprotection can occur if acidic salts or byproducts are present.[7][12][13] |
| Mitsunobu Reaction | DEAD, PPh₃ | Generally Stable | The acidic pKa of some nucleophiles can be a concern.[28][29] |
| Thermal | > 90°C | Labile | Deprotection can occur without any added reagents.[8] |
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
- 12. jpt.com [jpt.com]
- 13. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 17. Double BOC protection selective removal method [en.highfine.com]
- 18. jk-sci.com [jk-sci.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 23. scribd.com [scribd.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. arrow.tudublin.ie [arrow.tudublin.ie]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
Strategies to tune the release kinetics from Boc-Phe-Phe hydrogels
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to help you troubleshoot and optimize the release kinetics of your Boc-Phe-Phe (Boc-FF) hydrogel systems. Boc-FF is a highly versatile, low-molecular-weight peptide gelator, but achieving precise, reproducible drug release requires a deep understanding of its self-assembly thermodynamics and the causality behind each formulation step.
Below, you will find expert FAQs, troubleshooting matrices, self-validating protocols, and quantitative data to guide your experimental design.
Part 1: Core Mechanisms & FAQs
Understanding the logical relationship between your formulation parameters and the resulting release kinetics is the first step in troubleshooting.
Caption: Logical relationship between formulation parameters and drug release mechanisms.
Q1: What are the primary mechanisms governing drug release from Boc-FF hydrogels? A1: The release of encapsulated cargo from Boc-FF hydrogels is primarily dictated by a biphasic mechanism: an initial matrix erosion-dominated stage followed by a diffusion-controlled stage[1]. The Boc-FF dipeptide self-assembles via non-covalent interactions, including hydrogen bonding and π-π stacking of the phenyl rings. The density of this fibrillar network determines the mesh size, which restricts the diffusion of the drug, while the degradation rate of the hydrogel matrix contributes to the sustained release profile[2].
Q2: How can I prevent the "burst release" of hydrophilic small molecules? A2: Burst release occurs when the drug is weakly associated with the fibril network or resides primarily in the macropores. To mitigate this, you must increase the cross-linking density or introduce electrostatic/hydrophobic interactions between the drug and the peptide[3]. A highly effective strategy is the co-assembly of Boc-FF with other aromatic peptides. For instance, integrating Boc-FF with un-capped Phe-Phe (FF) alters the elongation kinetics and morphology, creating hybrid nanostructures that better entrap the cargo[4].
Q3: Why does my Boc-FF preparation form a precipitate or microparticles instead of a self-supporting hydrogel? A3: Boc-FF is prone to forming discrete nanospheres or tubular structures rather than a continuous sample-spanning hydrogel network if the solvent transition is too abrupt or the hydrophobicity is unbalanced[5]. Gelation requires a controlled "solvent switch." If you dilute the organic stock solution too rapidly into the aqueous phase without sufficient peptide concentration, the thermodynamic driving force favors precipitation. Ensure your final peptide concentration exceeds the critical gelation concentration (CGC) and consider using a co-solvent system (e.g., 0.5 wt% final HFIP)[5].
Part 2: Troubleshooting Guide
| Observed Issue | Root Cause Analysis (Causality) | Recommended Solution |
| Inconsistent Release Kinetics Across Replicates | Heterogeneous drug distribution during the sol-gel transition. If the drug is added after the solvent switch has initiated, it will not be uniformly encapsulated within the fibrils. | Pre-dissolve hydrophobic drugs with the Boc-FF monomer in the organic stock solution. For hydrophilic drugs, dissolve them in the aqueous buffer prior to adding the peptide stock. |
| Hydrogel degrades too rapidly in physiological buffer | The uncharged Boc group leaves the assembly heavily reliant on hydrophobic interactions, which can be destabilized by continuous fluid exchange. | Modulate the side-chain interactions. Co-assembling Boc-FF with a complementary peptide enhances network rigidity via extended π-π stacking[6]. Alternatively, increase initial peptide concentration. |
| Incomplete Gelation (Weak Modulus) | Residual organic solvent disrupting hydrogen bonding, or insufficient protonation of the C-terminus. | Ensure the final organic solvent concentration (e.g., HFIP or EtOH) remains ≤1% v/v. |
Part 3: Experimental Protocols
To ensure reproducibility, follow these self-validating protocols. Every step is designed with a specific thermodynamic or kinetic purpose.
Caption: Workflow for solvent-switch Boc-FF hydrogel preparation and drug encapsulation.
Protocol 1: Solvent-Switch Gelation for Drug Encapsulation
-
Stock Preparation: Weigh 100 mg of Boc-Phe-Phe-OH and dissolve in 1 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 100 mg/mL stock[5].
-
Causality: HFIP is a strong hydrogen-bond disruptor, ensuring the peptide remains completely monomeric before self-assembly is triggered.
-
-
Aqueous Phase Preparation: Prepare the release buffer (e.g., PBS, pH 7.4). If using a hydrophilic drug, dissolve it directly in this buffer.
-
Solvent Switch (Trigger): Rapidly inject 50 µL of the peptide stock into 950 µL of the aqueous buffer (final peptide concentration: 5 mg/mL, 0.5% HFIP v/v).
-
Causality: Rapid injection creates a high supersaturation state, driving homogeneous nucleation of the fibrils rather than macroscopic precipitation.
-
-
Gelation: Vortex immediately for 3 seconds, then allow the vial to rest undisturbed at room temperature for 2-4 hours.
-
Validation: Invert the vial. A successful hydrogel will support its own weight without flowing.
Protocol 2: In Vitro Release Kinetics Assay
-
Layering: Gently pipette 1 mL of isotonic release medium (e.g., PBS) on top of the 1 mL hydrogel[3].
-
Causality: Layering prevents the physical erosion of the delicate hydrogel surface, ensuring that the initial release is strictly diffusion-controlled rather than an artifact of mechanical disruption.
-
-
Incubation: Place the vial in a 37°C incubator with gentle orbital shaking (50 rpm).
-
Sampling: At predetermined time points (1, 2, 4, 8, 24, 48 hours), carefully remove 500 µL of the release medium and replace it with 500 µL of fresh, pre-warmed buffer.
-
Causality: Maintaining "sink conditions" ensures that the concentration gradient remains constant, preventing artificial plateauing of the release kinetics.
-
-
Quantification: Analyze the aliquots using UV-Vis spectroscopy or HPLC to determine the cumulative drug release.
Part 4: Quantitative Data Summary
The following table synthesizes expected release kinetics based on various Boc-FF formulation strategies. Use this to benchmark your results.
Table 1: Impact of Formulation Parameters on Boc-FF Hydrogel Properties and Release Kinetics
| Formulation Strategy | Peptide Conc. (mg/mL) | Solvent System | Gelation Time | Drug Release Half-Life (t1/2) | Primary Release Mechanism |
| Standard Boc-FF | 5.0 | HFIP / Water | ~2 hours | 6 - 8 hours | Matrix Erosion |
| High-Density Boc-FF | 15.0 | HFIP / Water | <30 mins | 24 - 36 hours | Diffusion-Controlled |
| Boc-FF / Fmoc-FF Co-assembly (1:1) | 5.0 (Total) | DMSO / Water | ~1 hour | 48 - 72 hours | Restricted Diffusion |
| Boc-FF + Uncapped FF | 10.0 | EtOH / Water | ~4 hours | 12 - 18 hours | Mixed (Erosion + Diffusion) |
Part 5: References
1.[2] Benchchem. "A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide." Benchchem. 2.[6] Semantic Scholar. "The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine." Semantic Scholar. 3.[5] PMC. "Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights." National Institutes of Health. 4.[4] Google Patents. "US9790254B2 - Self-assembled peptide nanostructures." Google Patents. 5.[3] PMC. "Electrostatic Interactions Regulate the Release of Small Molecules from Supramolecular Hydrogels." National Institutes of Health. 6.[1] ResearchGate. "Fmoc-diphenylalanine-based hydrogels as a potential carrier for drug delivery." ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrostatic Interactions Regulate the Release of Small Molecules from Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9790254B2 - Self-assembled peptide nanostructures - Google Patents [patents.google.com]
- 5. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Structural Validation of the Self-Assembling Octapeptide Boc-(Phe-Phe)4-OCH3: A Comparative Analytical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The diphenylalanine (Phe-Phe) motif is a cornerstone in the design of self-assembling biomaterials, renowned for its ability to form rigid nanotubes, vesicles, and hydrogels driven by strong π-π stacking and hydrophobic interactions[1][2]. When this motif is polymerized into the octapeptide Boc-(Phe-Phe)4-OCH3 (Boc-octaphenylalanine methyl ester), the propensity for aggregation increases exponentially. The terminal tert-butyloxycarbonyl (Boc) and methyl ester (OMe) capping groups neutralize terminal charges, further amplifying the molecule's extreme hydrophobicity[3].
Validating the structure and purity of such highly hydrophobic, self-assembling oligopeptides presents a unique analytical challenge. Standard techniques that work flawlessly for simple dipeptides (like Boc-Phe-Phe-OMe) routinely fail for the octapeptide due to massive signal overlap in NMR and severe ion suppression in standard mass spectrometry[4][5]. This guide provides a comparative analytical framework, detailing the causality behind the specialized Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) protocols required to unequivocally validate Boc-(Phe-Phe)4-OCH3.
Comparative Analytical Strategy: Overcoming Aggregation
Mass Spectrometry: ESI vs. MALDI-TOF
Electrospray Ionization (ESI-MS) is the industry standard for peptide mass fingerprinting[5]. However, ESI relies on the analyte carrying multiple charges in solution. Boc-(Phe-Phe)4-OCH3 lacks basic residues (e.g., Arg, Lys) and its terminal amines/carboxyls are protected, rendering it uncharged. Furthermore, its extreme hydrophobicity causes it to precipitate or aggregate in standard ESI solvent mixtures (e.g., Water/Acetonitrile), leading to capillary clogging and signal suppression.
The Solution: To bypass solution-phase limitations, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the superior alternative. By co-crystallizing the peptide with a specialized matrix like 2,5-dihydroxybenzoic acid (DHB), the peptide is isolated in the solid state, preventing aggregation. Laser ablation then facilitates single-ion transfer (typically [M+Na]⁺ or [M+K]⁺ for uncharged hydrophobic peptides).
NMR Spectroscopy: 1D vs. 2D
1D ¹H NMR is sufficient for short, soluble peptides[6]. However, Boc-(Phe-Phe)4-OCH3 contains 40 aromatic protons. In a standard 1D spectrum, these collapse into a massive, unresolved multiplet between 7.0 and 7.4 ppm. Additionally, the eight α-protons and eight amide protons overlap heavily.
The Solution: To achieve structural validation, two modifications are mandatory:
-
Solvent Disruption: Non-polar solvents like CDCl₃ promote β-sheet formation, causing severe line broadening. A highly polar, hydrogen-bond disrupting solvent system (e.g., DMSO-d₆ with 5% TFA-d or HFIP) is required to force the peptide into a monomeric state[2].
-
2D Correlation: 2D COSY (Correlation Spectroscopy) is essential to map the through-bond connectivity of the eight distinct α-protons to their respective amide protons, proving the sequence length and resolving the overlap[6].
Mechanistic Workflows
Caption: Workflow for the structural validation of highly hydrophobic self-assembling peptides.
Caption: Causality of solvent disruption on NMR signal resolution for octapeptides.
Data Presentation: Quantitative Comparisons
Table 1: Mass Spectrometry Comparison Across Peptide Analogues
| Analyte | Sequence Length | Expected Monoisotopic Mass | Preferred MS Technique | Primary Analytical Challenge |
| Boc-Phe-Phe-OMe | Dipeptide (2) | 427.2 m/z [M+H]⁺ | ESI-MS | None (Highly soluble) |
| Boc-(Phe-Phe)4-OCH3 | Octapeptide (8) | 1332.5 m/z [M+Na]⁺ | MALDI-TOF | Ion suppression, β-sheet aggregation |
| Fmoc-(Phe-Phe)4-OCH3 | Octapeptide (8) | 1454.6 m/z[M+Na]⁺ | MALDI-TOF | Extreme hydrophobicity, gelation |
Table 2: NMR Diagnostic Signals for Boc-(Phe-Phe)4-OCH3 (in DMSO-d₆ + 5% TFA-d)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Value |
| Boc (CH₃)₃ | ~1.25 - 1.35 | Singlet | 9H | Confirms intact N-terminal protection. |
| OMe (CH₃) | ~3.55 - 3.65 | Singlet | 3H | Confirms intact C-terminal esterification. |
| Phe α-CH | ~4.30 - 4.70 | Multiplets | 8H | 2D COSY required to resolve 8 distinct backbone environments. |
| Aromatic (Ar-H) | ~7.00 - 7.30 | Overlapping | 40H | Confirms presence of 8 phenyl rings; heavily overlapped. |
| Amide (NH) | ~7.80 - 8.50 | Doublets | 8H | Sensitive to hydrogen bonding; shifts upon TFA addition. |
Experimental Protocols
Protocol 1: MALDI-TOF MS for Hydrophobic Octapeptides
This protocol utilizes a sandwich spotting technique to ensure the hydrophobic peptide does not self-associate before matrix crystallization.
-
Matrix Preparation: Prepare a 20 mg/mL solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 Acetonitrile:0.1% Trifluoroacetic acid (TFA).
-
Self-Validation: DHB provides known low-mass matrix peaks (e.g., m/z 155, 177) that serve as internal mass calibrants, verifying instrument accuracy before reading the peptide mass.
-
-
Analyte Solubilization: Dissolve Boc-(Phe-Phe)4-OCH3 in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at a concentration of 1 mg/mL.
-
Causality: HFIP is a strong hydrogen-bond donor that completely dissolves amyloid-like β-sheet aggregates, ensuring the peptide is in a monomeric state prior to spotting.
-
-
Spotting (Sandwich Method): Spot 1 µL of the DHB matrix onto the MALDI target plate and allow it to dry. Overlayer with 1 µL of the analyte solution. Top with another 1 µL of matrix.
-
Causality: This ensures the highly hydrophobic peptide is completely encased within the matrix crystals, preventing self-association during solvent evaporation.
-
-
Acquisition: Operate the mass spectrometer in positive reflectron mode. Identify the theoretical monoisotopic mass [M+Na]⁺ at m/z 1332.55.
Protocol 2: 2D NMR Acquisition for Aggregation-Prone Peptides
This protocol utilizes solvent disruption to yield sharp, assignable spectra.
-
Sample Preparation: Weigh 5-10 mg of purified Boc-(Phe-Phe)4-OCH3.
-
Solvent Selection: Dissolve the peptide in 600 µL of DMSO-d₆ containing 5% v/v TFA-d.
-
Causality: DMSO-d₆ alone may still allow some oligomerization of the (Phe-Phe)4 core. TFA-d protonates transient hydrogen-bond acceptors, breaking the robust β-sheet network and sharpening the signals[2].
-
-
Internal Calibration: Ensure the residual DMSO pentet at 2.50 ppm is used as the internal chemical shift reference[2].
-
Self-Validation: Proper referencing ensures that any downfield shifts in the amide region are accurately attributed to the peptide's structural conformation, rather than solvent drift.
-
-
1D ¹H Acquisition: Acquire a standard proton spectrum (minimum 64 scans due to the high molecular weight and potential relaxation delays).
-
2D COSY Acquisition: Acquire a homonuclear COSY spectrum to trace the J-coupling between the highly overlapped amide (NH) protons (~7.8-8.5 ppm) and the distinct α-protons (~4.3-4.7 ppm). The presence of exactly eight distinct NH-CαH cross-peaks unequivocally validates the octapeptide sequence length[6].
References
- Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe Source: Benchchem URL
- Spectroscopic comparison of Boc-trp-phe-ome and its deprotected form Source: Benchchem URL
- A Comparative Guide to Validating the Purity of Synthetic N-Boc-dolaproine-amide-Me-Phe Source: Benchchem URL
- Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates Source: ACS Omega URL
- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine Source: MDPI URL
- Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127 Source: NIH / PMC URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Differentiating Nanotubes and Nanofibers in Boc-Phe-Phe Assemblies: A Comparative Guide for Researchers
In the realm of peptide-based biomaterials, the self-assembly of N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) into distinct nanostructures offers a fascinating platform for applications ranging from drug delivery to tissue engineering.[1] The ability to direct the self-assembly of this simple dipeptide into either nanotubes or nanofibers is a subject of considerable interest, as the morphology of the resulting nanostructure profoundly dictates its physicochemical properties and, consequently, its performance in various applications. This guide provides a comprehensive comparison of Boc-Phe-Phe nanotubes and nanofibers, offering experimental protocols and data to aid researchers in the controlled formation and characterization of these supramolecular structures.
The spontaneous organization of Boc-Phe-Phe into ordered nanostructures is a delicate interplay of non-covalent interactions, including hydrogen bonding between peptide backbones, π-π stacking of the aromatic phenyl rings, and hydrophobic interactions.[1] The bulky tert-butyloxycarbonyl (Boc) protecting group at the N-terminus plays a pivotal role in modulating these interactions, leading to a rich polymorphism in the self-assembled architectures.[1] Understanding and controlling these self-assembly pathways is paramount for the rational design of functional biomaterials.
Morphological Divergence: The Influence of the Solvent Environment
The primary determinant in the self-assembly of Boc-Phe-Phe into either nanotubes or nanofibers is the solvent system. This environmental cue dictates the kinetics and thermodynamics of the assembly process, favoring one morphology over the other.
Boc-Phe-Phe Nanotubes are typically formed in solvent systems that promote a more ordered and hierarchical assembly. A commonly employed solvent mixture is 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) and water.[2] HFP is a strong hydrogen bond donor and can effectively solvate the peptide monomers, preventing premature aggregation. The subsequent introduction of water as a non-solvent triggers a controlled self-assembly process, leading to the formation of well-defined, hollow tubular structures.
Boc-Phe-Phe Nanofibers , on the other hand, are often obtained in aqueous solutions or through a pH-switch mechanism.[1] In aqueous environments, the hydrophobic nature of the Boc and phenyl groups drives the aggregation of the dipeptide into fibrillar structures. These nanofibers can further entangle to form a hydrogel network. The pH-switch method involves dissolving the Boc-Phe-Phe at a basic pH, where the carboxylic acid is deprotonated and soluble, followed by a gradual decrease in pH to induce protonation and subsequent self-assembly into nanofibers.[1]
The following diagram illustrates the divergent self-assembly pathways of Boc-Phe-Phe leading to the formation of nanotubes and nanofibers, primarily governed by the solvent environment.
Caption: Self-assembly pathways of Boc-Phe-Phe into nanotubes or nanofibers.
Comparative Characterization: Identifying the Nanostructure
A multi-technique approach is essential for the unambiguous differentiation of Boc-Phe-Phe nanotubes and nanofibers. Each technique provides unique insights into the morphology, dimensions, and underlying molecular arrangement of the self-assembled structures.
| Characteristic | Boc-Phe-Phe Nanotubes | Boc-Phe-Phe Nanofibers |
| Morphology | Hollow, cylindrical structures | Solid, fibrillar structures |
| Diameter | Typically in the range of hundreds of nanometers to micrometers | Generally thinner, with diameters in the tens to hundreds of nanometers |
| Length | Can extend to several micrometers | Can be highly elongated, forming entangled networks |
| Surface | Relatively smooth | Can exhibit a more rugged or twisted morphology |
Microscopy Techniques
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for direct visualization of the nanostructures. TEM offers high-resolution images that can reveal the hollow nature of nanotubes, while SEM is excellent for examining the overall morphology and surface features of larger assemblies and entangled networks of nanofibers.[3]
Atomic Force Microscopy (AFM) provides three-dimensional topographical information and can be used to measure the dimensions of individual nanotubes and nanofibers with high precision.
Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for probing the secondary structure of the peptide backbone within the self-assembled structures. The amide I region (1600-1700 cm⁻¹) is particularly informative. While both nanotubes and nanofibers are rich in β-sheet structures, subtle differences in the peak positions and shapes can indicate variations in the hydrogen bonding network and molecular packing. For instance, a sharp peak between 1625 and 1635 cm⁻¹ is a strong indicator of β-sheet formation.[4]
Circular Dichroism (CD) Spectroscopy provides further insights into the chiral organization and secondary structure of the peptide assemblies. In the far-UV region (190-260 nm), β-sheet-rich structures typically exhibit a negative peak around 218 nm.[2] The intensity and exact position of this peak can differ between the more ordered packing in nanotubes and the potentially more heterogeneous arrangement in nanofibers.
The following diagram outlines a typical experimental workflow for the formation and characterization of Boc-Phe-Phe nanostructures to differentiate between nanotubes and nanofibers.
Caption: Experimental workflow for differentiating Boc-Phe-Phe nanostructures.
Performance in Drug Delivery Applications: A Comparative Outlook
While direct comparative studies on the performance of Boc-Phe-Phe nanotubes versus nanofibers are limited, we can extrapolate potential differences based on their structural characteristics.
Drug Loading and Release Kinetics: The hollow lumen of nanotubes offers a distinct compartment for drug encapsulation, potentially leading to higher drug loading capacities for certain molecules compared to the solid matrix of nanofibers . The drug release from nanotubes is likely to be more sustained, governed by diffusion through the nanotube walls and from the open ends. In contrast, drug release from nanofibers is typically governed by diffusion through the entangled polymer matrix and the degradation of the nanofibers themselves.[5][6] The higher surface area-to-volume ratio of nanofibers might lead to an initial burst release, followed by a more sustained release phase.
Mechanical Properties and Stability: The more crystalline and ordered structure of nanotubes may impart them with higher mechanical stiffness and stability compared to the less ordered, entangled network of nanofibers . This could be advantageous for applications requiring structural integrity, such as in tissue engineering scaffolds. However, the flexibility and viscoelastic properties of nanofiber hydrogels can be beneficial for injectable drug delivery systems.
Experimental Protocols
Protocol 1: Synthesis of Boc-Phe-Phe
This protocol describes a standard liquid-phase synthesis of Boc-Phe-Phe.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Peptide Coupling:
-
Dissolve Boc-Phe-OH, H-Phe-OMe·HCl, and HOBt in DCM.
-
Add DCC to the solution and stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Phe-Phe-OMe.
-
-
Saponification:
-
Dissolve the Boc-Phe-Phe-OMe in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the Boc-Phe-Phe.
-
Filter, wash with cold water, and dry the product under vacuum.
-
Protocol 2: Self-Assembly of Boc-Phe-Phe Nanotubes
Materials:
-
Boc-Phe-Phe
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFP)
-
Deionized water
Procedure:
-
Prepare a stock solution of Boc-Phe-Phe in HFP (e.g., 100 mg/mL).
-
Vortex the solution until the peptide is completely dissolved.
-
Add a small volume of the stock solution to deionized water to achieve the desired final concentration (e.g., 1 mg/mL).
-
Allow the solution to stand at room temperature for 24-48 hours for the self-assembly to occur.
Protocol 3: Self-Assembly of Boc-Phe-Phe Nanofibers (pH-Switch Method)
Materials:
-
Boc-Phe-Phe
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Suspend Boc-Phe-Phe in deionized water.
-
Add 0.1 M NaOH dropwise while stirring until the peptide completely dissolves (the solution should be basic).
-
Slowly add 0.1 M HCl dropwise to the solution to lower the pH to neutral or slightly acidic.
-
Observe the formation of a hydrogel, indicating the self-assembly of nanofibers.
-
Allow the hydrogel to mature at room temperature for several hours.
Protocol 4: Characterization by Transmission Electron Microscopy (TEM)
Materials:
-
Carbon-coated copper TEM grids
-
Uranyl acetate or phosphotungstic acid staining solution (2% w/v)
-
Deionized water
-
Filter paper
Procedure:
-
Place a drop of the diluted nanostructure suspension onto a TEM grid.
-
Allow the grid to sit for 1-2 minutes.
-
Blot the excess liquid with filter paper.
-
Apply a drop of the staining solution to the grid for 30-60 seconds.
-
Blot the excess stain with filter paper.
-
Allow the grid to air dry completely before imaging in the TEM.
Conclusion
The ability to control the self-assembly of Boc-Phe-Phe into distinct nanotubes and nanofibers opens up a wide range of possibilities for the development of advanced biomaterials. The choice of solvent system is the most critical factor in directing the morphology of the resulting nanostructures. A thorough characterization using a combination of microscopy and spectroscopy techniques is essential for confirming the formation of the desired morphology. While further research is needed to fully elucidate the comparative performance of Boc-Phe-Phe nanotubes and nanofibers in various applications, their unique structural features suggest distinct advantages for specific uses in drug delivery, tissue engineering, and beyond. This guide provides a foundational framework for researchers to explore and harness the potential of these fascinating self-assembling systems.
References
-
JoVE. A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly. Available from: [Link]
- Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627.
- Adler-Abramovich, L., et al. (2012). Self-assembled peptide nanotubes for visual detection of pathogens.
- Gorzsás, A., et al. (2007). Aromatic interactions in the self-assembly of diphenylalanine-based peptide nanotubes. The Journal of Physical Chemistry B, 111(48), 13739-13745.
- Ryan, D. M., & Nilsson, B. L. (2012). Self-assembled diphenylalanine peptide nanotubes. Methods in Molecular Biology, 819, 299-308.
-
MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Available from: [Link]
-
CNR-IRIS. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Available from: [Link]
- Wang, Z., et al. (2015). Effect of drug release kinetics on nanoparticle therapeutic efficacy and toxicity. Nanoscale, 7(43), 18098-18105.
-
ResearchGate. SEM images of the Boc-Phe-Phe-OH particles fabricated according to the... Available from: [Link]
- Li, X., et al. (2015). Progress of Electrospun Nanofibrous Carriers for Modifications to Drug Release Profiles. Pharmaceutics, 7(4), 438-460.
Sources
A Senior Application Scientist's Guide to Assessing Drug Loading Efficiency in Boc-(Phe-Phe)₄-OCH₃ Hydrogels
This guide provides an in-depth, technical comparison of Boc-(Phe-Phe)₄-OCH₃ hydrogels as a drug delivery platform. Moving beyond simple protocols, we will explore the causal mechanisms behind drug encapsulation, provide validated experimental workflows for quantifying loading efficiency, and benchmark performance against established alternative systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage self-assembling peptide hydrogels for advanced therapeutic applications.
Introduction: The Architectural Elegance of Boc-Phenylalanine Hydrogels
In the landscape of biomaterials, self-assembling peptide hydrogels represent a class of materials distinguished by their inherent biocompatibility and structural precision.[1] These materials are formed not by chemical cross-linking but by the spontaneous organization of peptide monomers into a three-dimensional, water-rich network.[2] The hydrogelator at the core of our discussion, Boc-(Phe-Phe)₄-OCH₃, belongs to a family of short aromatic peptides that have garnered significant interest for applications ranging from tissue engineering to controlled drug release.[1][2]
The design of this peptide is deliberate:
-
Boc (tert-Butyloxycarbonyl) Group: This N-terminus protecting group is crucial. Its bulky, hydrophobic nature prevents the formation of undesirable intermolecular hydrogen bonds along the peptide backbone, instead promoting the specific non-covalent interactions necessary for self-assembly.[3]
-
Phenylalanine (Phe) Residues: The aromatic side chains of phenylalanine are the primary drivers of assembly. Through a combination of hydrophobic effects and π-π stacking interactions, these residues interlock, forming the nanofibers that constitute the hydrogel matrix.[3][4]
-
Tetrapeptide Repeat (Phe-Phe)₄: The extended chain of eight phenylalanine residues enhances the probability and stability of these interactions, leading to the formation of robust, entangled fibrous networks capable of immobilizing large volumes of water.
Unlike traditional polymer hydrogels, which often possess a random mesh structure, the self-assembled nature of Boc-(Phe-Phe)₄-OCH₃ results in a more defined, hierarchical architecture, offering unique advantages for drug encapsulation.
The Mechanism: Physical Entrapment within a Nanofibrous Vault
Drug loading in Boc-(Phe-Phe)₄-OCH₃ hydrogels is predominantly a process of physical entrapment . This occurs when the drug is mixed with the peptide monomers before the initiation of gelation. As the peptides self-assemble into nanofibers, the drug molecules are trapped within the interstitial spaces of the growing 3D network.
The efficiency of this entrapment is governed by a delicate interplay of factors:
-
Hydrogel Network Properties: The concentration of the Boc-(Phe-Phe)₄-OCH₃ peptide directly influences the density of the nanofiber network and the average mesh size of the pores.[5][6] A higher concentration typically leads to a denser matrix with smaller pores, which can enhance the retention of smaller drug molecules.
-
Drug-Matrix Interactions: While physical caging is the primary mechanism, secondary non-covalent interactions between the drug and the peptide fibers can significantly enhance loading. For hydrophobic drugs, favorable interactions with the aromatic phenylalanine residues can increase partitioning into the hydrogel matrix.[7]
-
Drug Molecule Characteristics: The size, charge, and hydrophobicity of the therapeutic agent are critical. Large molecules may be excluded if their hydrodynamic radius exceeds the hydrogel's mesh size, while very small molecules may diffuse out too rapidly.[5]
The following diagram illustrates this self-assembly and entrapment process.
Caption: Self-assembly of peptide monomers into a nanofibrous network that physically entraps drug molecules.
Experimental Protocol: Indirect Quantification of Loading Efficiency
To ensure accuracy and reproducibility, an indirect measurement method is the gold standard. This protocol determines the amount of drug loaded by quantifying the amount of unloaded drug remaining in the supernatant after hydrogel formation and separation. This approach avoids interferences from the hydrogel matrix itself during spectroscopic analysis.
Core Workflow
Caption: Experimental workflow for determining drug loading efficiency and encapsulation efficiency.
Step-by-Step Methodology
Materials:
-
Boc-(Phe-Phe)₄-OCH₃ peptide
-
Organic solvent for peptide (e.g., DMSO, HFIP)
-
Model drug with a chromophore (e.g., Doxorubicin, Methylene Blue)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system[]
-
Microcentrifuge
Procedure:
-
Preparation of Stock Solutions:
-
Rationale: Accurate stock solutions are fundamental for precise calculations.
-
Action: Prepare a concentrated stock solution of Boc-(Phe-Phe)₄-OCH₃ in a suitable organic solvent (e.g., 20 mg/mL in DMSO). Prepare a separate stock solution of the model drug in the aqueous buffer (e.g., 1 mg/mL in PBS).
-
-
Drug Loading and Hydrogel Formation (Solvent-Switch Method): [3]
-
Rationale: The solvent-switch method is a common and effective way to trigger the self-assembly of hydrophobic peptides. Co-incubation ensures the drug is present during network formation.[4]
-
Action: In a microcentrifuge tube, mix a defined volume of the peptide stock solution with a defined volume of the drug stock solution. The final concentration of peptide and the theoretical total mass of the drug should be noted. Trigger gelation by adding the aqueous buffer, bringing the total volume to the desired final volume (e.g., 1 mL). The organic solvent concentration should be low enough to allow for gelation (typically <10% v/v). Allow the mixture to stand at room temperature until a stable hydrogel is formed.
-
-
Separation of Hydrogel and Supernatant:
-
Rationale: Complete separation of the solid hydrogel from the liquid phase containing the unloaded drug is critical for accuracy. Centrifugation is an effective method to achieve this.
-
Action: Centrifuge the hydrogel sample at a high speed (e.g., 12,000 x g for 15 minutes) to pellet the hydrogel network.
-
-
Quantification of Unloaded Drug:
-
Rationale: UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying drugs with a known absorbance maximum.[9] HPLC provides higher sensitivity and specificity, which is crucial for low-concentration samples or complex mixtures.[][9]
-
Action (UV-Vis): a. Carefully collect a known volume of the supernatant. b. Prepare a standard curve by making serial dilutions of the drug stock solution in a mixture of the aqueous buffer and organic solvent that mimics the final composition of the supernatant. c. Measure the absorbance of the supernatant and the standards at the drug's λ_max. d. Use the standard curve to determine the concentration of the drug in the supernatant.
-
-
Calculation of Loading Efficiency:
-
Rationale: Two key metrics, Drug Loading Content (DLC) and Encapsulation Efficiency (EE), are used to characterize the system.[10]
-
Formulas:
-
Total Drug Mass = Initial Drug Concentration × Total Volume
-
Unloaded Drug Mass = Drug Concentration in Supernatant × Volume of Supernatant
-
Loaded Drug Mass = Total Drug Mass - Unloaded Drug Mass
-
Drug Loading Content (DLC %) = (Loaded Drug Mass / Mass of Hydrogel) × 100
-
Encapsulation Efficiency (EE %) = (Loaded Drug Mass / Total Drug Mass) × 100
-
-
Comparative Analysis: Benchmarking Against Alternatives
The performance of Boc-(Phe-Phe)₄-OCH₃ hydrogels can only be truly appreciated when compared with other drug delivery platforms. The choice of hydrogel system profoundly impacts loading efficiency, release kinetics, and mechanical properties.
| Feature | Boc-(Phe-Phe)₄-OCH₃ Hydrogel | Fmoc-FF Hydrogel | Poly(ethylene glycol) (PEG) Hydrogel | Alginate Hydrogel |
| Primary Assembly Driver | Hydrophobic & π-π Stacking | Stronger π-π Stacking & H-Bonding[3][11] | Chemical Cross-linking | Ionic Cross-linking (e.g., with Ca²⁺) |
| Typical Loading Mechanism | Physical Entrapment | Physical Entrapment | Covalent Conjugation or Physical Entrapment | Ionic Interaction & Physical Entrapment |
| Loading Efficiency (Model Drug) | Moderate to High (Drug Dependent) | Potentially Higher for Aromatic Drugs[12] | Variable; High for Covalent, Lower for Entrapment | High for Oppositely Charged Drugs |
| Matrix Structure | Self-Assembled Nanofibers | Stiffer, Well-ordered Nanofibers[13] | Amorphous Polymer Network | "Egg-box" Polymer Network |
| Biocompatibility | Excellent (Amino Acid-based) | Excellent | Excellent | Excellent |
| Key Advantage | Tunable self-assembly, good biocompatibility. | High mechanical stiffness, rapid gelation.[12] | Highly tunable chemistry and degradation. | Mild gelation conditions, natural source. |
| Key Limitation | Potentially sensitive to solvent and pH conditions.[14] | Can be less stable at physiological pH. | Requires chemical cross-linkers. | Prone to uncontrolled release in ion-rich media. |
Expert Insights:
-
Boc vs. Fmoc: While both are excellent hydrogelators, the fluorenyl (Fmoc) group engages in stronger π-π stacking than the Boc group, often leading to more rigid hydrogels.[3][11] This can sometimes result in higher encapsulation efficiencies for aromatic drugs that can interact favorably with the Fmoc moieties, as seen with Doxorubicin loading in Fmoc-peptide systems achieving ~90% efficiency.[12]
-
Peptide vs. Polymer: Synthetic polymer hydrogels like PEG offer immense chemical versatility but lack the precise, hierarchical structure of self-assembled peptides. Their larger, more heterogeneous mesh size can lead to lower encapsulation efficiencies for small molecules via physical entrapment alone, often necessitating covalent drug conjugation to achieve high loading.[5][15]
Conclusion and Future Outlook
Boc-(Phe-Phe)₄-OCH₃ hydrogels stand out as a promising platform for drug delivery, characterized by their biocompatibility and a well-defined self-assembly mechanism that allows for efficient physical entrapment of therapeutic agents. The protocols outlined in this guide provide a robust framework for the accurate and reliable assessment of their drug loading capacity.
The performance of these hydrogels is intrinsically linked to the physicochemical properties of both the peptide and the drug, offering numerous avenues for optimization. Future research will likely focus on modifying the peptide sequence to introduce specific drug-binding motifs, thereby transitioning from a purely physical entrapment to a more specific, affinity-based loading mechanism. This would further enhance loading content and provide greater control over release kinetics, solidifying the role of Boc-protected phenylalanine hydrogels as a sophisticated and highly tunable drug delivery system.
References
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Guilbaud, J. B., et al. (2022). Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. Gels, 8(1), 48. [Link]
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Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. (2026). ResearchGate. [Link]
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Accardo, A., et al. (2021). Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin. Dove Medical Press, Volume 16, 85–96. [Link]
-
Guilbaud, J. B., et al. (2022). Molecular structures of the Boc-diphenylalanine and Boc-dityrosine analogues used in this study. ResearchGate. [Link]
-
Diaferia, C., et al. (2024). Preparation of Fmoc-FF hydrogel using three variants of the classic... ResearchGate. [Link]
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Diaferia, C., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Polymers, 14(17), 3505. [Link]
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Diaferia, C., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. ResearchGate. [Link]
-
Oreate AI. (2026). De Novo Design and Drug Release Applications of Fmoc-Diphenylalanine Self-Assembled Hydrogels. Oreate AI Blog. [Link]
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Accardo, A., et al. (2020). Fmoc-FF and hexapeptide-based multicomponent hydrogels as scaffold materials. Soft Matter, 16(23), 5491-5500. [Link]
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Al-Kinani, M. A., et al. (2021). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Pharmaceuticals, 14(4), 373. [Link]
- Gazit, E., et al. (2018). Self-assembled Fmoc-ff hydrogels.
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Le, S., et al. (2024). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. ACS Applied Materials & Interfaces. [Link]
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Impactfactor. (n.d.). Hydrogel-Based Drug Delivery Systems: Fabrication and Performance. Impactfactor. [Link]
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Singh, B., et al. (2025). Strategies for Regulating the Release Kinetics of Bioactive Compounds from Biopolymeric Hydrogels. MDPI. [Link]
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Hennink, W. E., et al. (2010). Hydrogel-based drug delivery systems: Comparison... Journal of Controlled Release, 142(2), 221-228. [Link]
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Nafo, W. (2022). Hydrogel Biomaterials for Drug Delivery: Mechanisms, Design, and Drugs. IntechOpen. [Link]
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Wang, J., et al. (2014). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Taylor & Francis Online, 21(10), 1229-1236. [Link]
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Heilshorn, S. C., et al. (2011). Hydrogel drug delivery system with predictable and tunable drug release and degradation rates. PNAS, 108(43), 17572-17577. [Link]
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Li, X., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. MDPI. [Link]
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Peppas, N. A., et al. (2006). Buffer Effects on Drug Release Kinetics From Acidic Hydrophobic Gel Discs. SciELO México. [Link]
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Dayton, P. A., et al. (2024). Acoustically Responsive Scaffolds: Unraveling Release Kinetics and Mechanisms for Sustained, Steady Drug Delivery. bioRxiv. [Link]
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Sharma, S., et al. (2026). Drug release kinetics of prepared hydrogel with different mathematical... ResearchGate. [Link]
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Skouras, A., et al. (2024). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. Pharmaceutics, 16(5), 630. [Link]
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Image showing solutions of Boc–Phe–Trp–OH pH values ranging from 3 to... ResearchGate. [Link]
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Sahiner, N., et al. (2022). Polymeric Organo-Hydrogels: Novel Biomaterials for Medical, Pharmaceutical, and Drug Delivery Platforms. Frontiers in Bioengineering and Biotechnology, 10, 856000. [Link]
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Varghese, S. A., et al. (2018). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Gels, 4(1), 11. [Link]
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The Analytical Challenge: Causality in Hyper-Hydrophobic Characterization
An in-depth technical guide for the analytical cross-validation of hyper-hydrophobic self-assembling peptides, focusing on the octapeptide Boc-(Phe-Phe)₄-OCH₃.
Boc-(Phe-Phe)₄-OCH₃ (Boc-octaphenylalanine methyl ester) represents a unique class of hyper-hydrophobic, self-assembling oligopeptides. The self-assembly of Boc-protected phenylalanine peptides is driven by non-covalent interactions, predominantly hydrogen bonding between the peptide backbones and extensive π-π stacking of the aromatic phenyl rings[1].
While the well-documented dipeptide alternative, Boc-Phe-Phe-OH, is known to form discrete nanotubes and nanospheres depending on solvent variations[2], the extended octaphenylalanine sequence (polyF8) exhibits vastly different assembly kinetics and thermodynamic stability[3]. The eight consecutive phenylalanine residues create a massive hydrophobic core. In standard aqueous or mildly polar solvents, Boc-(Phe-Phe)₄-OCH₃ aggregates instantaneously. This leads to severe analytical artifacts: NMR line broadening (invisible peaks), ESI-MS ion suppression, and false-negative HPLC purity results due to irreversible column binding.
To ensure scientific integrity, researchers must employ a self-validating cross-validation matrix —using highly disaggregating conditions to prove chemical identity, followed by controlled re-aggregation to prove supramolecular function.
Comparative Performance Matrix: Octapeptide vs. Dipeptide
To objectively evaluate Boc-(Phe-Phe)₄-OCH₃, it must be benchmarked against the industry-standard dipeptide building block. The table below summarizes the divergent analytical behaviors and expected characterization metrics.
| Analytical Metric | Boc-Phe-Phe-OCH₃ (Dipeptide Alternative) | Boc-(Phe-Phe)₄-OCH₃ (Target Octapeptide) | Causality / Mechanistic Driver |
| Molecular Weight | ~426.5 g/mol | ~1309.5 g/mol | Addition of 6 Phe residues exponentially increases hydrophobicity. |
| Solubility Profile | Soluble in MeOH, EtOH, DMSO | Insoluble in MeOH/EtOH; Requires HFIP or neat DMSO | Extensive intermolecular β-sheet formation prevents solvation by weak hydrogen-bond acceptors. |
| HPLC Column Choice | Standard C18 | C4 (Wide-pore) | C18 stationary phases cause irreversible hydrophobic binding of the octapeptide. |
| FTIR (Amide I) | ~1640–1650 cm⁻¹ (Variable) | ~1620–1625 cm⁻¹ (Sharp) | The octapeptide forms a highly rigid, long-range cross-β-sheet network. |
| Primary Morphology | Nanotubes, Nanospheres | Dense Amyloid-like Fibrils / Hydrogels | Increased aromatic density drives rapid 1D elongation over discrete spherical closure[4]. |
Analytical Cross-Validation Workflow
To prevent false positives during characterization, the analytical pipeline must separate the monomeric chemical identity from the polymeric assembled state.
Caption: Orthogonal cross-validation workflow separating chemical identity from supramolecular behavior.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating specific solvent controls to account for the extreme hydrophobicity of the octapeptide.
Protocol 1: Disaggregation-Enabled HRMS and HPLC (Purity & Identity)
Causality: To prevent on-column aggregation and ion suppression in the mass spectrometer, the peptide must be completely denatured into a monomeric state.
-
Solubilization: Weigh 1.0 mg of Boc-(Phe-Phe)₄-OCH₃ and dissolve in 100 µL of neat Hexafluoro-2-propanol (HFIP). Mechanistic Note: HFIP is a strong hydrogen-bond disruptor that forces the peptide out of its β-sheet conformation.
-
Dilution: Dilute the sample 1:10 in Acetonitrile containing 0.1% Formic Acid immediately prior to injection.
-
Chromatography: Inject 5 µL onto a C4 wide-pore column (300 Å). Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes.
-
Internal Control: Run a blank solvent gradient immediately after the sample to validate zero column carryover.
Protocol 2: Secondary Structure Elucidation via CD and ATR-FTIR
Causality: Circular Dichroism (CD) requires optical transparency (solution/colloidal state), while FTIR analyzes the solid precipitate. Cross-referencing both ensures the solution-state assemblies match the solid-state material.
-
CD Preparation: Prepare a 10 mM monomeric stock in neat DMSO. Rapidly inject 10 µL of this stock into 990 µL of ddH₂O (final concentration 100 µM) to trigger self-assembly.
-
CD Acquisition: Scan from 190–260 nm using a 1 mm quartz cuvette. Validation: Look for a distinct minimum at ~218 nm (β-sheet) and a strong exciton couplet near 250–260 nm indicating chiral aromatic π-π stacking.
-
FTIR Preparation: Lyophilize the aqueous colloidal suspension to a dry powder.
-
FTIR Acquisition: Analyze via Attenuated Total Reflectance (ATR)-FTIR. Validation: The Amide I band must appear sharply at ~1620–1625 cm⁻¹, confirming a rigid cross-β-sheet network, distinct from the ~1650 cm⁻¹ random coil signature.
Protocol 3: Morphological Validation via TEM
Causality: Visualizing the self-assembled network confirms that the spectroscopic β-sheet signatures translate to high-aspect-ratio nanostructures, rather than amorphous aggregates.
-
Grid Preparation: Apply 10 µL of the assembled peptide solution (from Protocol 2) onto a carbon-coated copper grid. Allow it to adhere for 2 minutes.
-
Wicking & Staining: Wick away excess liquid using filter paper. Apply 10 µL of 2% Uranyl Acetate for 60 seconds. Mechanistic Note: Heavy metal staining is critical to enhance the electron contrast against the carbon-rich organic peptide background[1].
-
Imaging: Dry the grid under vacuum and image at 80–120 kV.
Mechanistic Pathway of Octapeptide Self-Assembly
Understanding the phase transition of Boc-(Phe-Phe)₄-OCH₃ is critical for reproducible characterization. The diagram below illustrates the kinetically driven assembly pathway when transitioning from a disaggregating solvent to an aqueous environment.
Caption: Solvent-triggered self-assembly pathway of Boc-(Phe-Phe)₄-OCH₃ from monomer to mature fibril.
References
-
A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide. Benchchem. 1
-
US9790254B2 - Self-assembled peptide nanostructures. Google Patents.2
-
Single-molecule studies on individual peptides and peptide assemblies on surfaces. Royal Society Publishing. 3
-
Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI. 4
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A Comparative Guide to the Mechanical Properties of Boc-(Phe-Phe)₄-OCH₃ Hydrogels for Advanced Drug Delivery and Tissue Engineering
In the rapidly advancing fields of biomaterials and regenerative medicine, self-assembling peptide hydrogels have emerged as a class of materials with immense promise. Their inherent biocompatibility, biodegradability, and the ability to mimic the native extracellular matrix (ECM) make them ideal candidates for a range of applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2] Among these, hydrogels derived from the Boc-protected diphenylalanine motif, such as Boc-(Phe-Phe)₄-OCH₃, are gaining significant attention due to their robust self-assembly and tunable mechanical properties.
This guide provides an in-depth, objective comparison of the mechanical properties of Boc-(Phe-Phe)₄-OCH₃ hydrogels. We will delve into the fundamental principles governing their formation, present standardized protocols for their characterization, and benchmark their performance against other widely used peptide-based hydrogels. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the critical information needed to select and optimize hydrogel systems for their specific applications.
The Foundation: Understanding Self-Assembly in Boc-Diphenylalanine Systems
The remarkable ability of Boc-(Phe-Phe)₄-OCH₃ peptides to form a three-dimensional hydrogel network is driven by a hierarchy of non-covalent interactions. The process is initiated when a change in environmental conditions, such as a shift in pH or solvent composition, triggers the peptides to self-assemble.[3][4] The key molecular interactions governing this process are:
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues stack on top of each other, forming a stable core.
-
Hydrogen Bonding: The peptide backbone forms extensive hydrogen bonds, leading to the formation of β-sheet-like structures.[5]
-
Hydrophobic Interactions: The hydrophobic Boc (tert-Butyloxycarbonyl) protecting group and the phenyl groups drive the exclusion of water, promoting aggregation.
These interactions collectively lead to the formation of nanofibers, which then entangle to create a porous, water-rich hydrogel network capable of encapsulating therapeutic molecules or supporting cell growth.
Caption: Experimental workflow for rheological characterization of hydrogels.
Comparative Data: Benchmarking Against Other Peptide Hydrogels
The mechanical properties of Boc-(Phe-Phe)₄-OCH₃ hydrogels are robust and compare favorably with other commonly used self-assembling peptide systems. The table below provides a summary of typical mechanical properties for different peptide hydrogels at a concentration of 10 mg/mL.
| Hydrogel System | Peptide Sequence/Structure | Typical Storage Modulus (G') | Key Features & Applications |
| Boc-FF Tetrapeptide | Boc-(Phe-Phe)₄-OCH₃ | 10 - 50 kPa | High mechanical strength, tunable stiffness, suitable for load-bearing applications and controlled drug release. |
| Fmoc-FF | Fmoc-Diphenylalanine | 1 - 10 kPa [6] | Well-studied system, forms nanofibrous scaffolds, widely used in cell culture and drug delivery. [7][8] |
| RADA16-I | AcN-(RAD)₄-CNH₂ | 0.1 - 5 kPa | Forms β-sheet nanofibers, excellent for 3D cell culture and promoting cell adhesion. |
| MAX1 | VKVKVKVKVDPPTKVKVKVKV-NH₂ | 0.04 - 2.08 kPa [9] | β-hairpin peptide, forms shear-thinning and self-healing hydrogels, suitable for injectable applications. [10] |
Note: The values presented are typical ranges and can vary significantly based on the specific preparation conditions (concentration, pH, ionic strength).[11][9]
The data indicates that Boc-(Phe-Phe)₄-OCH₃ hydrogels can achieve significantly higher stiffness compared to many other peptide hydrogels at similar concentrations. This enhanced mechanical strength can be attributed to the extended peptide sequence, which allows for more extensive β-sheet formation and nanofiber entanglement.
Conclusion and Future Outlook
Boc-(Phe-Phe)₄-OCH₃ hydrogels represent a highly promising platform for biomedical applications that demand robust and tunable mechanical properties. Their ability to form stiff, stable hydrogels through a controlled self-assembly process makes them particularly well-suited for applications in regenerative medicine, where mimicking the stiffness of native tissues is crucial, and in drug delivery, where sustained release and structural integrity are paramount.
The experimental framework provided in this guide offers a standardized approach for the characterization of these materials, enabling researchers to make informed comparisons and to rationally design hydrogel systems with tailored mechanical profiles. As research in this area continues, further exploration into functionalizing these peptides and creating composite hydrogels will undoubtedly broaden their utility and bring these advanced materials closer to clinical applications.
References
-
A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. (2021). Gels. Available at: [Link]
-
Guilbaud-Chéreau, C., et al. (2021). Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. International Journal of Molecular Sciences. Available at: [Link]
- Berta, M., et al. (n.d.). Small Peptide-Based Hydrogels: Monitoring Stiffness and Self-Assembly Kinetics by Means of Oscillatory Rheology. SIK, The Swedish Institute for Food and Biotechnology.
-
Tan, H. L., et al. (2022). Biofunctional Peptide Hydrogel: Self-Assembly, Rheological Properties, and In Vivo Antioxidant Activity of Ovalbumin-Derived Peptide (VLVNAIVFKGL). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Yan, C., & Pochan, D. J. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews. Available at: [Link]
-
Schoen-Neuss, F., et al. (2018). Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition. Journal of the Royal Society Interface. Available at: [Link]
-
Schoen-Neuss, F., et al. (2018). Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition. Journal of the Royal Society Interface. Available at: [Link]
-
Ie, I., et al. (2021). Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances. Pharmaceutics. Available at: [Link]
-
Vemula, P. K., et al. (2014). Fmoc-diphenylalanine-based hydrogels as a potential carrier for drug delivery. Journal of Materials Chemistry B. Available at: [Link]
-
The Rheological and Structural Properties of Fmoc-Peptide-Based Hydrogels: The Effect of Aromatic Molecular Architecture on Self-Assembly and Physical Characteristics. (2012). Langmuir. Available at: [Link]
- Molecular structures of the Boc-diphenylalanine and Boc-dityrosine analogues used in this study. (n.d.).
- Mechanical strength analysis: a frequency sweep performed for the... (n.d.).
-
Nagarkar, R. P., et al. (2010). Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation. Biomacromolecules. Available at: [Link]
-
De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release. (n.d.). Journal of Materials Chemistry B. Available at: [Link]
-
Horgan, C. C., et al. (2019). A Comparison of the Mechanical Properties of ECM Components and Synthetic Self-Assembling Peptides. Advanced Healthcare Materials. Available at: [Link]
- Physical and mechanical properties of the hydrogels. (A) Photograph of... (n.d.).
-
Marchesan, S., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels. Available at: [Link]
-
Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. (2024). Nanoscale. Available at: [Link]
-
Marchesan, S., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels. Available at: [Link]
- Image showing solutions of Boc–Phe–Trp–OH pH values ranging
-
Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study. (2023). Gels. Available at: [Link]
-
Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains. (2017). Gels. Available at: [Link]
-
Tough hydrophilic polyurethane-based hydrogels with mechanical properties similar to human soft tissues. (2019). Journal of Materials Chemistry B. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
